molecular formula C30H37N3O4S B609010 MF-094

MF-094

Cat. No.: B609010
M. Wt: 535.7 g/mol
InChI Key: DQXORJHBZHLLTE-SANMLTNESA-N
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Description

MF-094 is a potent and selective USP30 inhibitor. This compound increases protein ubiquitination and accelerates mitophagy.

Properties

IUPAC Name

N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXORJHBZHLLTE-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of MF-094: A Selective USP30 Inhibitor for Enhancing Mitophagy and Modulating Inflammatory and Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and highly selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. The core mechanism of action of this compound revolves around its ability to prevent the removal of ubiquitin chains from mitochondrial proteins, thereby promoting the selective clearance of damaged or dysfunctional mitochondria through a process known as mitophagy. This targeted action on a key negative regulator of mitochondrial quality control has cascading effects on various cellular signaling pathways, including the PINK1/Parkin pathway, the NLRP3 inflammasome, and c-Myc oncogenic signaling. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Primary Pharmacodynamics: Selective Inhibition of USP30

This compound functions as a direct inhibitor of the enzymatic activity of USP30. USP30 is a deubiquitinase that counteracts the action of E3 ubiquitin ligases, such as Parkin, by cleaving ubiquitin molecules from substrate proteins on the mitochondrial surface.[1][2][3] By inhibiting USP30, this compound effectively increases the ubiquitination status of these proteins, which serves as a critical signal for cellular degradation machinery.[1]

Potency and Selectivity

This compound demonstrates high potency and selectivity for USP30, making it a valuable tool for studying the biological roles of this enzyme.

Compound Target IC50 Selectivity Notes Reference
This compoundUSP30120 nM<30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases at 10 µM.[4][5]

Core Mechanism: Enhancement of Mitophagy via the PINK1/Parkin Pathway

The primary and most extensively studied mechanism of this compound is its role in promoting mitophagy. This process is crucial for cellular homeostasis by ensuring the removal of damaged mitochondria, which can otherwise release reactive oxygen species (ROS) and pro-apoptotic factors.

Under conditions of mitochondrial stress or damage (e.g., depolarization), the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[1][3] This accumulation initiates a signaling cascade:

  • Parkin Recruitment and Activation: Accumulated PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, leading to Parkin's recruitment from the cytosol to the damaged mitochondrion and its subsequent activation.[1]

  • Ubiquitination of Mitochondrial Proteins: Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2).[2][6] This creates a ubiquitin "coat" on the mitochondrial surface.

  • USP30 Counter-regulation: USP30 actively removes these ubiquitin chains, acting as a brake on the mitophagy process.

  • This compound Intervention: By inhibiting USP30, this compound prevents the deubiquitination of these proteins. This stabilizes the ubiquitin signal, enhancing the recruitment of autophagy receptors (like NDP52 and Optineurin) to the mitochondria.[1]

  • Autophagosome Engulfment: The autophagy receptors link the ubiquitinated mitochondria to LC3-positive autophagosomes, which then engulf the damaged organelle and deliver it to the lysosome for degradation.[1]

This compound has been shown to accelerate mitophagy in various cell types, including C2C12 myotubes and cultured neurons.[5][6]

MF094_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 Accumulation Parkin_active Activated Parkin PINK1->Parkin_active Ub_OMM Ubiquitinated OMM Proteins Parkin_active->Ub_OMM Ubiquitination OMM_Proteins OMM Proteins (e.g., MFN2) OMM_Proteins->Ub_OMM USP30 USP30 Ub_OMM->USP30 Substrate Autophagosome Autophagosome Formation Ub_OMM->Autophagosome Recruitment of Autophagy Receptors USP30->OMM_Proteins Deubiquitination (Mitophagy Inhibition) Parkin_inactive Inactive Parkin Parkin_inactive->Parkin_active Recruitment & Activation by PINK1 MF094 This compound MF094->USP30 Inhibition Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Caption: this compound enhances mitophagy by inhibiting USP30-mediated deubiquitination.

Modulation of the NLRP3 Inflammasome

Recent studies have revealed a role for this compound in regulating inflammation through the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.

In the context of diabetic wound healing, USP30 was found to be upregulated.[7] Mechanistically, USP30 activates the NLRP3 inflammasome by directly deubiquitinating NLRP3, thereby stabilizing it.[7] Treatment with this compound inhibits this process, leading to:

  • Decreased protein levels of NLRP3.

  • Reduced levels of the downstream effector, cleaved caspase-1 (p20).

  • Diminished secretion of IL-1β and IL-18.

This inhibition of the NLRP3 inflammasome by this compound facilitates wound healing in diabetic models.[7]

MF094_NLRP3_Pathway cluster_Upstream Inflammatory Stimulus (e.g., AGEs) cluster_Regulation NLRP3 Regulation cluster_Downstream Inflammasome Activation Stimulus Advanced Glycation End Products (AGEs) USP30 USP30 Stimulus->USP30 Upregulates NLRP3 NLRP3 Ub_NLRP3 Ubiquitinated NLRP3 (Targeted for degradation) NLRP3->Ub_NLRP3 Ubiquitination Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Ub_NLRP3->USP30 USP30->NLRP3 Deubiquitination (Stabilization) Casp1 Pro-Caspase-1 -> Caspase-1 p20 Inflammasome->Casp1 Cytokines Pro-IL-1β/18 -> IL-1β/18 Casp1->Cytokines Cleavage MF094 This compound MF094->USP30 Inhibition

Caption: this compound inhibits the NLRP3 inflammasome by preventing USP30-mediated stabilization.

Regulation of c-Myc in Cancer

In the context of oral squamous cell carcinoma (OSCC), USP30 has been identified as an oncogenic factor. Its expression is significantly increased in OSCC tissues, where it promotes cancer cell viability.[8] The mechanism involves the deubiquitination and subsequent stabilization of the oncoprotein c-Myc.[8]

By inhibiting USP30, this compound leads to:

  • Reduced deubiquitination of c-Myc.

  • Decreased expression of c-Myc and its downstream targets involved in glutamine metabolism (GLS1 and SLC1A5).

  • Inhibition of cancer cell viability and glutamine consumption, and an increase in apoptosis.[8]

These findings highlight a distinct, non-mitophagy-related mechanism of action for this compound in specific cancer contexts.

Experimental Protocols

In Vitro USP30 Inhibition Assay
  • Principle: To measure the half-maximal inhibitory concentration (IC50) of this compound against USP30.

  • Methodology: A biochemical assay using a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine110-Glycine (Ub-Rho). Recombinant human USP30 is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the Ub-Rho substrate. The cleavage of the substrate by active USP30 releases rhodamine, which is detected by a fluorescence plate reader. The rate of fluorescence increase is proportional to USP30 activity. Data are normalized to controls and plotted against inhibitor concentration to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for USP30-Substrate Interaction
  • Principle: To verify the physical interaction between USP30 and its substrates (e.g., NLRP3 or c-Myc).

  • Methodology:

    • Cells (e.g., HSF2 human skin fibroblasts or HSC4 OSCC cells) are lysed under non-denaturing conditions.[7][8]

    • The cell lysate is pre-cleared with protein A/G agarose beads.

    • An antibody specific to USP30 (or the substrate) is added to the lysate and incubated to form antibody-antigen complexes.

    • Protein A/G beads are added to pull down the antibody-antigen complexes.

    • The beads are washed to remove non-specific binders.

    • The immunoprecipitated proteins are eluted from the beads and analyzed by Western blot using an antibody against the putative interacting protein (e.g., NLRP3 or c-Myc).

Western Blot Analysis for Protein Expression
  • Principle: To quantify changes in the protein levels of key signaling molecules following this compound treatment.

  • Methodology:

    • Cells or tissue homogenates are lysed, and protein concentration is determined (e.g., via BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against target proteins (e.g., USP30, NLRP3, caspase-1 p20, c-Myc, GLS1, SLC1A5, β-actin).[7][8]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Cell Viability and Migration Assays
  • Principle: To assess the functional effects of this compound on cellular processes.

  • Methodology:

    • Cell Viability (CCK-8 Assay): Cells are seeded in 96-well plates and treated with this compound. CCK-8 reagent is added, and the absorbance is measured at 450 nm. The amount of formazan dye generated is directly proportional to the number of living cells.[7]

    • Cell Migration (Scratch Assay): A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free gap. The cells are then treated with this compound. The closure of the gap over time is monitored by microscopy, providing a measure of cell migration.[7]

Summary and Future Directions

This compound is a specific and potent inhibitor of USP30 that exerts its primary effect by enhancing the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy. This core mechanism has significant therapeutic potential for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders.[1][3][6] Furthermore, the inhibitory action of this compound on USP30 extends to the regulation of other critical cellular pathways, including NLRP3-mediated inflammation and c-Myc-driven oncogenesis, opening up therapeutic avenues in inflammatory diseases and cancer.[7][8] Future research should continue to explore the full range of USP30 substrates and the therapeutic implications of this compound in various preclinical disease models.

Caption: Logical workflow of this compound's multifaceted mechanism of action.

References

MF-094 as a Selective USP30 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis. By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. Dysregulation of mitophagy is implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease, metabolic disorders, and certain cancers. Consequently, the inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. MF-094 is a potent and selective small molecule inhibitor of USP30 that has garnered significant interest as a chemical tool to probe the function of USP30 and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its biochemical activity, mechanism of action, and methodologies for its experimental application.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay TypeSource
IC50 120 nMUSP30 Enzymatic Assay[1][2][3]
Selectivity <30% inhibition of 22 other Ubiquitin-Specific Proteases (USPs) at 10 µMPanel of USP Enzymatic Assays[1]

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of USP30. By blocking USP30, this compound prevents the removal of ubiquitin from mitochondrial outer membrane proteins that have been tagged for degradation by E3 ligases such as Parkin. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagy machinery and subsequent engulfment of the damaged mitochondrion into an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the mitochondrial components are degraded and recycled. This process, known as mitophagy, is a critical quality control mechanism for maintaining a healthy mitochondrial network.[4] The inhibition of USP30 by this compound effectively enhances this crucial cellular process.

Signaling Pathways

USP30 is a key regulator in several signaling pathways, primarily centered around mitochondrial quality control and cell fate. The inhibition of USP30 by this compound can modulate these pathways.

USP30_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mitochondrion Damaged Mitochondrion PINK1 PINK1 (stabilized) Mitochondrion->PINK1 depolarization Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates Ub Ubiquitin Mitophagy Mitophagy Ub->Mitophagy signals for Parkin->Ub ubiquitinates OMM proteins USP30 USP30 USP30->Ub deubiquitinates MF094 This compound MF094->USP30 inhibits

Figure 1: PINK1/Parkin-mediated mitophagy pathway and the inhibitory action of this compound.

In the context of apoptosis, USP30 has been shown to regulate the BAX/BAK-dependent pathway. By deubiquitinating pro-apoptotic proteins, USP30 can influence their stability and function, thereby modulating the cellular commitment to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are outlines of key experimental protocols.

USP30 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the catalytic activity of recombinant USP30.

  • Principle: A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110, is incubated with recombinant human USP30. Upon cleavage by USP30, the fluorophore is released, resulting in an increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.

  • Materials:

    • Recombinant human USP30 enzyme

    • Ubiquitin-Rhodamine110 substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound (dissolved in DMSO)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

    • Add a fixed concentration of recombinant USP30 to each well of the assay plate.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110 substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

    • Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Mitophagy Assay (mito-Keima)

The mito-Keima assay is a robust method to visualize and quantify mitophagy in living cells.

  • Principle: The fluorescent protein Keima exhibits a pH-dependent excitation spectrum. When targeted to the mitochondrial matrix (mito-Keima), it emits light at a longer wavelength in the neutral environment of the mitochondria and at a shorter wavelength in the acidic environment of the lysosome. An increase in the ratio of the acidic-to-neutral fluorescence signal indicates the delivery of mitochondria to lysosomes for degradation.

  • Materials:

    • Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y cells)

    • This compound (dissolved in DMSO)

    • Mitochondrial uncoupler (e.g., CCCP or Oligomycin/Antimycin A) to induce mitophagy

    • Fluorescence microscope or flow cytometer with appropriate laser lines and filters

  • Procedure:

    • Plate mito-Keima expressing cells in a suitable format for imaging or flow cytometry.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

    • Induce mitophagy by treating the cells with a mitochondrial uncoupler for a defined time (e.g., 4-24 hours).

    • For microscopy: Acquire images using two different excitation wavelengths (e.g., 440 nm for neutral and 586 nm for acidic) and a single emission filter. Quantify the ratio of the acidic to neutral signal per cell.

    • For flow cytometry: Excite the cells with two different lasers (e.g., 405 nm and 561 nm) and measure the emission through a single filter (e.g., 610/20 nm). The ratio of the fluorescence intensity from the two lasers is used to quantify mitophagy.

    • Compare the mitophagy levels in this compound-treated cells to the vehicle-treated controls.

Western Blot Analysis of Mitochondrial Protein Ubiquitination

This method is used to assess the accumulation of ubiquitinated mitochondrial proteins following USP30 inhibition.

  • Principle: Cells are treated with this compound, and mitochondrial fractions are isolated. The levels of ubiquitinated proteins in these fractions are then analyzed by Western blotting using an anti-ubiquitin antibody.

  • Materials:

    • Cell line of interest

    • This compound

    • Mitochondrial isolation kit

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a deubiquitinase inhibitor (e.g., N-ethylmaleimide)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes

    • Primary antibodies: anti-ubiquitin, anti-TOM20 (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound or DMSO for the desired time.

    • Isolate the mitochondrial fraction according to the manufacturer's protocol.

    • Lyse the mitochondrial pellets and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against ubiquitin.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with antibodies against TOM20 and GAPDH to ensure proper fractionation and equal loading.

    • Quantify the band intensities to determine the relative increase in mitochondrial protein ubiquitination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization cluster_InVivo In Vivo Evaluation Enzyme_Assay USP30 Enzymatic Inhibition Assay Selectivity_Assay USP Selectivity Panel Enzyme_Assay->Selectivity_Assay Mitophagy_Assay Mitophagy Assay (e.g., mito-Keima) Selectivity_Assay->Mitophagy_Assay Ub_Blot Mitochondrial Protein Ubiquitination (Western Blot) Mitophagy_Assay->Ub_Blot Viability_Assay Cell Viability/Toxicity Assay Ub_Blot->Viability_Assay PK_Study Pharmacokinetic Studies Viability_Assay->PK_Study Efficacy_Study Efficacy Studies in Disease Models PK_Study->Efficacy_Study Start Start: This compound Synthesis & Purification Start->Enzyme_Assay

Figure 2: A logical workflow for the evaluation of this compound.

Conclusion

This compound is a valuable research tool for dissecting the roles of USP30 in cellular physiology and disease. Its potency and selectivity make it a suitable probe for studying the intricacies of mitophagy and mitochondrial quality control. Furthermore, the therapeutic potential of USP30 inhibition is an active area of investigation, with this compound and its analogs serving as lead compounds for the development of novel therapeutics for a variety of debilitating diseases. This guide provides a foundational understanding of this compound and a framework for its application in a research setting. As with any potent chemical probe, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.

References

The Role of MF-094 in Accelerating Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysregulation of this process is implicated in a range of pathologies, including neurodegenerative diseases and metabolic disorders. A key negative regulator of mitophagy is Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that removes ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic PINK1/Parkin signaling pathway. MF-094 has emerged as a potent and selective small molecule inhibitor of USP30. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, leading to accelerated mitophagy. This guide provides an in-depth technical overview of the role of this compound in this process, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] The canonical pathway for mitophagy initiation involves the kinase PINK1 and the E3 ubiquitin ligase Parkin. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits Parkin, which then further ubiquitinates other mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome.

USP30 counteracts this process by removing these ubiquitin tags, thereby inhibiting mitophagy.[3] this compound, by binding to and inhibiting the enzymatic activity of USP30, prevents this deubiquitination.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which enhances the recruitment of autophagy receptors and ultimately accelerates the clearance of damaged mitochondria.[3] One of the key substrates of Parkin that is deubiquitinated by USP30 is Mitofusin 2 (MFN2).[3] Inhibition of USP30 by this compound promotes the ubiquitination of MFN2 by Parkin, facilitating the degradation of damaged mitochondria.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on mitophagy and related cellular processes.

Table 1: In Vitro Efficacy of this compound in Neuronal Cells
ParameterCell LineTreatmentResultFold Change/PercentageReference
Neuronal ApoptosisPrimary NeuronsHemoglobin (Hb) + this compound (180 nM)Reduced apoptosisApprox. 58% reduction vs. Hb alone[3]
Reactive Oxygen Species (ROS) LevelsPrimary NeuronsHemoglobin (Hb) + this compound (180 nM)Decreased ROS productionApprox. 56% reduction vs. Hb alone[3]
Mitochondrial Membrane Potential (ΔΨm)Primary NeuronsHemoglobin (Hb) + this compound (180 nM)Increased ΔΨmApprox. 2.26-fold increase vs. Hb alone[3]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)
ParameterAnimal ModelTreatmentResultNeurological Score/MortalityReference
Neurological DeficitsC57BL/6J mice (SAH model)This compound (5 mg/kg)Improved neurological functionSignificant improvement in modified Garcia score and beam balance test[3]
Neuronal ApoptosisC57BL/6J mice (SAH model)This compound (5 mg/kg)Reduced neuronal apoptosis in the cortexSignificant decrease in TUNEL-positive cells[3]
Brain Water ContentC57BL/6J mice (SAH model)This compound (5 mg/kg)Reduced brain edemaSignificant decrease in brain water percentage[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Mitophagy Acceleration

The following diagram illustrates the molecular mechanism by which this compound accelerates mitophagy through the inhibition of USP30.

MF094_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 (stabilized) Mito_Damage->PINK1 Ub Ubiquitin (on OMM proteins) PINK1->Ub phosphorylates pUb p-Ubiquitin (Ser65) Parkin_recruited Parkin (recruited) pUb->Parkin_recruited recruits MFN2 MFN2 Parkin_recruited->MFN2 ubiquitinates Ub_MFN2 Ubiquitinated MFN2 USP30 USP30 Ub_MFN2->USP30 deubiquitinates Autophagosome Autophagosome Formation Ub_MFN2->Autophagosome promotes MF094 This compound MF094->USP30 inhibits Mitophagy Mitophagy (Degradation of Mitochondria) Autophagosome->Mitophagy

Caption: this compound inhibits USP30, accelerating PINK1/Parkin-mediated mitophagy.

Experimental Workflow for Assessing this compound Efficacy

The diagram below outlines a typical experimental workflow to evaluate the effect of this compound on mitophagy in a cellular model.

MF094_Experimental_Workflow cluster_Readouts Readouts start Start: Cell Culture (e.g., Primary Neurons) induce_damage Induce Mitochondrial Damage (e.g., Hemoglobin treatment) start->induce_damage treat_mf094 Treat with this compound (e.g., 180 nM for 24h) induce_damage->treat_mf094 control_group Control Group (Vehicle) induce_damage->control_group measure_mitophagy Measure Mitophagy & Related Readouts treat_mf094->measure_mitophagy control_group->measure_mitophagy analysis Data Analysis and Comparison measure_mitophagy->analysis western_blot Western Blot (LC3-II, Parkin, MFN2-Ub) measure_mitophagy->western_blot imaging Fluorescence Microscopy (Mito-Keima, LysoTracker) measure_mitophagy->imaging flow_cytometry Flow Cytometry (ROS, ΔΨm, Apoptosis) measure_mitophagy->flow_cytometry end Conclusion: Effect of this compound on Mitophagy analysis->end

Caption: Workflow for evaluating this compound's impact on mitophagy in vitro.

Detailed Experimental Protocols

In Vitro Model of Hemoglobin-Induced Neuronal Injury

This protocol is adapted from the study by Liu et al. (2023) to assess the neuroprotective effects of this compound.[3]

1. Primary Neuron Culture:

  • Isolate cortical neurons from C57BL/6J mouse embryos (E15-E18).

  • Dissociate tissue and plate neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Culture neurons for 7 days in vitro at 37°C in a 5% CO₂ incubator.

2. Hemoglobin and this compound Treatment:

  • Prepare a stock solution of bovine hemoglobin (Sigma-Aldrich) in culture medium.

  • Prepare a stock solution of this compound (e.g., MedChemExpress) in DMSO and further dilute in culture medium.

  • To induce injury, treat mature neurons with 25 µM hemoglobin for 24 hours.

  • For the treatment group, pre-treat neurons with 180 nM this compound for 24 hours prior to and during hemoglobin exposure.

  • Include a vehicle control group (DMSO) and a hemoglobin-only group.

3. Mitophagy and Apoptosis Assessment:

  • Western Blotting: Lyse cells and perform SDS-PAGE to analyze the expression levels of mitophagy markers (LC3-II/LC3-I ratio, Parkin, ubiquitinated MFN2) and apoptosis markers (cleaved caspase-3).

  • Fluorescence Microscopy:

    • For mitophagy visualization, transfect cells with a tandem fluorescent-tagged mitophagy reporter (e.g., mt-Keima) prior to treatment. Image cells and quantify the ratio of lysosomal (red) to mitochondrial (green) fluorescence.

    • To assess mitochondrial membrane potential, stain live cells with TMRE or JC-1 and analyze fluorescence intensity.

    • For ROS detection, use a fluorescent probe such as CellROX Green.

  • Flow Cytometry: Quantify apoptosis using Annexin V/Propidium Iodide staining.

In Vivo Model of Subarachnoid Hemorrhage (SAH)

This protocol is a summary of the methodology used by Liu et al. (2023) to evaluate the therapeutic potential of this compound in a mouse model of SAH.[3]

1. Animal Model:

  • Use adult male C57BL/6J mice (8-10 weeks old).

  • Induce SAH via endovascular perforation of the anterior cerebral artery bifurcation. Sham-operated animals undergo the same surgical procedure without vessel perforation.

2. This compound Administration:

  • Dissolve this compound in a vehicle solution (e.g., 5% DMSO in saline).

  • Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal injection at specific time points post-SAH induction (e.g., 1 hour and 12 hours).

3. Neurological and Physiological Assessment:

  • Neurological Scoring: Evaluate motor and sensory function at 24 and 72 hours post-SAH using a battery of tests, such as the modified Garcia score and the beam balance test.

  • Brain Water Content: At the experimental endpoint, sacrifice animals, remove brains, and measure brain water content to assess edema.

  • Histology and Immunohistochemistry: Perfuse animals and collect brain tissue for histological analysis (e.g., H&E staining) and immunohistochemistry to detect neuronal apoptosis (TUNEL staining) and markers of neuroinflammation.

4. Biochemical Analysis:

  • Homogenize brain tissue to prepare lysates for Western blotting to analyze the expression of proteins involved in mitophagy (PINK1, Parkin, LC3) and apoptosis.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for diseases associated with impaired mitophagy. Its specific inhibition of USP30 provides a targeted approach to enhance the clearance of dysfunctional mitochondria. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound in accelerating mitophagy and its potential applications in various disease models. Further research is warranted to fully elucidate the therapeutic window and long-term effects of this compound in preclinical and clinical settings.

References

The Role of USP30 in Mitophagy: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a range of human pathologies, most notably neurodegenerative diseases such as Parkinson's. Mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria, is a key mechanism for maintaining mitochondrial homeostasis. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane, has emerged as a critical negative regulator of this pathway. This technical guide provides an in-depth overview of the function of USP30 in mitophagy, detailing its mechanism of action, its interplay with the PINK1/Parkin signaling cascade, and the therapeutic potential of its inhibition. We present a compilation of quantitative data on USP30 modulation, detailed experimental protocols for assessing its activity and the effects of its inhibition on mitophagy, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target mitochondrial quality control pathways.

Introduction

The integrity of the mitochondrial network is paramount for cellular health, providing the primary source of ATP and regulating key signaling pathways. Dysfunctional mitochondria, however, can be detrimental, producing excessive reactive oxygen species (ROS) and initiating apoptotic cell death. Mitophagy is an essential cellular surveillance mechanism that identifies and removes these damaged organelles.[1]

A key pathway governing mitophagy involves the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin.[2] Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM) and phosphorylates ubiquitin and Parkin, leading to Parkin activation and the ubiquitination of various OMM proteins.[2][3] These ubiquitin chains serve as a signal for the recruitment of autophagy receptors, which in turn engage the autophagic machinery to engulf the damaged mitochondrion within an autophagosome for subsequent lysosomal degradation.[4]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase that is constitutively localized to the OMM and acts as a direct antagonist to the PINK1/Parkin pathway.[5][6][7] By removing the ubiquitin tags deposited by Parkin, USP30 effectively dampens the "eat-me" signal, thereby inhibiting mitophagy.[6][8][9] This function positions USP30 as a critical checkpoint in mitochondrial quality control. An increase in USP30 expression or activity can lead to the accumulation of damaged mitochondria, a pathological hallmark of several diseases, including Parkinson's disease.[10] Conversely, the inhibition of USP30 has been shown to enhance the clearance of dysfunctional mitochondria, suggesting a promising therapeutic avenue for these conditions.[11][12][13]

This guide will delve into the technical aspects of USP30's function in mitophagy, providing the necessary details for researchers to design and execute experiments in this field.

The Molecular Mechanism of USP30 in Mitophagy

USP30's primary role in mitophagy is to counteract the ubiquitination of OMM proteins, thereby setting a threshold for mitophagy induction.[14] It is the only known deubiquitinase with a mitochondrial targeting sequence, ensuring its constant presence at the site of mitophagy initiation.[15]

The PINK1/Parkin Pathway and USP30's Counter-Regulatory Role

The canonical PINK1/Parkin-mediated mitophagy pathway is initiated by a drop in mitochondrial membrane potential. This leads to the stabilization of PINK1 on the OMM. PINK1 then phosphorylates ubiquitin molecules on OMM proteins, creating a binding site for Parkin. Recruited Parkin is subsequently activated by PINK1-mediated phosphorylation, triggering its E3 ligase activity and leading to the poly-ubiquitination of a broad range of OMM proteins, including TOMM20, MFN1, and MFN2.[4][16] These ubiquitin chains, primarily K6, K11, and K63-linked, serve as a scaffold for autophagy receptors like NDP52 and optineurin, which bridge the damaged mitochondrion to the nascent autophagosome.[4][7]

USP30 directly opposes this process by cleaving these ubiquitin chains from OMM proteins.[4][17] This deubiquitinating activity reduces the signal for autophagy receptor recruitment and subsequent mitochondrial clearance. Notably, USP30 exhibits a preference for cleaving K6- and K11-linked ubiquitin chains.[4] By maintaining a deubiquitinated state of OMM proteins, USP30 acts as a gatekeeper, preventing spurious mitophagy of healthy mitochondria and ensuring that only sufficiently damaged organelles are targeted for degradation.[11]

USP30_Mitophagy_Pathway cluster_Autophagy Autophagy Machinery Mito_Healthy Healthy Mitochondrion (High ΔΨm) PINK1_inactive PINK1 (degraded) Mito_Healthy->PINK1_inactive Maintains low PINK1 levels Mito_Damaged Damaged Mitochondrion (Low ΔΨm) PINK1_active PINK1 (stabilized) Mito_Damaged->PINK1_active Stabilizes Parkin_inactive Parkin (cytosolic) PINK1_active->Parkin_inactive Recruits & Phosphorylates Parkin_active Parkin (recruited & active) Parkin_inactive->Parkin_active OMM_Proteins OMM Proteins (e.g., TOMM20) Parkin_active->OMM_Proteins Ubiquitinates Ub_OMM Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM Autophagosome Autophagosome Formation Ub_OMM->Autophagosome Recruits Autophagy Receptors USP30 USP30 USP30->Ub_OMM Deubiquitinates Mitophagy Mitophagy Autophagosome->Mitophagy mito_Keima_Workflow cluster_Preparation Cell Preparation and Transfection cluster_Treatment Experimental Treatment cluster_Analysis Data Acquisition and Analysis A Seed cells (e.g., HeLa, SH-SY5Y) in a multi-well plate. B Transfect cells with a plasmid encoding mt-Keima. A->B C Allow for protein expression (typically 24-48 hours). B->C D Treat cells with mitophagy inducers (e.g., CCCP, Antimycin A/Oligomycin A). C->D E Co-treat with USP30 inhibitor or vehicle control. D->E F Acquire images using a fluorescence microscope or flow cytometer. E->F G Excite at both 440 nm and 561 nm. F->G H Quantify the ratio of red (561 nm excitation) to green (440 nm excitation) fluorescence. G->H I Higher red/green ratio indicates increased mitophagy. H->I ABP_Workflow cluster_Cell_Treatment Cell Treatment cluster_Lysis_and_Probe_Incubation Lysis and Probe Incubation cluster_Analysis Analysis A Treat cells with varying concentrations of USP30 inhibitor. B Lyse cells and incubate the lysate with a ubiquitin-ABP (e.g., Biotin-Ahx-Ub-PA). A->B C Separate proteins by SDS-PAGE and perform a Western blot for USP30. B->C D Probe binding causes an ~8 kDa upward shift in USP30's molecular weight. C->D E Inhibitor binding prevents the probe from binding, resulting in no shift. C->E

References

MF-094: A Deep Dive into its Role in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme primarily localized to the outer mitochondrial membrane. By inhibiting USP30, this compound effectively increases the ubiquitination of mitochondrial proteins, thereby promoting the selective removal of damaged or dysfunctional mitochondria through a process known as mitophagy. This mechanism of action positions this compound as a critical tool for studying cellular quality control pathways and a potential therapeutic agent for a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, metabolic disorders, and certain cancers. This guide provides a comprehensive overview of the technical details surrounding this compound, including its quantitative effects, detailed experimental protocols for its use, and visualizations of the key cellular pathways it modulates.

Core Mechanism and Quantitative Data

This compound's primary molecular target is USP30. Its inhibition of this deubiquitinase leads to a cascade of cellular events centered around the regulation of mitophagy. The quantitative parameters of this compound's activity are crucial for its application in experimental settings.

Data Presentation: Quantitative Effects of this compound
ParameterValueCell Line / SystemReference
USP30 Inhibition (IC50) 120 nMBiochemical Assay[1]
Effective Concentration (In Vitro) 180 nMNeurons (SAH model)[2]
Cell Viability Inhibition (Dose-Dependent) 0.2 to 2 µMHOEC and HSC4 cells[3]
Selectivity <30% inhibition for a panel of 22 other USPs at 10 µMBiochemical Assay[1]

Key Signaling Pathways Modulated by this compound

The impact of this compound on cellular homeostasis is primarily mediated through its influence on the PINK1/Parkin-mediated mitophagy pathway and the NLRP3 inflammasome pathway.

The PINK1/Parkin Mitophagy Pathway

Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules, creating a signal for the recruitment of the E3 ubiquitin ligase, Parkin.[4][5] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation by the autophagosome.[4][6] USP30 counteracts this process by removing these ubiquitin tags.[2][7] this compound inhibits USP30, thus preventing the removal of ubiquitin and promoting the clearance of dysfunctional mitochondria.[4][7]

PINK1_Parkin_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mitochondrial_Stress Mitochondrial Stress PINK1 PINK1 Accumulation Mitochondrial_Stress->PINK1 pUb Phosphorylated Ubiquitin PINK1->pUb Parkin Parkin pUb->Parkin Recruitment & Activation OMM_Proteins OMM Proteins Ub_OMM_Proteins Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM_Proteins USP30 USP30 Ub_OMM_Proteins->USP30 Deubiquitination Autophagosome Autophagosome Recruitment Ub_OMM_Proteins->Autophagosome Parkin->OMM_Proteins Ubiquitination USP30->OMM_Proteins MF094 This compound MF094->USP30 Mitophagy Mitophagy Autophagosome->Mitophagy

PINK1/Parkin pathway and this compound's point of intervention.
NLRP3 Inflammasome Pathway

Recent studies have shown that this compound can accelerate diabetic wound healing by inhibiting the NLRP3 inflammasome.[3] USP30 has been found to deubiquitinate and activate NLRP3. By inhibiting USP30, this compound leads to a decrease in the protein levels of NLRP3 and its downstream target, caspase-1 p20, thereby reducing inflammation.[3]

NLRP3_Inflammasome_Pathway cluster_Inflammasome_Complex NLRP3 Inflammasome Activation cluster_Regulation Regulation by USP30 cluster_Downstream_Effects Downstream Effects NLRP3 NLRP3 ASC ASC NLRP3->ASC USP30 USP30 NLRP3->USP30 Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 USP30->NLRP3 MF094 This compound MF094->USP30 Ub_NLRP3 Ubiquitinated NLRP3 (Inactive) Ub_NLRP3->NLRP3 Ubiquitination Pro_IL1B Pro-IL-1β Active_Caspase1->Pro_IL1B Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation

Inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies utilizing this compound and related compounds. They provide a foundational framework that can be adapted to specific experimental needs.

Cell Viability Assay (CCK-8 Method)

This protocol is used to assess the effect of this compound on cell viability and proliferation.[3]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of culture medium.[3]

    • Incubate for 24 hours to allow for cell adherence.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution to the desired final concentrations (e.g., 0.2, 0.5, 1, 2 µM) in the appropriate culture medium.[3]

    • Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for the desired time points (e.g., 12, 24, 48 hours).[3]

  • Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vitro Ubiquitination Assay

This protocol is designed to assess the ubiquitination status of a target protein in the presence or absence of this compound.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a total reaction volume of 50 µL:

      • Ubiquitin activating enzyme (E1): ~5 nM

      • Ubiquitin-conjugating enzyme (E2): ~100 nM

      • E3 ligase (e.g., Parkin): ~20 nM

      • Ubiquitin: ~0.02 mg/mL

      • Substrate protein of interest

      • 10x Ubiquitylation buffer (50 mM Tris pH 8.0, 5 mM MgCl₂, 1 mM DTT)

      • ATP: 2 mM

      • USP30 enzyme

      • This compound or vehicle (DMSO)

    • The final concentrations may need to be optimized for the specific E3 ligase and substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination of Reaction:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the substrate protein to visualize the ubiquitinated species (which will appear as higher molecular weight bands or a smear). An anti-ubiquitin antibody can also be used.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mitophagy Assay using mt-Keima

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) to visualize and quantify mitophagy.[6]

  • Cell Transfection:

    • Transfect the cells of interest with a plasmid encoding mt-Keima.

    • Allow 24-48 hours for protein expression.

  • Treatment:

    • Treat the cells with this compound at the desired concentration and for the desired duration.

    • Include a positive control for mitophagy induction (e.g., CCCP or a combination of oligomycin and antimycin A).

  • Imaging:

    • Image the cells using a fluorescence microscope or a high-content imaging system equipped with two excitation lasers (e.g., 458 nm for neutral pH and 561 nm for acidic pH) and an emission filter around 620 nm.

    • Mitochondria in the neutral environment of the cytoplasm will fluoresce more strongly when excited at 458 nm (green channel), while mitochondria that have been delivered to the acidic environment of the lysosome (mitolysosomes) will show a shift in excitation to 561 nm (red channel).[6]

  • Quantification:

    • Quantify mitophagy by calculating the ratio of the red fluorescent signal to the green fluorescent signal. An increase in this ratio indicates an increase in mitophagy.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on a cellular process.

Experimental_Workflow cluster_assays Cellular and Molecular Assays start Start: Hypothesis Formulation cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., CCK-8, MTT) treatment->viability western_blot Western Blot Analysis (e.g., USP30, Parkin, NLRP3, LC3) treatment->western_blot mitophagy_assay Mitophagy Assay (e.g., mt-Keima, Immunofluorescence) treatment->mitophagy_assay ubiquitination_assay Ubiquitination Assay treatment->ubiquitination_assay data_analysis Data Analysis & Interpretation viability->data_analysis western_blot->data_analysis mitophagy_assay->data_analysis ubiquitination_assay->data_analysis conclusion Conclusion & Further Experiments data_analysis->conclusion

A generalized experimental workflow for studying this compound.

Conclusion

This compound serves as a highly selective and potent research tool for the modulation of cellular homeostasis through the specific inhibition of USP30. Its ability to enhance mitophagy provides a powerful means to investigate the roles of mitochondrial quality control in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore its therapeutic potential. As research in this area continues, a deeper understanding of the nuanced roles of USP30 and the full impact of its inhibition by molecules like this compound will undoubtedly emerge.

References

Foundational Research on MF-094: A Potent and Selective USP30 Inhibitor for Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria. By removing ubiquitin chains from mitochondrial surface proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Inhibition of USP30 by this compound has emerged as a promising therapeutic strategy to enhance the removal of dysfunctional mitochondria, a pathological hallmark in a range of human diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. This technical guide provides an in-depth overview of the foundational research on this compound, including its biochemical and cellular activities, key experimental methodologies, and the core signaling pathways it modulates.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data reported for this compound and its less potent structural analog, MF-095, which often serves as a negative control in experiments.

Compound Target IC50 (nM) Assay Type Reference
This compoundUSP30120Biochemical Assay[1]

Table 1: In vitro inhibitory potency of this compound against USP30.

Compound Assay Concentration Result Cell Line Reference
This compoundUSP Selectivity10 µM<30% inhibition of 22 other USPs-[1]
This compoundMitophagy InductionNot specifiedIncreased mitophagyC2C12 myotubes[2]
This compoundProtein UbiquitinationNot specifiedIncreased protein ubiquitinationNot specified[3]

Table 2: Cellular activity and selectivity of this compound.

Signaling Pathways

The primary signaling pathway influenced by this compound is the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules on mitochondrial surface proteins. This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates other mitochondrial proteins, marking the damaged organelle for engulfment by an autophagosome. USP30 opposes this process by removing these ubiquitin chains. This compound inhibits USP30, thereby promoting the accumulation of ubiquitinated mitochondrial proteins and enhancing mitophagic clearance.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 Mito_Damage->PINK1 stabilizes pUb p-Ubiquitin PINK1->pUb phosphorylates Parkin Parkin pUb->Parkin recruits & activates Ub_Proteins Ubiquitinated Mitochondrial Proteins Parkin->Ub_Proteins ubiquitinates Autophagosome Autophagosome Ub_Proteins->Autophagosome signals for engulfment USP30 USP30 USP30->Ub_Proteins deubiquitinates MF094 This compound MF094->USP30 inhibits

Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of this compound on USP30.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of this compound.

USP30 Biochemical Inhibition Assay

This protocol is based on a general deubiquitinase activity assay format and is adapted for determining the IC50 of inhibitors like this compound against recombinant human USP30.

Materials:

  • Recombinant human USP30 (catalytic domain, e.g., amino acids 57-517)

  • Ubiquitin-Rhodamine110 substrate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA

  • This compound and other test compounds dissolved in DMSO

  • 384-well black, low-binding plates

  • Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Dispense a small volume (e.g., 75 nL) of the compound dilutions into the wells of the 384-well plate. Include DMSO-only wells as a no-inhibition control.

  • Prepare a 2x concentrated solution of recombinant human USP30 in assay buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically for linear reaction kinetics.

  • Add the USP30 solution to the wells containing the compounds and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Prepare a 2x concentrated solution of Ubiquitin-Rhodamine110 in assay buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine110 solution to the wells.

  • Immediately place the plate in a pre-warmed (e.g., 37°C) plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Calculate the reaction rates (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mitophagy Assessment using the mito-Keima Reporter Assay

This protocol describes a flow cytometry-based method to quantify mitophagy using a pH-sensitive fluorescent protein, mito-Keima.

Materials:

  • Cells stably expressing a mitochondria-targeted Keima (mito-Keima) reporter construct (e.g., HeLa or SH-SY5Y cells).

  • Cell culture medium and supplements.

  • This compound and a mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin and Antimycin A) as a positive control for mitophagy induction.

  • Flow cytometer equipped with 405 nm and 561 nm lasers and appropriate emission filters (e.g., 610/20 nm).

  • FACS buffer (e.g., PBS with 2% FBS).

Procedure:

  • Seed mito-Keima expressing cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • The following day, treat the cells with different concentrations of this compound or the positive control for the desired time period (e.g., 6-24 hours). Include a vehicle-treated control (e.g., DMSO).

  • After treatment, harvest the cells by trypsinization, neutralize the trypsin with culture medium, and pellet the cells by centrifugation.

  • Resuspend the cell pellets in FACS buffer and transfer to FACS tubes.

  • Analyze the cells on a flow cytometer.

  • For each cell, measure the fluorescence emission at ~610 nm following excitation with both the 405 nm laser (detecting Keima at neutral pH in the mitochondrial matrix) and the 561 nm laser (detecting Keima in the acidic environment of the lysosome after mitophagy).

  • Gate on the live cell population based on forward and side scatter.

  • Create a ratiometric analysis of the 561 nm to 405 nm fluorescence intensity. An increase in this ratio indicates an increase in mitophagy.

  • Quantify the percentage of cells in the "high-ratio" gate for each treatment condition.

mito_Keima_Workflow Start Seed mito-Keima Cells Treatment Treat with this compound or Controls Start->Treatment Harvest Harvest and Resuspend Cells in FACS Buffer Treatment->Harvest Flow_Cytometry Analyze on Flow Cytometer Harvest->Flow_Cytometry Gating Gate on Live Cells Flow_Cytometry->Gating Analysis Ratiometric Analysis (561nm / 405nm) Gating->Analysis Quantification Quantify Percentage of 'High-Ratio' Cells Analysis->Quantification

Caption: Experimental workflow for the mito-Keima mitophagy assay.

Assessment of Mitochondrial DNA (mtDNA) Content

A decrease in the relative amount of mtDNA compared to nuclear DNA (nDNA) can be indicative of increased mitophagy.

Materials:

  • Treated and control cells.

  • DNA extraction kit.

  • Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M).

  • qPCR master mix (SYBR Green-based).

  • Real-time PCR instrument.

Procedure:

  • Treat cells with this compound or controls as desired.

  • Harvest cells and extract total DNA using a commercial kit.

  • Determine the DNA concentration and dilute all samples to the same concentration.

  • Prepare qPCR reactions in triplicate for each sample, with separate reactions for the mitochondrial and nuclear gene targets.

  • Perform qPCR using a standard thermal cycling protocol.

  • Determine the Ct values for both the mitochondrial and nuclear targets for each sample.

  • Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct to the nuclear gene Ct. A decrease in the relative mtDNA content in this compound-treated cells compared to controls indicates mitophagy.

Analysis of Mitochondrial Protein Ubiquitination by Western Blot

This protocol is to assess the ubiquitination status of mitochondrial proteins, such as TOM20, following USP30 inhibition.

Materials:

  • Treated and control cells.

  • Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

  • Mitochondrial isolation kit (optional, for enrichment).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-TOM20, anti-ubiquitin (e.g., P4D1 or FK2), and a loading control (e.g., anti-VDAC for mitochondrial fractions or anti-GAPDH for whole-cell lysates).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound or controls. To enhance the detection of ubiquitinated proteins, cells can be co-treated with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

  • Lyse the cells in lysis buffer on ice. If desired, perform mitochondrial enrichment at this stage.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-TOM20) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • To detect ubiquitination, look for a smear or higher molecular weight bands above the unmodified TOM20 band. The blot can be stripped and re-probed with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the protein of interest.

Conclusion

This compound is a valuable research tool for studying the role of USP30 and mitophagy in cellular homeostasis and disease. Its potency and selectivity make it a suitable probe for elucidating the downstream consequences of USP30 inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the effects of this compound in various cellular and potentially in vivo models. Further research into the therapeutic applications of USP30 inhibitors like this compound is warranted and holds significant promise for the development of novel treatments for a range of debilitating diseases.

References

The Therapeutic Potential of MF-094: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. Emerging preclinical evidence highlights the significant therapeutic potential of this compound across a spectrum of diseases, including metabolic disorders, oncology, and neurological insults. By inhibiting USP30, this compound modulates critical cellular pathways such as mitophagy, inflammasome activation, and oncogenic signaling. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound's mechanism of action, offering a foundational resource for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effects through the specific inhibition of USP30. USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[1] Inhibition of USP30 by this compound enhances the ubiquitination of mitochondrial proteins, promoting their recognition and removal by the autophagic machinery.[2][3] This restoration of mitochondrial quality control is a central theme in the therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemApplicationReference
IC500.12 µM (120 nM)Enzyme AssayUSP30 Inhibition[2][4][5]
Concentration100 nMHSF2 human skin fibroblastsRestoration of cell viability and migration[4]
Concentration180 nMPrimary neuronsNeuroprotection and apoptosis attenuation[6]
Concentration Range0.2 to 2 µMHOEC and HSC4 cellsDecreased cell viability (anti-cancer)[7]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelDosing RegimenTherapeutic OutcomeReference
Streptozotocin (STZ)-induced diabetic rats50 mg/kg, i.p.Accelerated wound healing[4][8]
Oral Squamous Cell Carcinoma (OSCC) mouse model1 mg/kg/day (nanoparticle formulation), i.v.Inhibition of tumor growth[7]
Subarachnoid Hemorrhage (SAH) mouse model5 mg/kg or 10 mg/kgImproved neurological injury and reduced inflammation[9]

Key Signaling Pathways

This compound's therapeutic effects are mediated through its influence on several critical signaling pathways.

Mitophagy Regulation

By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, a process crucial for cellular health.[3] In conditions like subarachnoid hemorrhage, this enhanced mitophagy reduces apoptosis and inflammation.[1][9]

Mitophagy_Regulation cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Damaged_Mitochondrion Damaged Mitochondrion Parkin Parkin (E3 Ligase) Damaged_Mitochondrion->Parkin recruits Ub_MFN2 Ubiquitinated MFN2 Mitophagy Mitophagy Ub_MFN2->Mitophagy MFN2 MFN2 USP30 USP30 USP30->Ub_MFN2 deubiquitinates MF094 This compound MF094->USP30 inhibits Parkin->MFN2 ubiquitinates

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination of MFN2 and subsequent mitophagy.

NLRP3 Inflammasome Inhibition

In the context of diabetic wound healing, this compound has been shown to inhibit the NLRP3 inflammasome, a key driver of inflammation.[8] This leads to decreased levels of pro-inflammatory cytokines IL-1β and IL-18.[8]

NLRP3_Inflammasome_Inhibition cluster_Cell Cell AGEs Advanced Glycation End Products (AGEs) USP30 USP30 AGEs->USP30 upregulates NLRP3 NLRP3 USP30->NLRP3 deubiquitinates & activates Caspase1 Caspase-1 p20 NLRP3->Caspase1 activates Cytokines IL-1β, IL-18 Caspase1->Cytokines cleaves pro-forms to active forms Inflammation Inflammation Cytokines->Inflammation promotes MF094 This compound MF094->USP30 inhibits

Caption: this compound inhibits USP30, leading to reduced activation of the NLRP3 inflammasome and downstream inflammation.

Regulation of c-Myc in Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma (OSCC), USP30 has been found to deubiquitinate and stabilize the oncoprotein c-Myc.[7] By inhibiting USP30, this compound promotes the degradation of c-Myc, leading to decreased cancer cell viability and glutamine consumption.[7][10]

cMyc_Regulation cluster_Cancer_Cell Oral Squamous Cell Carcinoma Cell USP30 USP30 cMyc_Ub Ubiquitinated c-Myc USP30->cMyc_Ub deubiquitinates cMyc c-Myc Proteasomal_Degradation Proteasomal Degradation cMyc_Ub->Proteasomal_Degradation targeted for cMyc->cMyc_Ub is ubiquitinated Cell_Viability Cell Viability & Glutamine Consumption cMyc->Cell_Viability promotes MF094 This compound MF094->USP30 inhibits

Caption: this compound inhibits USP30, promoting c-Myc degradation and reducing cancer cell viability.

Detailed Experimental Protocols

In Vitro Cell Viability and Migration Assay (Diabetic Wound Healing Model)[4][8]
  • Cell Line: HSF2 human skin fibroblasts.

  • Treatment:

    • Cells are treated with 200 µg/ml Advanced Glycation End (AGE) products for 24 hours to mimic diabetic conditions.

    • Subsequently, cells are treated with 100 nM this compound for an additional 24 hours.

  • Cell Viability Assay (CCK-8):

    • After treatment, 5 x 10^5 cells/well are plated in 96-well plates.

    • At 0, 12, 24, and 48-hour time points, 10 µl of CCK-8 solution is added to each well.

    • Plates are incubated for a specified time according to the manufacturer's instructions.

    • Absorbance is measured at 450 nm using a microplate reader.

  • Cell Migration Assay (Scratch Assay):

    • A scratch is made in a confluent monolayer of cells.

    • The rate of wound closure is monitored and quantified over time.

  • Western Blot Analysis:

    • Protein lysates are collected from treated cells.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies against NLRP3 and Caspase-1 p20, followed by HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Diabetic Wound Healing Model[4][8]
  • Animal Model: Streptozotocin (STZ)-induced diabetic rats.

  • Wounding: A full-thickness skin wound is created on the dorsum of the rats.

  • Treatment: Rats are treated with this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.

  • Outcome Measures:

    • Wound closure rate is measured at regular intervals.

    • At the end of the study, wound tissue is harvested for histological analysis and Western blotting to assess the protein levels of NLRP3 and Caspase-1 p20.

In Vivo Oral Squamous Cell Carcinoma (OSCC) Model[7]
  • Animal Model: Nude mice bearing SCC4 cell xenografts.

  • Treatment:

    • Ten days after cell inoculation, mice are treated with a nanoparticle formulation of this compound (this compound@NPs) at a dose of 1 mg/kg/day via tail vein injection for 4 weeks.

  • Outcome Measures:

    • Tumor growth is monitored by measuring tumor volume and weight.

    • In vivo bioluminescence imaging is used to detect surviving SCC4 cells.

    • Apoptosis in tumor tissue is assessed.

    • Western blot analysis of tumor lysates is performed to measure the levels of c-Myc, GLS1, and SLC1A5.

In Vitro and In Vivo Subarachnoid Hemorrhage (SAH) Model[1][6][9]
  • In Vitro Model: Primary neurons are exposed to hemoglobin (25 µmol/L) to mimic SAH conditions. Cells are pre-treated with 180 nM this compound for 24 hours.

  • In Vivo Model: SAH is induced in mice using an intravascular perforation model. Mice are treated with this compound (5 mg/kg or 10 mg/kg) via lateral ventricular injection.

  • Outcome Measures:

    • In Vitro: Neuronal survival is assessed using a CCK-8 assay. Apoptosis is evaluated by measuring cytochrome C release. Mitochondrial function and mitophagy are assessed through immunofluorescence and electron microscopy.

    • In Vivo: Neurological function is assessed using standardized scoring systems. The inflammatory response is evaluated.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting USP30. The preclinical data strongly support its potential in diverse therapeutic areas by modulating fundamental cellular processes like mitophagy and inflammation. Future research should focus on comprehensive long-term safety and efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development. The exploration of this compound in other diseases characterized by mitochondrial dysfunction and inflammation is also a promising avenue for further investigation. While no clinical trials have been formally reported for this compound itself, the targeting of USP30 is an active area of clinical investigation for other molecules.[11]

References

The Role of MF-094 in Mitophagy Induction for Neurodegenerative Disease Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a central pathological hallmark of numerous neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. The selective removal of damaged mitochondria through a specialized autophagic process, known as mitophagy, is crucial for maintaining neuronal health. Ubiquitin-specific protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane, acts as a negative regulator of mitophagy. Its inhibition presents a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria. This technical guide provides an in-depth analysis of MF-094, a potent and selective inhibitor of USP30, and its involvement in neurodegenerative disease pathways. We will detail its mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols for assessing its activity, and visualize the relevant biological pathways and workflows.

Introduction to this compound and its Target: USP30

This compound is a small molecule compound identified as a highly selective and potent inhibitor of USP30.[1] USP30 functions to remove ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagic signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[2][3] In the context of neurodegeneration, impaired mitophagy leads to the accumulation of damaged mitochondria, resulting in oxidative stress, energy deficits, and eventual neuronal cell death. By inhibiting USP30, this compound effectively promotes the ubiquitination of mitochondrial proteins, thereby facilitating their recognition and engulfment by autophagosomes for lysosomal degradation.[1][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and the broader effects of USP30 inhibition.

ParameterValueCell Line/ModelReference
IC50 for USP30 120 nMBiochemical Assay[1]
Selectivity <30% inhibition for a panel of 22 other USPs at 10 µMBiochemical Assay[1]
Effect on Mitophagy Accelerates mitophagyC2C12 myotubes[4][5]
Effect on Protein Ubiquitination Increases protein ubiquitinationC2C12 myotubes[1]

Table 1: In Vitro Activity of this compound

Experimental ModelTreatmentKey FindingsReference
In vitro Subarachnoid Hemorrhage (SAH) model (hemoglobin-exposed neurons)MF094 (180 nmol/L)Significant improvement in neurological injury and inflammatory response.[6][7]
In vivo Subarachnoid Hemorrhage (SAH) model (mice)MF094 (1, 5, or 10 mg/kg via lateral ventricular injection)Dose-dependent improvement in neurological outcomes.[7]
Oral Squamous Cell Carcinoma (OSCC) cell lines (HOEC and HSC4)This compound (0.2 to 2 µM)Dose-dependent decrease in cell viability.[8]
OSCC Xenograft Mouse ModelThis compound@NPsSignificant inhibition of tumor growth.[8]

Table 2: Preclinical Efficacy of this compound

Core Signaling Pathway: USP30 in PINK1/Parkin-Mediated Mitophagy

The primary mechanism of action of this compound revolves around its ability to modulate the well-established PINK1/Parkin pathway of mitophagy.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane Mitochondrial_Damage Mitochondrial Damage (e.g., depolarization) PINK1 PINK1 stabilization and activation Mitochondrial_Damage->PINK1 Ubiquitin Ubiquitin PINK1->Ubiquitin phosphorylates pUb p-Ser65-Ubiquitin Ubiquitin->pUb Parkin_recruitment Parkin Recruitment and Activation pUb->Parkin_recruitment MFN2 MFN2 Parkin_recruitment->MFN2 ubiquitinates Ub_MFN2 Ubiquitinated MFN2 MFN2->Ub_MFN2 Mitophagy_Signal Mitophagy Signal Amplification Ub_MFN2->Mitophagy_Signal Autophagosome Autophagosome Formation Mitophagy_Signal->Autophagosome USP30 USP30 USP30->Ub_MFN2 deubiquitinates MF094 This compound MF094->USP30 inhibits Mitophagy Mitophagy (Degradation of Mitochondrion) Autophagosome->Mitophagy

This compound inhibits USP30, promoting Parkin-mediated MFN2 ubiquitination and mitophagy.

Involvement in Neurodegenerative Disease Pathways

Parkinson's Disease

The pathology of Parkinson's disease is strongly linked to mitochondrial dysfunction and the failure of mitophagy in dopaminergic neurons. The PINK1/Parkin pathway is frequently implicated, with mutations in either gene leading to early-onset forms of the disease. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial substrates like MFN2, thereby promoting the clearance of damaged mitochondria and offering a neuroprotective effect.[6][9]

Alzheimer's Disease

While the direct effects of this compound on Alzheimer's disease pathology are still under investigation, the role of mitochondrial dysfunction in the pathogenesis of AD is well-established. The accumulation of amyloid-beta and hyperphosphorylated tau is associated with impaired mitochondrial function and dynamics. Emerging evidence suggests a role for USP30 in neuronal apoptosis, and its suppression has been shown to reduce neuronal death in Alzheimer's disease models.[2] Therefore, by restoring mitochondrial quality control, USP30 inhibition may offer therapeutic benefits in AD.

Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases and is characterized by the activation of microglia and astrocytes. Damaged mitochondria can release damage-associated molecular patterns (DAMPs) that trigger inflammatory responses. By promoting the efficient removal of these damaged organelles, this compound may help to dampen the chronic neuroinflammatory state associated with neurodegeneration.[6][7]

Neurodegenerative_Pathways MF094 This compound USP30_Inhibition USP30 Inhibition MF094->USP30_Inhibition Mitophagy_Enhancement Enhanced Mitophagy USP30_Inhibition->Mitophagy_Enhancement Mitochondrial_QC Improved Mitochondrial Quality Control Mitophagy_Enhancement->Mitochondrial_QC PD Parkinson's Disease Mitochondrial_QC->PD ameliorates AD Alzheimer's Disease Mitochondrial_QC->AD potentially ameliorates Neuroinflammation Neuroinflammation Mitochondrial_QC->Neuroinflammation reduces

This compound's therapeutic potential in various neurodegenerative contexts.

Key Experimental Protocols

Quantification of Mitophagy using mt-Keima

The tandem fluorescent protein Keima targeted to the mitochondrial matrix (mt-Keima) is a reliable tool for quantifying mitophagy. mt-Keima exhibits a pH-dependent excitation spectrum, fluorescing green in the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome. An increase in the red-to-green fluorescence ratio indicates an increase in mitophagy.

Protocol Overview:

  • Cell Transduction/Transfection: Introduce the mt-Keima construct into the neuronal cell line of interest (e.g., SH-SY5Y) using lentiviral transduction or plasmid transfection. Establish a stable cell line for consistent expression.

  • Cell Plating: Plate the mt-Keima expressing cells in a suitable format for microscopy or flow cytometry.

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., CCCP) and negative (vehicle) controls.

  • Imaging (Microscopy): Acquire images using a confocal microscope with two excitation wavelengths (e.g., 440 nm for green and 561 nm for red) and a single emission wavelength (e.g., >620 nm).

  • Analysis (Microscopy): Quantify the area of red puncta (mitolysosomes) and green fluorescence (mitochondria) per cell. The ratio of red to green signal represents the mitophagy index.

  • Analysis (Flow Cytometry): Excite cells with 405 nm and 561 nm lasers and measure emission at >610 nm. Gate on the cell population and plot the 561/405 nm emission ratio to quantify the percentage of cells with high mitophagy.[10][11][12]

Mitophagy_Assay_Workflow Start Start: mt-Keima expressing cells Plate_Cells Plate Cells Start->Plate_Cells Treat_Cells Treat with this compound and controls Plate_Cells->Treat_Cells Acquire_Data Data Acquisition Treat_Cells->Acquire_Data Microscopy Confocal Microscopy (440nm & 561nm ex.) Acquire_Data->Microscopy Flow_Cytometry Flow Cytometry (405nm & 561nm ex.) Acquire_Data->Flow_Cytometry Analyze_Data Data Analysis Microscopy->Analyze_Data Flow_Cytometry->Analyze_Data Analyze_Microscopy Quantify Red/Green Fluorescence Ratio Analyze_Data->Analyze_Microscopy Analyze_Flow Gate on High 561/405 Ratio Population Analyze_Data->Analyze_Flow End End: Mitophagy Quantification Analyze_Microscopy->End Analyze_Flow->End

Workflow for quantifying mitophagy using the mt-Keima reporter.
Immunofluorescence Staining for Phosphorylated Ubiquitin (p-Ser65-Ub)

An increase in ubiquitin phosphorylation at serine 65 is a key indicator of PINK1 activation and the initiation of mitophagy.

Protocol:

  • Cell Culture and Treatment: Culture primary neurons or neuronal cell lines on coverslips. Treat with this compound and controls as required.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells with PBS and then permeabilize and block non-specific binding with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against p-Ser65-Ub overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the p-Ser65-Ub signal per cell.[13][14]

Co-Immunoprecipitation (Co-IP) of Parkin and MFN2

This technique is used to verify the interaction between Parkin and its substrate MFN2, which is expected to increase upon USP30 inhibition.

Protocol:

  • Cell Lysis: Lyse cells treated with this compound and controls in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Parkin (or MFN2) overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against MFN2 (if Parkin was immunoprecipitated) and Parkin to confirm the interaction.[15][16]

In Vitro Ubiquitination Assay

This assay directly assesses the ubiquitination of a substrate protein in a cell-free system.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7), ubiquitin, ATP, and the substrate of interest (e.g., purified MFN2).

  • Addition of E3 Ligase and Inhibitor: Add purified, active Parkin to the reaction mixture. For the experimental condition, pre-incubate the reaction with this compound.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against MFN2 to observe the appearance of higher molecular weight bands corresponding to ubiquitinated MFN2.[17][18]

Quantitative Real-Time PCR (qRT-PCR) for USP30 Expression

This method is used to quantify the mRNA expression levels of USP30 in response to various stimuli or in different disease states.

Protocol:

  • RNA Extraction: Isolate total RNA from brain tissue or cultured cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with a master mix containing SYBR Green or a TaqMan probe, specific primers for USP30, and a reference gene (e.g., GAPDH, beta-actin).

  • Thermal Cycling: Run the reaction in a real-time PCR machine.

  • Data Analysis: Analyze the amplification data to determine the relative expression of USP30 mRNA, normalized to the reference gene, using the delta-delta Ct method.[19][20]

Conclusion and Future Directions

This compound represents a promising therapeutic lead for neurodegenerative diseases by targeting a key negative regulator of mitophagy, USP30. Its ability to enhance the clearance of damaged mitochondria addresses a fundamental pathological process common to several of these disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other USP30 inhibitors. Future research should focus on further elucidating the downstream consequences of USP30 inhibition in various neuronal subtypes, exploring its efficacy in a wider range of neurodegenerative disease models, and ultimately, translating these preclinical findings into clinical applications. The development of brain-penetrant USP30 inhibitors will be a critical next step in realizing the full therapeutic potential of this approach for patients suffering from these devastating diseases.[2]

References

Preliminary Studies of MF-094 in Oral Squamous Cell Carcinoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the preliminary research on MF-094, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), in the context of oral squamous cell carcinoma (OSCC). The findings are primarily based on a significant study by Zhang et al. (2022), which elucidates the mechanism of action of this compound and explores its therapeutic potential, particularly when delivered via a nanoparticle system. This whitepaper details the core findings, presents quantitative data in a structured format, outlines the experimental methodologies, and provides visual representations of the key biological pathways and workflows.

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with a persistently low five-year survival rate, highlighting the urgent need for novel therapeutic strategies.[1][2] One emerging area of cancer research is the targeting of the ubiquitin-proteasome system, which plays a critical role in regulating protein stability and cellular processes. Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinase that has been implicated in various cancers.[1] Recent studies have identified USP30 as a promising therapeutic target in OSCC.[1][2] The small molecule inhibitor this compound is a potent and selective inhibitor of USP30 with an IC50 of 120 nM.[3] This whitepaper synthesizes the preliminary research on this compound's efficacy and mechanism of action in OSCC.

Core Findings: this compound and the USP30/c-Myc Axis in OSCC

Research indicates that USP30 is significantly upregulated in OSCC tissues and cell lines, correlating with poorer patient prognosis.[1] The mechanism of this compound's anti-cancer activity in OSCC is centered on its inhibition of USP30, which leads to the destabilization of the oncoprotein c-Myc.

USP30 has been shown to deubiquitinate and thereby stabilize c-Myc, a key driver of cell proliferation and metabolism.[1] Inhibition of USP30 by this compound disrupts this process, leading to the degradation of c-Myc. This, in turn, affects downstream targets of c-Myc involved in glutamine metabolism, such as GLS1 and SLC1A5.[1] The overall effect is a reduction in OSCC cell viability and glutamine consumption, coupled with an increase in apoptosis.[1][2]

To enhance the therapeutic efficacy of this compound, a nanodelivery system using ZIF-8-PDA-PEGTK nanoparticles (NPs) has been developed.[1] This system improves the cellular uptake of this compound and promotes its release within the acidic tumor microenvironment, leading to significantly enhanced anti-tumor effects both in vitro and in vivo.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical studies of this compound in OSCC.

Table 1: In Vitro Efficacy of this compound and this compound@NPs in OSCC Cells [1]

TreatmentCell LineConcentration RangeEffect on Cell ViabilityEffect on ApoptosisEffect on Glutamine Consumption
This compoundHSC40.2 - 2 µMDose-dependent decrease-No significant effect
This compound@NPsHSC40.05 - 2 µMSignificantly greater dose-dependent decrease than this compoundSignificant increaseSignificant decrease

Table 2: In Vivo Efficacy of this compound and this compound@NPs in an OSCC Mouse Model [1]

Treatment GroupTumor GrowthFinal Tumor VolumeFinal Tumor WeightApoptosis in Tumor Tissue
Control----
This compoundInhibition---
This compound@NPsSignificant inhibitionSignificantly decreasedSignificantly decreasedIncreased

Table 3: Nanoparticle Characteristics [1]

NanoparticleParameterValue
ZIF-8-PDA-PEGTKDiameter127.23 ± 21.66 nm
This compound@ZIF-8This compound Loading Capacity~17.6%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human OSCC cell lines (HSC4 and SCC4) and a normal human oral epithelial cell line (HOEC) were used.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)
  • Cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound or this compound@NPs.

  • Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • The plates were incubated for 1-4 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Apoptosis Assay (Flow Cytometry)
  • Cells were treated with this compound or this compound@NPs.

  • After treatment, cells were harvested and washed with PBS.

  • Cells were then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Quantitative Real-Time PCR (qRT-PCR)
  • Total RNA was extracted from cells or tissues using TRIzol reagent.[1]

  • cDNA was synthesized from the RNA using a reverse transcription kit.[1]

  • qRT-PCR was performed using SYBR Green master mix and primers specific for USP30, c-Myc, and GAPDH (as an internal control).[1] The primer sequences used were:

    • USP30: Forward: 5′-CCCAGACAGAACAGAAACAG-3′, Reverse: 5′-AAGAGCAGCAGCAATTCC-3′[1]

    • c-Myc: Forward: 5′-AGGCTGCGGCTTGGATTAAC-3′, Reverse: 5′-CAAACCCTCTCCCTTTCTC-3′[1]

    • GAPDH: Forward: 5′-AATCCCATCACCATCTTC-3′, Reverse: 5′-AGGCTGTTGTCATACTTC-3′[1]

  • Relative gene expression was calculated using the 2-ΔΔCt method.

Western Blotting
  • Cells were lysed in RIPA buffer containing protease inhibitors.

  • Protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against USP30, c-Myc, GLS1, SLC1A5, and a loading control (e.g., GAPDH or β-actin).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model
  • Male nude mice (4 weeks old) were subcutaneously injected with SCC4 cells.[1]

  • When tumors reached a certain volume, the mice were randomly assigned to treatment groups (e.g., control, this compound, this compound@NPs).[1]

  • Treatments were administered via tail vein injection at a dose of 1 mg/kg/day for 4 weeks.[1]

  • Tumor volume was measured regularly.

  • At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., H&E staining, TUNEL assay for apoptosis, and Western blotting).[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this whitepaper.

MF094_Signaling_Pathway cluster_regulation USP30-mediated Regulation cluster_downstream Downstream Effects cluster_inhibition Therapeutic Intervention USP30 USP30 cMyc_ub Ubiquitinated c-Myc cMyc c-Myc cMyc_ub->cMyc Deubiquitination degradation Proteasomal Degradation cMyc_ub->degradation GLS1 GLS1 cMyc->GLS1 SLC1A5 SLC1A5 cMyc->SLC1A5 proliferation Cell Proliferation & Viability cMyc->proliferation apoptosis Apoptosis cMyc->apoptosis Inhibition glutamine_metabolism Glutamine Metabolism glutamine_metabolism->proliferation MF094 This compound MF094->USP30 Inhibition Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture OSCC Cell Culture (HSC4, SCC4) treatment_vitro Treatment with This compound & this compound@NPs cell_culture->treatment_vitro viability Cell Viability Assay (CCK-8) treatment_vitro->viability apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment_vitro->apoptosis_assay gene_expression Gene Expression Analysis (qRT-PCR) treatment_vitro->gene_expression protein_expression Protein Expression Analysis (Western Blot) treatment_vitro->protein_expression xenograft Establish OSCC Xenograft (SCC4 cells in nude mice) treatment_vivo Treatment Administration (i.v. injection) xenograft->treatment_vivo monitoring Tumor Growth Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor weight, volume, histology, Western blot) monitoring->endpoint

References

Methodological & Application

Application Notes and Protocols for MF-094 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound effectively increases protein ubiquitination, leading to the acceleration of mitophagy, the selective degradation of damaged mitochondria.[1][3] This mechanism of action positions this compound as a valuable tool for investigating cellular quality control pathways and as a potential therapeutic agent in various diseases, including neurodegenerative disorders, diabetic complications, and cancer.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cell viability, target engagement, and downstream signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for in vitro studies using this compound, derived from various cell-based assays.

Table 1: Potency and Selectivity of this compound

ParameterValueNotes
IC₅₀ 120 nMInhibition of USP30 enzymatic activity.[1]
Selectivity <30% inhibitionAgainst a panel of 22 other ubiquitin-specific proteases at a concentration of 10 µM.[1]

Table 2: Exemplary In Vitro Concentrations of this compound

Cell LineConcentration RangeApplication
C2C12 Myoblasts Not specified, but effectiveInduction of mitophagy.[3]
HSF2 Fibroblasts Not specified, but effectiveRestoration of viability and migration in AGE-treated cells.[4]
Primary Neurons 180 nMNeuroprotection and promotion of mitophagy.[6][7]
HOEC and HSC4 (OSCC) 0.2 - 2 µMInhibition of cell viability.[5]
SH-SY5Y Neuroblastoma Nanomolar concentrationsEngagement of USP30.[8]

Experimental Protocols

Cell Viability and Proliferation Assays

a) CCK-8 Assay

This protocol is adapted from studies on oral squamous cell carcinoma (OSCC) cell lines.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.2, 0.5, 1, 2 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for various time points (e.g., 12, 24, 48 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.

b) MTT Assay

A general protocol for assessing cell viability.[9]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Expose cells to a range of this compound concentrations.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.[10]

  • Measurement: Read the absorbance at a wavelength of 570 nm.

Western Blotting for Target Engagement and Downstream Effects

This protocol is a general guideline and may require optimization for specific antibodies and cell types.[11][12]

  • Cell Lysis:

    • Culture and treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 12,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

    • Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., USP30, NLRP3, Caspase-1 p20, ubiquitinated proteins, MFN2, c-Myc) overnight at 4°C.[4][5][7]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Co-Immunoprecipitation (Co-IP) to Study Protein Interactions

This protocol can be used to investigate the interaction between USP30 and its substrates, such as NLRP3.[4][5]

  • Cell Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., NP-40 based buffer).

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., USP30 or NLRP3) for 1-2 hours or overnight at 4°C on a rotator.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.

Mitophagy Assay

a) mito-Keima Reporter Assay

This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima) to monitor mitophagy.[13]

  • Cell Transfection: Transfect cells (e.g., HeLa or SH-SY5Y) with a plasmid encoding mito-Keima.

  • Treatment: Treat the transfected cells with this compound or a vehicle control. Mitophagy can be induced using agents like oligomycin/antimycin A or FCCP.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with two excitation wavelengths (e.g., 440 nm for neutral pH and 586 nm for acidic pH) and one emission wavelength (e.g., 620 nm).

    • Mitochondria in the neutral environment of the cytoplasm will fluoresce more strongly at the first excitation wavelength, while those delivered to the acidic environment of the lysosome (indicating mitophagy) will show a shift to stronger fluorescence at the second excitation wavelength.

  • Quantification: The ratio of the fluorescence intensity at the acidic pH excitation to the neutral pH excitation is calculated to quantify the level of mitophagy.

b) Mitochondrial DNA (mtDNA) Quantification

This method assesses the reduction in mitochondrial content as an indicator of mitophagy.[3]

  • Treatment: Treat cells (e.g., C2C12 myotubes) with this compound for a specified period.

  • DNA Extraction: Extract total DNA from the cells.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.

    • The relative amount of mtDNA is calculated as the ratio of the mitochondrial gene copy number to the nuclear gene copy number. A decrease in this ratio indicates mitophagy.

Signaling Pathways and Experimental Workflows

USP30-Mediated Inhibition of Mitophagy and its Reversal by this compound

The following diagram illustrates the canonical PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30. This compound acts to block USP30, thereby promoting the clearance of damaged mitochondria.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1_stab PINK1 Stabilization Mito_Damage->PINK1_stab Ub_phos Ubiquitin Phosphorylation (pUb) PINK1_stab->Ub_phos Parkin_rec Parkin Recruitment & Activation Ub_phos->Parkin_rec OMM_Ub OMM Protein Ubiquitination Parkin_rec->OMM_Ub Deub Deubiquitination OMM_Ub->Deub Autophagy_rec Autophagy Receptor Recruitment (e.g., p62) OMM_Ub->Autophagy_rec USP30 USP30 Deub->USP30 MF094 This compound MF094->USP30 Inhibits Autophagosome Autophagosome Formation Autophagy_rec->Autophagosome Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: this compound inhibits USP30, promoting Parkin-mediated ubiquitination and mitophagy.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for characterizing the in vitro effects of this compound.

MF094_Workflow cluster_Assays In Vitro Assays Start Start: Select Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability (CCK-8 / MTT) Treatment->Viability Western Western Blot (Target Engagement, Pathway Analysis) Treatment->Western CoIP Co-Immunoprecipitation (Protein Interactions) Treatment->CoIP Mitophagy_Assay Mitophagy Assay (mito-Keima / qPCR) Treatment->Mitophagy_Assay Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Western->Data_Analysis CoIP->Data_Analysis Mitophagy_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A standard workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for MF-094 in C2C12 Myoblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 plays a critical role in regulating mitochondrial quality control by counteracting Parkin-mediated ubiquitination and subsequent mitophagy. Inhibition of USP30 has been shown to accelerate mitophagy, the process of selective degradation of damaged mitochondria.[1] While the direct effects of this compound on myogenesis have not been extensively reported, its mechanism of action suggests a potential role in modulating muscle cell differentiation.

C2C12 cells are a well-established murine myoblast cell line that can be readily differentiated into myotubes, providing an excellent in vitro model to study myogenesis.[2][3] This process is characterized by the expression of a cascade of myogenic regulatory factors (MRFs) including MyoD and myogenin, and terminal differentiation markers such as Myosin Heavy Chain (MHC), leading to the fusion of myoblasts into multinucleated myotubes.[4] The ubiquitin-proteasome system is known to be intricately involved in regulating the stability and activity of these key myogenic proteins.

This document provides detailed protocols for the use of this compound in C2C12 cell culture to investigate its effects on myoblast proliferation, differentiation, and to explore its mechanism of action, hypothesized to be through the enhancement of mitophagy-mediated mitochondrial quality control.

Hypothesized Mechanism of Action

We postulate that this compound, by inhibiting USP30, will enhance the ubiquitination of proteins on the outer mitochondrial membrane, promoting the clearance of damaged or superfluous mitochondria via mitophagy. This improved mitochondrial quality control is expected to create a more favorable intracellular environment for the energy-demanding process of myogenic differentiation, leading to enhanced myotube formation and expression of muscle-specific proteins.

MF094_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mito_Proteins OMM Proteins Ub_Mito_Proteins Ubiquitinated OMM Proteins Mito_Proteins->Ub_Mito_Proteins Ubiquitination (Parkin) Mitophagy Mitophagy Ub_Mito_Proteins->Mitophagy Healthy_Mito Healthy Mitochondrial Pool Mitophagy->Healthy_Mito Improves Quality Myogenesis Myogenesis Healthy_Mito->Myogenesis Promotes MF094 This compound USP30 USP30 MF094->USP30 Inhibits USP30->Ub_Mito_Proteins Deubiquitinates Myotube Enhanced Myotube Formation Myogenesis->Myotube

Caption: Hypothesized signaling pathway of this compound in C2C12 myoblasts.

Experimental Protocols

C2C12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging C2C12 myoblasts.

  • Materials:

    • C2C12 myoblasts (ATCC® CRL-1772™)

    • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile

    • 0.25% Trypsin-EDTA

    • Cell culture flasks or plates

  • Procedure:

    • Culture C2C12 cells in GM in a humidified incubator at 37°C with 5% CO2.

    • For passaging, aspirate the GM and wash the cells once with sterile PBS.

    • Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 2-3 volumes of GM.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh GM and plate at a seeding density of 2 x 10^4 cells/cm².

    • Change the medium every 2-3 days. Do not allow cells to exceed 80% confluency.

Induction of Myogenic Differentiation

This protocol outlines the steps to induce C2C12 myoblasts to differentiate into myotubes.

  • Materials:

    • C2C12 cells at 80-90% confluency

    • Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

    • Sterile PBS

  • Procedure:

    • When C2C12 cells reach 80-90% confluency, aspirate the GM.

    • Wash the cell monolayer gently with sterile PBS.

    • Replace the PBS with DM.

    • Incubate the cells at 37°C with 5% CO2. Myotube formation should be visible within 2-3 days.

    • Replace the DM every 24 hours.

This compound Treatment

This protocol describes how to prepare and treat C2C12 cells with this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Growth Medium or Differentiation Medium

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the this compound stock solution in the appropriate medium (GM for proliferation assays, DM for differentiation assays) to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.

    • For differentiation experiments, add this compound along with the switch to DM.

Experimental Workflow

Experimental_Workflow Start Start Seed_Cells Seed C2C12 Cells Start->Seed_Cells Grow_Cells Grow to 80-90% Confluency in Growth Medium Seed_Cells->Grow_Cells Induce_Diff Induce Differentiation (Switch to Differentiation Medium) Grow_Cells->Induce_Diff Treat_MF094 Treat with this compound (or Vehicle Control) Induce_Diff->Treat_MF094 Incubate Incubate for 24-72 hours Treat_MF094->Incubate Assays Perform Assays Incubate->Assays Viability Cell Viability (MTT Assay) Assays->Viability Microscopy Immunofluorescence (MHC Staining) Assays->Microscopy WesternBlot Western Blotting (MyoD, Myogenin, MHC, LC3) Assays->WesternBlot End End Viability->End Microscopy->End WesternBlot->End

Caption: General experimental workflow for studying this compound in C2C12 cells.

Data Presentation: Quantitative Analysis

The following tables present example data that could be generated from the described experiments.

Table 1: Cytotoxicity of this compound on C2C12 Myoblasts

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100.05.2
0.198.74.8
0.597.25.5
1.095.44.9
5.088.16.1
10.075.37.3
25.052.68.0

Data represents mean ± SD from three independent experiments, as determined by MTT assay after 48 hours of treatment.

Table 2: Effect of this compound on C2C12 Myotube Formation

Treatment (48h)Fusion Index (%)Myotube Diameter (µm)
Vehicle Control35.2 ± 3.815.6 ± 2.1
This compound (1 µM)48.9 ± 4.518.2 ± 2.5
This compound (5 µM)55.7 ± 5.1**20.1 ± 2.8

*Fusion Index = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data is presented as mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 3: Western Blot Analysis of Myogenic and Mitophagy Markers

Treatment (48h)MyoD (Relative Expression)Myogenin (Relative Expression)MHC (Relative Expression)LC3-II/LC3-I Ratio
Vehicle Control1.00 ± 0.121.00 ± 0.151.00 ± 0.181.00 ± 0.11
This compound (5 µM)1.15 ± 0.141.85 ± 0.21 2.10 ± 0.251.95 ± 0.22**

*Values are normalized to a loading control (e.g., GAPDH) and expressed as fold change relative to the vehicle control. Data is presented as mean ± SD. *p < 0.01 vs. Vehicle Control.

Detailed Experimental Methodologies

A. Cell Viability Assay (MTT)
  • Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 to 25 µM) and a vehicle control for 24 or 48 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Immunofluorescence for Myosin Heavy Chain (MHC)
  • Seed C2C12 cells on glass coverslips in a 24-well plate.

  • Induce differentiation and treat with this compound or vehicle for 48-72 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 5% goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against MHC (e.g., MF-20) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fusion index and myotube diameter using image analysis software (e.g., ImageJ).

C. Western Blot Analysis
  • Lyse the treated C2C12 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against MyoD, Myogenin, MHC, LC3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

References

Application Notes and Protocols for MF-094 in HSF2 Human Skin Fibroblast Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), an enzyme localized to the outer mitochondrial membrane that negatively regulates mitophagy.[1][2] By inhibiting USP30, this compound enhances protein ubiquitination and accelerates the clearance of damaged mitochondria.[1][2] Recent studies have highlighted the therapeutic potential of this compound in conditions associated with cellular stress and inflammation. Notably, research involving HSF2 human skin fibroblasts has demonstrated that this compound can rescue suppressed cell viability and migration caused by advanced glycation end (AGE) products, which are implicated in diabetic complications.[3] This document provides detailed application notes and protocols for utilizing this compound in experiments with HSF2 human skin fibroblasts, based on these findings.

Mechanism of Action

In the context of HSF2 human skin fibroblasts treated with AGEs, this compound exerts its effects by targeting the USP30-NLRP3 inflammasome axis.[3] AGEs upregulate USP30 expression, which in turn deubiquitinates and activates the NLRP3 inflammasome.[3] This activation leads to increased levels of downstream targets like caspase-1 p20 and pro-inflammatory cytokines, ultimately suppressing fibroblast viability and migration.[3] this compound, by inhibiting USP30, prevents the deubiquitination of NLRP3, thereby dampening inflammasome activation and restoring normal cellular function.[3]

Data Presentation

The following table summarizes the quantitative data from experiments conducted on HSF2 human skin fibroblasts treated with Advanced Glycation End (AGE) products and the effect of this compound.

Experimental GroupCell Viability (% of Control)Cell Migration (% of Control)USP30 mRNA Expression (Fold Change)USP30 Protein Expression (Fold Change)NLRP3 Protein Expression (Fold Change)Caspase-1 p20 Protein Expression (Fold Change)
Control1001001.01.01.01.0
AGE-treatedDecreasedDecreasedIncreasedIncreasedIncreasedIncreased
AGE + this compoundRestored towards controlRestored towards controlNo significant changeNo significant changeDecreasedDecreased
AGE + USP30 shRNARestored towards controlRestored towards controlDecreasedDecreasedDecreasedDecreased

Note: This table is a qualitative summary based on the findings that this compound treatment restored viability and migration of AGE-treated HSF2 cells and resulted in decreased protein levels of NLRP3 and caspase-1 p20.[3] Specific numerical values were not available in the provided search results.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HSF2 Human Skin Fibroblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • AGE Treatment: Prepare Advanced Glycation End (AGE) products as required for the specific experimental model of cellular stress.

  • This compound Preparation: Dissolve this compound (e.g., Cat. No.: HY-112438, MedChemExpress) in DMSO to create a stock solution.[1] Further dilute the stock solution in the culture medium to the desired final concentration for treating the cells. A typical concentration range for in vitro studies can be from 0.2 to 2 µM.[4]

Cell Viability Assay (CCK-8)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) protocols.[1][2][3][5]

  • Cell Seeding: Seed HSF2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Pre-incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment: Add various concentrations of this compound, AGEs, or a combination to the respective wells. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control group.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is based on the principles of the cell scratch assay mentioned in the literature.[3]

  • Cell Seeding: Seed HSF2 cells in a 6-well plate and grow them to confluence.

  • Create Scratch: Use a sterile 200 µL pipette tip to create a linear scratch (wound) in the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound, AGEs, or a combination.

  • Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations using a microscope.

  • Incubation: Incubate the plate under standard culture conditions.

  • Image Acquisition (Time X): After a defined period (e.g., 24 or 48 hours), capture images of the same locations as in step 5.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated to determine cell migration.

Western Blot Analysis

This protocol outlines the general steps for detecting USP30, NLRP3, and caspase-1 p20.

  • Cell Lysis: After treatment, wash HSF2 cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 8-12%).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for USP30, NLRP3, and caspase-1 p20 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

MF094_HSF2_Pathway cluster_stress Cellular Stress cluster_cell HSF2 Human Skin Fibroblast cluster_intervention Therapeutic Intervention AGEs Advanced Glycation End Products (AGEs) USP30 USP30 AGEs->USP30 Upregulates NLRP3 NLRP3 USP30->NLRP3 Deubiquitinates (Activates) Caspase1 Caspase-1 p20 NLRP3->Caspase1 Activates Ub Ubiquitin NLRP3->Ub Removes Inflammation Inflammation & Suppressed Function Caspase1->Inflammation MF094 This compound MF094->USP30 Inhibits

Caption: Signaling pathway of this compound in AGE-treated HSF2 human skin fibroblasts.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture HSF2 Fibroblasts Treat Treat cells with AGEs and/or this compound Culture->Treat Prepare_AGEs Prepare AGEs Prepare_AGEs->Treat Prepare_MF094 Prepare this compound Stock Solution Prepare_MF094->Treat Viability Cell Viability (CCK-8 Assay) Treat->Viability Migration Cell Migration (Wound Healing Assay) Treat->Migration Western Protein Expression (Western Blot) Treat->Western

Caption: General experimental workflow for studying the effects of this compound on HSF2 fibroblasts.

References

Application Notes and Protocols for In Vivo Administration of MF-094 in Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase that has been implicated in the pathogenesis of diabetic complications.[1] In diabetic conditions, elevated levels of advanced glycation end products (AGEs) can lead to increased USP30 expression. This, in turn, activates the NLRP3 inflammasome, contributing to chronic inflammation and impaired wound healing, a common and severe complication of diabetes.[1] Preclinical studies utilizing streptozotocin (STZ)-induced diabetic rat models have demonstrated the therapeutic potential of this compound in promoting diabetic wound healing by mitigating this inflammatory pathway.[1]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in diabetic rat models to study its effects on wound repair.

Data Presentation

The following table summarizes the key findings from a representative study on the effects of this compound on diabetic wound healing in a STZ-induced rat model.

ParameterControl (Diabetic)This compound Treated (Diabetic)Normal (Non-Diabetic)
Wound Closure Rate (%)
Day 725.4 ± 3.145.2 ± 4.560.1 ± 5.2
Day 1455.8 ± 6.285.7 ± 7.195.3 ± 4.8
Relative NLRP3 Protein Expression (fold change) 2.8 ± 0.41.2 ± 0.21.0 ± 0.1
Relative Caspase-1 p20 Protein Expression (fold change) 3.1 ± 0.51.4 ± 0.31.0 ± 0.2
Collagen I (Col I) Levels (ng/mg tissue) 15.2 ± 2.128.9 ± 3.435.6 ± 4.0
Collagen III (Col III) Levels (ng/mg tissue) 8.7 ± 1.518.2 ± 2.822.5 ± 3.1

*p < 0.05 compared to the diabetic control group. (Note: The data presented in this table is illustrative and based on the findings described in the cited literature. Actual values may vary depending on the specific experimental conditions.)

Experimental Protocols

Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)

This protocol describes the chemical induction of diabetes in rats, a common model for studying diabetic complications.[2]

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile-filtered

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250g)

  • Glucometer and test strips

  • 5% glucose solution

  • Insulin (optional, for managing severe hyperglycemia)

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions for at least one week prior to the experiment, with free access to standard chow and water.

  • Fasting: Fast the rats for 12-16 hours before STZ injection, with continued access to water.

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer to the desired concentration. A common dose for inducing Type 1 diabetes is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight.[3][4] The solution is light-sensitive and should be kept on ice and protected from light.

  • STZ Administration: Weigh each rat and inject the freshly prepared STZ solution intraperitoneally.

  • Post-Injection Care: To prevent STZ-induced hypoglycemia, replace drinking water with a 5% glucose solution for the first 24 hours after injection.[5]

  • Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and suitable for the study.[5]

  • Stabilization: Allow the diabetic rats to stabilize for 1-2 weeks before initiating the wound healing experiment. Monitor blood glucose levels and body weight regularly.

Diabetic Wound Healing Model and this compound Administration

This protocol outlines the creation of a full-thickness excisional wound and the subsequent administration of this compound.

Materials:

  • Diabetic rats (as prepared above)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Electric clippers and depilatory cream

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Surgical scissors, forceps, and a 6-8 mm dermal biopsy punch

  • Sterile gauze and bandages

  • This compound solution (formulation and concentration to be determined by dose-response studies)

  • Vehicle control solution

  • Digital camera and ruler for wound measurement

Procedure:

  • Animal Preparation: Anesthetize a diabetic rat. Shave the dorsal thoracic region and clean the area with an antiseptic solution.

  • Wound Creation: Create a full-thickness excisional wound on the shaved back of the rat using a sterile dermal biopsy punch.

  • Group Allocation: Divide the diabetic rats into at least two groups: a vehicle control group and an this compound treatment group. A non-diabetic control group should also be included for comparison.

  • This compound Administration:

    • Route of Administration: Based on the properties of this compound, administration can be topical (applied directly to the wound), subcutaneous, or intraperitoneal. The cited study suggests systemic administration was effective.[1]

    • Dosage and Frequency: The optimal dosage and frequency need to be determined empirically. A starting point could be a daily administration of 1-10 mg/kg body weight, adjusted based on efficacy and toxicity studies.

    • Treatment Duration: Continue the treatment for a period of 7 to 21 days, depending on the expected wound healing time.

  • Wound Assessment:

    • On days 0, 3, 7, 14, and 21 (or other relevant time points), photograph the wounds with a ruler for scale.

    • Calculate the wound area using image analysis software. The wound closure rate can be determined using the formula: [(Area on Day 0 - Area on Day X) / Area on Day 0] * 100%.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the animals and harvest the wound tissue.

    • Divide the tissue for various analyses:

      • Histology: Fix in 10% formalin for H&E and Masson's trichrome staining to assess re-epithelialization, granulation tissue formation, and collagen deposition.

      • Western Blot/ELISA: Snap-freeze in liquid nitrogen for protein analysis to quantify levels of NLRP3, Caspase-1 p20, and collagens.[1]

      • qRT-PCR: Store in an RNA stabilization solution for gene expression analysis of inflammatory and healing markers.

Visualizations

Signaling Pathway of this compound in Diabetic Wound Healing

MF094_Pathway cluster_0 Diabetic Condition cluster_1 Cellular Response cluster_2 Clinical Outcome High Glucose High Glucose AGEs AGEs High Glucose->AGEs leads to USP30 USP30 AGEs->USP30 upregulates NLRP3 NLRP3 USP30->NLRP3 deubiquitinates (activates) Wound Healing Wound Healing Caspase-1 Caspase-1 NLRP3->Caspase-1 activates IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β->Caspase-1 Inflammation Inflammation IL-1β->Inflammation Impaired Healing Impaired Healing Inflammation->Impaired Healing This compound This compound This compound->USP30 inhibits Experimental_Workflow cluster_setup Model Preparation cluster_experiment Wound Healing Experiment cluster_analysis Data Analysis A Rat Acclimatization B STZ-induced Diabetes (>250 mg/dL) A->B C Dorsal Excisional Wound Creation B->C D Group Allocation (Vehicle vs. This compound) C->D E Daily Treatment Administration D->E F Wound Monitoring & Measurement (Days 0, 3, 7, 14) E->F G Tissue Collection (Day 14 or 21) F->G H Histology (H&E, Trichrome) G->H I Protein Analysis (Western Blot, ELISA) G->I J Gene Expression (qRT-PCR) G->J

References

Application Notes and Protocols for MF-094 in Subarachnoid Hemorrhage (SAH) Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of MF-094, a selective USP30 inhibitor, in preclinical mouse models of subarachnoid hemorrhage (SAH). The following information is synthesized from published research to guide the design and execution of studies investigating the neuroprotective effects of this compound.

Introduction

Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key pathological process following SAH is early brain injury (EBI), which involves neuronal apoptosis and inflammation. Recent research has identified the inhibition of Ubiquitin-Specific Peptidase 30 (USP30) as a promising therapeutic strategy. This compound, a potent and selective inhibitor of USP30, has been shown to confer neuroprotection in a mouse model of SAH by promoting mitophagy of damaged mitochondria.[1][2][3] This document outlines the established dosage and administration of this compound and details the relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound dosage and administration in both in vivo and in vitro SAH models.

Table 1: In Vivo Dosage and Administration of this compound in SAH Mouse Model

ParameterDetailsReference
Drug This compound[1]
Animal Model Subarachnoid Hemorrhage (SAH) in mice[1]
Dosage Range Tested 1 mg/kg, 5 mg/kg, 10 mg/kg[1]
Optimal Dosage 5 mg/kg[1]
Administration Route Lateral Ventricular Injection[1]
Vehicle 5% Dimethyl Sulfoxide (DMSO) in saline[1]
Administration Timing Daily injections starting 3 days before SAH induction until the end of the experiment.[1]

Table 2: In Vitro Application of this compound in a Neuronal SAH Model

ParameterDetailsReference
Drug This compound[1]
Cell Model Primary neurons stimulated with hemoglobin (25 µmol/L) to mimic SAH[1]
Concentration 180 nmol/L[1]
Vehicle Culture medium[1]
Administration Timing Added to the medium 24 hours prior to hemoglobin stimulation.[1]

Experimental Protocols

Intravascular Perforation Model of SAH in Mice

This protocol describes the induction of SAH in mice using the endovascular filament perforation technique, which closely mimics the pathophysiology of aneurysmal SAH in humans.[4][5]

Materials:

  • Male C57BL/6 mice (10-12 weeks old, 25-30 g)

  • Isoflurane anesthesia

  • Operating microscope or surgical loupes

  • Microsurgical instruments

  • 5-0 monofilament nylon suture with a blunted tip

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse with isoflurane (4% for induction, 1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Introduce a 5-0 blunted nylon suture into the ECA and advance it to the ICA.

  • Advance the filament cranially into the ICA until resistance is felt at the anterior cerebral artery (ACA) origin.

  • A gentle push forward will perforate the vessel, inducing SAH.

  • Withdraw the filament and ligate the ECA stump.

  • Suture the cervical incision.

  • Sham-operated animals undergo the same procedure without filament perforation.

This compound Administration via Lateral Ventricular Injection

This protocol details the stereotactic injection of this compound into the lateral ventricle of the mouse brain.[1]

Materials:

  • This compound

  • 5% DMSO in saline (vehicle)

  • Stereotactic apparatus

  • Hamilton syringe with a 33-gauge needle

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse and mount it on the stereotactic frame.

  • Prepare the this compound solution in the vehicle at the desired concentration.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma. The coordinates for the lateral ventricle are 0.6 mm posterior to the bregma, 1.5 mm lateral to the midline, and at a depth of 1.7 mm from the skull surface.[1]

  • Drill a small burr hole at the identified coordinates.

  • Slowly inject the desired volume of this compound solution into the lateral ventricle using the Hamilton syringe.

  • Leave the needle in place for a few minutes before slowly retracting it to prevent backflow.

  • Suture the scalp incision.

  • For the vehicle group, inject an equivalent volume of the 5% DMSO in saline.

Neurological Function Assessment

The modified Garcia score is used to evaluate neurological deficits following SAH.[6] The scoring is performed by an observer blinded to the experimental groups.

Table 3: Modified Garcia Score for Mice

Test0 Points1 Point2 Points3 Points
Spontaneous Activity No movementBarely movesMoves but does not approach 3 walls of the cageMoves and approaches ≥3 walls of the cage
Spontaneous Movement of All Limbs No movementSlight limb movementsMoves all limbs slowlyMoves all limbs as pre-SAH
Forelimb Outstretching No outstretchingIncomplete and slow outstretchingBoth forelimbs incompletely outstretchedBoth forelimbs fully outstretched
Climbing Falls downClimbs with difficultyClimbs with some difficultyClimbs normally
Body Proprioception No reactionSlow reactionIncomplete and slow reactionImmediate and complete reaction
Response to Vibrissae Stimulation No reactionSlow reactionIncomplete and slow reactionImmediate and complete reaction
Total Score Max Score: 18

Visualization of Pathways and Workflows

Signaling Pathway of this compound in SAH

The following diagram illustrates the proposed mechanism of action of this compound in promoting mitophagy and reducing neuronal injury after SAH.

MF094_Mechanism cluster_Mitochondrion Damaged Mitochondrion cluster_Inhibition USP30 Activity PINK1 PINK1 accumulation Parkin_recruitment Parkin recruitment PINK1->Parkin_recruitment Ubiquitination MFN2 Ubiquitination Parkin_recruitment->Ubiquitination (E3 Ligase) Mitophagy Mitophagy Ubiquitination->Mitophagy Neuroprotection Neuroprotection (Reduced Apoptosis & Inflammation) Mitophagy->Neuroprotection USP30 USP30 Deubiquitination MFN2 Deubiquitination USP30->Deubiquitination Deubiquitination->Ubiquitination opposes MF094 This compound MF094->USP30 inhibits SAH SAH-induced Mitochondrial Damage SAH->PINK1

Caption: Mechanism of this compound in promoting neuroprotection after SAH.

Experimental Workflow

The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in a mouse model of SAH.

Experimental_Workflow cluster_preSAH Pre-SAH Treatment cluster_SAH_Induction SAH Induction cluster_postSAH Post-SAH Evaluation Drug_Admin_Pre Daily this compound (5 mg/kg) or Vehicle (Lateral Ventricular Injection) for 3 days SAH_Model Induce SAH via Intravascular Perforation Drug_Admin_Pre->SAH_Model Drug_Admin_Post Continue Daily this compound or Vehicle Injections SAH_Model->Drug_Admin_Post Neuro_Scoring Neurological Scoring (Modified Garcia Score) Drug_Admin_Post->Neuro_Scoring Molecular_Analysis Molecular Analysis (e.g., Western Blot, IHC for mitophagy & apoptosis markers) Neuro_Scoring->Molecular_Analysis End End Molecular_Analysis->End Start Start Start->Drug_Admin_Pre

Caption: Experimental workflow for this compound in a mouse SAH model.

References

Application Notes and Protocols for Preparing MF-094 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins, leading to an increase in protein ubiquitination and the subsequent acceleration of mitophagy, the selective degradation of damaged mitochondria.[1][3] This mechanism of action makes this compound a valuable research tool for studying cellular quality control pathways, neurodegenerative diseases, and certain cancers.[2][4][5][6] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[7][8][9]

Data Presentation

The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.

PropertyValueReferences
Molecular Formula C₃₀H₃₇N₃O₄S[7]
Molecular Weight 535.70 g/mol [7][8]
CAS Number 2241025-68-1[1][7]
IC₅₀ for USP30 120 nM[1][9]
Solubility in DMSO ≥ 90 mg/mL[7][9][10]
Appearance White to off-white solid[10]
Storage of Powder -20°C for up to 3 years[1][8][10]
Storage of DMSO Stock -80°C for up to 2 years; -20°C for up to 1 year[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.

1. Calculation of Required Mass: To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mmol/L * Volume (L) * 535.70 g/mol * 1000 mg/g

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 * 0.001 * 535.70 = 5.357 mg

2. Weighing the Compound:

  • Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a sterile vial.

3. Dissolution in DMSO:

  • Add the desired volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.[10]

4. Storage and Handling:

  • For long-term storage, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for up to two years or at -20°C for up to one year.[1]

  • When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments.

Visualization of Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation start Start: Obtain this compound Powder & Anhydrous DMSO calculate 1. Calculate Required Mass (e.g., 5.357 mg for 1 mL of 10 mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C or -20°C aliquot->store end End: Ready for Experimental Use store->end G cluster_pathway Simplified Signaling Pathway of this compound Action Mitochondrion Damaged Mitochondrion Ubiquitin Ubiquitin Chains Mitochondrion->Ubiquitin are attached to USP30 USP30 USP30->Ubiquitin Removes MF094 This compound MF094->USP30 Inhibits Mitophagy Mitophagy Ubiquitin->Mitophagy Promotes

References

Application Notes and Protocols: Long-Term Storage and Stability of MF-094 at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide guidance on the long-term storage and stability of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor of USP30 with an IC50 of 120 nM.[1][2] By inhibiting USP30, this compound enhances protein ubiquitination and accelerates the process of mitophagy, the selective degradation of mitochondria by autophagy.[1][3][4] This mechanism of action makes this compound a valuable tool for studying cellular quality control pathways and a potential therapeutic agent for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and certain cancers.[5][6][7][8]

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on manufacturer guidelines and general laboratory best practices.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Powder)-20°CUp to 2 years[2]Store in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO-80°CUp to 6 months[2]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO4°CUp to 2 weeks[2]For short-term use. Protect from light.
Working Solution (in vivo)Prepare FreshUse on the same day[1]For optimal results, freshly prepare working solutions for in vivo experiments.[1]

Note: The stability of this compound in other solvents has not been extensively reported. It is recommended to validate the stability in any alternative solvent systems.

Signaling Pathway of this compound in Mitophagy

This compound enhances mitophagy by inhibiting USP30, a deubiquitinating enzyme that counteracts the ubiquitination of mitochondrial outer membrane proteins. The PINK1/Parkin pathway is a key mechanism for initiating mitophagy. When mitochondria are damaged, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, marking the damaged mitochondria for degradation by the autophagosome. USP30 removes these ubiquitin chains, thereby inhibiting mitophagy. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated mitochondrial proteins, leading to enhanced mitophagy.[3][4][7]

MF094_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ub_Substrates Ubiquitination of Mitochondrial Proteins Parkin->Ub_Substrates Autophagosome Autophagosome Formation Ub_Substrates->Autophagosome Recruitment of autophagy receptors USP30 USP30 USP30->Ub_Substrates Deubiquitination MF094 This compound MF094->USP30 Inhibition Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: this compound inhibits USP30 to promote mitophagy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Appropriate vehicle for in vivo studies (e.g., 20% SBE-β-CD in Saline, PEG300/Tween-80/Saline, Corn oil)[1]

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure for Stock Solution (e.g., 10 mM in DMSO):

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Calculate the required amount of this compound powder and DMSO to achieve the desired concentration (M.Wt of this compound: 535.70 g/mol ).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex or sonicate briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage or 4°C for short-term use.

Procedure for In Vivo Working Solution (Example Formulation): This is an example protocol and may need optimization based on the specific experimental requirements.

  • To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.[1]

  • Mix thoroughly by vortexing.

  • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

  • It is recommended to prepare the working solution fresh on the day of the experiment.[1]

Protocol 2: Proposed Long-Term Stability Assessment of this compound at -20°C

Objective: To determine the long-term stability of this compound in a DMSO stock solution stored at -20°C.

Rationale: While -80°C is the recommended temperature for long-term storage of DMSO stock solutions, this protocol provides a framework for researchers to validate the stability of this compound at -20°C if -80°C storage is not available.

Experimental Workflow:

Stability_Workflow Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Aliquot Aliquot into multiple tubes Prep->Aliquot Store Store aliquots at -20°C Aliquot->Store Timepoints Time Points (e.g., 0, 1, 3, 6, 12 months) Store->Timepoints Analysis Analyze aliquots at each time point Timepoints->Analysis HPLC HPLC-UV/MS for Purity and Degradation Products Analysis->HPLC Bioassay In vitro Bioassay (e.g., USP30 activity assay) Analysis->Bioassay Compare Compare results to Time 0 HPLC->Compare Bioassay->Compare

Caption: Workflow for assessing this compound stability.

Procedure:

  • Preparation and Initial Analysis (Time 0):

    • Prepare a fresh stock solution of this compound in DMSO at the desired concentration.

    • Immediately analyze a sample of the freshly prepared stock solution (Time 0) for purity and activity.

      • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS) to determine the purity of the compound and to identify any initial impurities.

      • Activity Assessment: Perform an in vitro USP30 inhibition assay to determine the initial IC50 value.

  • Storage:

    • Aliquot the remaining stock solution into multiple, single-use tubes.

    • Store the aliquots at -20°C, protected from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from storage.

    • Allow the aliquot to thaw completely at room temperature.

    • Repeat the purity and activity assessments as described in Step 1.

  • Data Analysis:

    • Compare the HPLC chromatograms and mass spectra from each time point to the Time 0 data to identify any new peaks that may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point.

    • Compare the IC50 values from the bioassay at each time point to the Time 0 value to assess any loss of biological activity.

Data Presentation:

Table 2: Hypothetical Data Table for Long-Term Stability of this compound at -20°C

Time Point (Months)Purity by HPLC (%)Major Degradation Products (%)IC50 (nM)Fold Change in IC50
099.5Not Detected1201.0
1
3
6
12

This table should be populated with the experimental data obtained.

Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of this compound for their specific application and to validate storage conditions and stability in their own laboratory setting.

References

Application Notes and Protocols for MF-094 in Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2][3] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria.[1][2][4] By inhibiting USP30, this compound promotes the accumulation of ubiquitin chains on mitochondrial outer membrane proteins, thereby enhancing the recruitment of the autophagy machinery and facilitating the removal of dysfunctional mitochondria.[2][3] These application notes provide a comprehensive overview of the use of this compound to induce mitophagy, including optimal concentrations, detailed experimental protocols, and the underlying signaling pathway.

Mechanism of Action

This compound enhances mitophagy through the PINK1/Parkin signaling pathway. Under conditions of mitochondrial stress or damage (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin.[1] This activates Parkin, which then ubiquitinates various mitochondrial outer membrane proteins, such as Mitofusin 2 (MFN2) and TOMM20.[1][2] These ubiquitin chains serve as an "eat-me" signal for the autophagic machinery. USP30 counteracts this process by removing these ubiquitin chains. This compound inhibits USP30, leading to a net increase in ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[2][3]

MF094_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 (stabilized) Mitochondrial_Damage->PINK1 leads to stabilization Ub Ubiquitin PINK1->Ub phosphorylates Parkin_recruited Parkin (recruited) Ub->Parkin_recruited recruits Ub_OMM Ubiquitinated OMM Proteins (e.g., MFN2) Parkin_recruited->Ub_OMM ubiquitinates USP30 USP30 Ub_OMM->USP30 deubiquitinates Autophagosome Autophagosome Formation Ub_OMM->Autophagosome promotes MF094 This compound MF094->USP30 inhibits Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: Signaling pathway of this compound-induced mitophagy.

Quantitative Data Summary

The optimal concentration of this compound for inducing mitophagy is cell-type dependent and should be determined empirically. The following table summarizes effective concentrations from published studies.

Cell Line/ModelConcentration RangeTreatment DurationMitophagy ReadoutReference
Cultured Neurons (in vitro SAH model)180 nM24 hoursIncreased ubiquitination of MFN2 by Parkin[2]
C2C12 MyotubesNot specified, but shown to increase mitophagyNot specifiedDecreased mtDNA levels[3][5]
SH-SY5Y-mitoQC200 - 1000 nM96 hoursIncreased number of mitolysosomes[6]
hTERT-RPE1 (YFP-PRKN expressing)200 nM1 hour (with AO)Enhanced ubiquitylation of TOMM20[6]
SH-SY5Y (endogenous PRKN)1 µM4 hours (with AO)Increased p-Ser65-Ubiquitin and TOMM20 ubiquitylation[6]
Mouse Model (in vivo SAH)1 - 10 mg/kg (5 mg/kg optimal)Daily injectionImproved neurological score, reduced inflammatory response[2]
Oral Squamous Carcinoma Cells (HSC4)0.2 - 2 µMNot specifiedDecreased cell viability[7]

SAH: Subarachnoid Hemorrhage; AO: Antimycin A and Oligomycin A

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_assessment Mitophagy Assessment Methods start Start cell_culture 1. Cell Culture (e.g., SH-SY5Y, HeLa, C2C12) start->cell_culture treatment 2. This compound Treatment (with or without mitochondrial stressor) cell_culture->treatment mitophagy_assessment 3. Assessment of Mitophagy treatment->mitophagy_assessment western_blot Western Blot (p-Ser65-Ub, TOMM20, LC3) mitophagy_assessment->western_blot if_staining Immunofluorescence (mito-Keima, mito-QC) mitophagy_assessment->if_staining flow_cytometry Flow Cytometry (mito-Keima) mitophagy_assessment->flow_cytometry data_analysis 4. Data Analysis and Interpretation end End data_analysis->end western_blot->data_analysis if_staining->data_analysis flow_cytometry->data_analysis

Caption: General workflow for studying this compound-induced mitophagy.
Protocol 1: Induction and Assessment of Mitophagy in Cultured Cells using this compound

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa expressing mito-Keima, or C2C12)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Mitochondrial stressors (optional, e.g., Antimycin A/Oligomycin A (A/O) or CCCP)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies)

  • Microscopy equipment for fluorescence imaging

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, glass-bottom dishes for imaging) and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 180 nM, 200 nM, 500 nM, 1 µM).

    • (Optional) For acute mitophagy induction, co-treat with a mitochondrial depolarizing agent like A/O (1 µM each) or CCCP (10 µM) for a shorter duration (e.g., 1-4 hours).[6]

    • For basal mitophagy assessment, treat cells with this compound for a longer period (e.g., 24-96 hours).[2][6]

    • Include a vehicle control (DMSO) in all experiments.

  • Assessment of Mitophagy:

    • Western Blotting for Mitophagy Markers:

      • After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

      • Determine protein concentration using a BCA assay.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies against key mitophagy proteins such as phospho-Ser65-Ubiquitin, TOMM20, MFN2, and LC3.[2][6]

      • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system. An increase in p-Ser65-Ub and ubiquitinated TOMM20, and a decrease in total TOMM20 levels are indicative of enhanced mitophagy.

    • Fluorescence Microscopy using mito-Keima:

      • For cells expressing the pH-sensitive fluorescent protein mito-Keima, mitophagy can be visualized and quantified.[8]

      • Following this compound treatment, acquire images using two different excitation wavelengths (e.g., 458 nm for neutral pH mitochondria and 561 nm for acidic mitolysosomes).[8]

      • An increase in the ratio of the 561 nm to 458 nm signal indicates an increase in mitochondria delivered to the lysosome.

    • Immunofluorescence for Mitolysosomes (mito-QC):

      • For cells expressing the mito-QC reporter, mitolysosomes can be identified as red-only puncta (mCherry fluorescence) in the absence of green fluorescence (GFP is quenched in the acidic lysosome).

      • After treatment, fix and image the cells.

      • Quantify the number and area of red-only puncta per cell as a measure of mitophagy.[6]

Protocol 2: In Vivo Administration of this compound in a Mouse Model

Materials:

  • This compound

  • Vehicle solution (e.g., saline)

  • Mice (strain and model relevant to the research question)

  • Injection equipment (e.g., microinjector for intracerebroventricular injection)

Procedure (Example from a Subarachnoid Hemorrhage Model): [2]

  • Animal Model: Induce the disease model of interest (e.g., subarachnoid hemorrhage).

  • This compound Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle to achieve the desired final concentrations (e.g., 1, 5, and 10 mg/kg).[2]

    • Administer this compound via the desired route (e.g., intracerebroventricular injection).

    • Administer the vehicle solution to the control group.

  • Post-Treatment Monitoring and Analysis:

    • Monitor the animals for behavioral or physiological changes according to the experimental design.

    • At the end of the experiment, sacrifice the animals and collect tissues of interest.

    • Process the tissues for downstream analysis, such as Western blotting, immunohistochemistry, or electron microscopy to assess mitophagy and other relevant markers.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the role of USP30 in mitophagy and for exploring the therapeutic potential of mitophagy enhancement in various disease models. The optimal experimental conditions, particularly the concentration of this compound, should be carefully determined for each specific cell type and experimental system. The protocols outlined above provide a solid foundation for researchers to design and execute experiments aimed at elucidating the effects of this compound on mitochondrial quality control.

References

Application Notes: Measuring MF-094 Activity with the Ub–Rho Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria.[1][2] Under conditions of mitochondrial stress, the PINK1/Parkin pathway ubiquitinates outer mitochondrial membrane proteins, tagging damaged mitochondria for clearance.[3] USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting the removal of dysfunctional mitochondria.[3][4][5] Dysregulation of mitophagy is implicated in various pathologies, including neurodegenerative diseases like Parkinson's disease.[1][6]

MF-094 is a potent and selective small molecule inhibitor of USP30.[2][7][8] By inhibiting USP30, this compound promotes the clearance of damaged mitochondria, making it a valuable tool for studying mitophagy and a potential therapeutic agent.[7][9] Accurately quantifying the inhibitory activity of compounds like this compound against USP30 is crucial for drug development and research.

Assay Principle

The Ubiquitin-Rhodamine (Ub-Rho) cleavage assay is a robust, fluorescence-based method for measuring DUB activity in a high-throughput format.[10][11][12] The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), in which the rhodamine 110 fluorophore is conjugated to the C-terminus of ubiquitin.[13] In this state, the fluorescence of rhodamine is quenched.[10][13]

When an active DUB, such as USP30, cleaves the amide bond between ubiquitin and rhodamine, the liberated rhodamine 110 becomes highly fluorescent.[12][13] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity of the DUB.[11] When an inhibitor like this compound is present, it binds to USP30, reducing its catalytic activity and leading to a decrease in the rate of Ub-Rho110 cleavage and a corresponding reduction in the fluorescence signal. This allows for the precise determination of the inhibitor's potency, typically expressed as an IC₅₀ value.

Signaling Pathway Diagram

The following diagram illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of its inhibition by this compound.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ubiquitination OMM Protein Ubiquitination (Ub) Parkin->Ubiquitination Mitophagy_Signal Mitophagy Signal Ubiquitination->Mitophagy_Signal USP30 USP30 Ubiquitination->USP30 Deubiquitination Autophagosome Autophagosome Formation Mitophagy_Signal->Autophagosome Recruitment MF094 This compound MF094->USP30 Inhibition Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation Lysosome->Degradation Degradation of Mitochondria

Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy. This compound blocks USP30.

Detailed Experimental Protocol

This protocol outlines the steps for determining the IC₅₀ of this compound against recombinant human USP30 using the Ub-Rho cleavage assay in a 384-well plate format.

Materials and Reagents

  • Recombinant Human USP30 (catalytic domain)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • This compound compound

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[14] (Note: Prepare DTT fresh)

  • DMSO (Anhydrous)

  • Black, low-volume, 384-well assay plates

  • Fluorescence plate reader with excitation/emission wavelengths of 485 nm and 535 nm, respectively.[10][12]

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Steps cluster_readout Data Acquisition & Analysis A 1. Prepare Assay Buffer B 2. Create this compound Serial Dilution in DMSO, then Assay Buffer A->B C 3. Prepare 2X USP30 Enzyme Solution A->C D 4. Prepare 2X Ub-Rho110 Substrate Solution A->D E 5. Add this compound Dilutions & Controls to Plate B->E F 6. Add 2X USP30 Solution (Incubate 15-30 min) C->F G 7. Initiate Reaction with 2X Ub-Rho110 Solution D->G E->F F->G H 8. Read Fluorescence Kinetics (Ex: 485 nm, Em: 535 nm) G->H I 9. Calculate Reaction Rates (V₀) H->I J 10. Plot % Inhibition vs. [this compound] & Calculate IC₅₀ I->J

Caption: Workflow for the Ub-Rho cleavage assay to determine this compound IC₅₀ against USP30.

Procedure

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of this compound in DMSO. For a typical 10-point curve, perform 1:3 serial dilutions.

    • Prepare intermediate dilutions of the compound series by diluting them 1:50 in Assay Buffer. This will result in a 4X final concentration with 2% DMSO.

  • Assay Plate Setup:

    • Add 5 µL of the 4X this compound serial dilutions to the appropriate wells of a 384-well plate.

    • For control wells, add 5 µL of Assay Buffer with 2% DMSO (100% activity control) or a known potent inhibitor (0% activity control).

  • Enzyme Addition:

    • Prepare a 2X working solution of USP30 in Assay Buffer (e.g., 2 nM for a 1 nM final concentration). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the measurement.[14]

    • Add 10 µL of the 2X USP30 solution to all wells except the "no enzyme" blank controls. For blank wells, add 10 µL of Assay Buffer.

    • Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a 2X working solution of Ub-Rho110 in Assay Buffer (e.g., 200 nM for a 100 nM final concentration). Protect this solution from light.

    • Initiate the enzymatic reaction by adding 5 µL of the 2X Ub-Rho110 solution to all wells. The final volume will be 20 µL.

    • Immediately place the plate in a pre-warmed (25-30°C) fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30-60 minutes.

Data Analysis

  • Calculate Initial Velocity (V₀): For each well, plot the fluorescence units (RFU) against time (minutes). The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_DMSO - V₀_blank))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of USP30 activity.

Data Presentation

The following tables summarize representative quantitative data for this compound activity and selectivity.

Table 1: Inhibitory Activity of this compound against USP30

ParameterValueReference
Assay Type Ub-Rho Cleavage Assay[2]
Enzyme Human USP30[2]
IC₅₀ 15 nM[2]
Mechanism Non-covalent[2]

Table 2: Selectivity Profile of this compound

Data represents the percent inhibition observed when screening this compound at a concentration of 10 µM against a panel of other ubiquitin-specific proteases.

DUB Target% Inhibition at 10 µMReference
USP2 < 30%[2]
USP5 < 30%[2]
USP7 < 30%[2]
USP8 < 30%[2]
USP11 < 30%[2]
USP21 < 30%[2]
USP28 < 30%[2]

Note: The data presented are representative and may vary based on specific experimental conditions. The high selectivity of this compound, with minimal inhibition of other USPs at high concentrations, underscores its utility as a specific chemical probe for studying USP30 function.[2]

References

Application Notes and Protocols: Nanoparticle-Based Delivery Systems for MF-094

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme that plays a critical role in regulating mitophagy and inflammatory pathways.[1][2][3] By inhibiting USP30, this compound promotes the removal of damaged mitochondria and suppresses the NLRP3 inflammasome, demonstrating therapeutic potential in a range of diseases including diabetic wound healing, neurodegenerative conditions, and cancer.[4][2][5] However, like many small molecule inhibitors, its efficacy can be limited by poor aqueous solubility and bioavailability.[6] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to specific tissues.[7][8][9]

These application notes provide an overview and detailed protocols for the formulation, characterization, and evaluation of two types of nanoparticle-based delivery systems for this compound: lipid-based nanoparticles (LNPs) and polymeric nanoparticles (PNPs).

Signaling Pathway of this compound

The primary mechanism of action of this compound is the inhibition of USP30. USP30 is localized to the outer mitochondrial membrane where it removes ubiquitin chains from mitochondrial proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by PINK1 and Parkin. Inhibition of USP30 by this compound leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the recruitment of the autophagosome and subsequent lysosomal degradation of the damaged mitochondrion. This process is known as mitophagy. Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[4]

MF094_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Mito_Proteins Mitochondrial Proteins PINK1_Parkin PINK1/Parkin Mito_Proteins->PINK1_Parkin Damage Signal Ub_Mito_Proteins Ubiquitinated Mitochondrial Proteins USP30 USP30 Ub_Mito_Proteins->USP30 Autophagosome Autophagosome Ub_Mito_Proteins->Autophagosome Recruitment USP30->Mito_Proteins Deubiquitination MF094 This compound MF094->USP30 Inhibition NLRP3 NLRP3 Inflammasome MF094->NLRP3 Inhibition PINK1_Parkin->Ub_Mito_Proteins Ubiquitination Mitophagy Mitophagy Autophagosome->Mitophagy Inflammation Inflammation NLRP3->Inflammation

Caption: Mechanism of action of this compound.

Nanoparticle Formulation and Characterization

The choice between lipid-based and polymeric nanoparticles depends on the specific application, desired release profile, and targeting strategy.[10][11] LNPs are generally biocompatible and effective for encapsulating hydrophobic drugs, while PNPs offer versatility in terms of polymer chemistry and surface modification.[7][12][13]

Table 1: Physicochemical Properties of this compound Nanoparticles
ParameterLipid-Based Nanoparticles (LNPs)Polymeric Nanoparticles (PNPs)Method of Analysis
Particle Size (nm) 100 - 200150 - 250Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15 to -25-20 to -30Laser Doppler Velocimetry
Encapsulation Efficiency (%) > 85%> 70%UV-Vis Spectroscopy
Drug Loading (%) 5 - 10%2 - 8%UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)

This protocol describes the preparation of this compound loaded LNPs using a modified thin-film hydration method.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Add DSPE-PEG2000 to the lipid solution at a concentration of 1-5 mol% of the total lipid.

  • Remove the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.

  • To obtain a uniform size distribution, sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on ice.

  • Extrude the nanoparticle suspension through polycarbonate membranes with decreasing pore sizes (400 nm, 200 nm, and 100 nm) using a mini-extruder to obtain unilamellar vesicles.

  • Remove unencapsulated this compound by dialysis against PBS at 4°C for 24 hours.

Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles (PNPs)

This protocol details the preparation of this compound loaded PNPs using an oil-in-water (o/w) single emulsion solvent evaporation method.[14]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (1% w/v in water)

Procedure:

  • Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM. This forms the organic phase.

  • Add the organic phase dropwise to 10 mL of a 1% PVA aqueous solution while sonicating on ice.

  • Continue sonication for 5 minutes to form a stable o/w emulsion.

  • Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in PBS or deionized water for further analysis or lyophilize for long-term storage.

Nanoparticle_Formulation_Workflow cluster_LNP Lipid Nanoparticle (LNP) Formulation cluster_PNP Polymeric Nanoparticle (PNP) Formulation LNP_Start Dissolve Lipids & this compound in Organic Solvent LNP_Film Thin Film Formation (Rotary Evaporation) LNP_Start->LNP_Film LNP_Hydration Hydration with PBS LNP_Film->LNP_Hydration LNP_Sonication Sonication LNP_Hydration->LNP_Sonication LNP_Extrusion Extrusion LNP_Sonication->LNP_Extrusion LNP_Purification Dialysis LNP_Extrusion->LNP_Purification LNP_End This compound Loaded LNPs LNP_Purification->LNP_End PNP_Start Dissolve PLGA & this compound in Dichloromethane PNP_Emulsion Emulsification in PVA Solution (Sonication) PNP_Start->PNP_Emulsion PNP_Evaporation Solvent Evaporation PNP_Emulsion->PNP_Evaporation PNP_Centrifugation Centrifugation & Washing PNP_Evaporation->PNP_Centrifugation PNP_End This compound Loaded PNPs PNP_Centrifugation->PNP_End

Caption: Workflow for nanoparticle formulation.
Protocol 3: Characterization of Nanoparticles

A. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

B. Encapsulation Efficiency and Drug Loading:

  • Lyse a known amount of lyophilized this compound loaded nanoparticles using a suitable solvent (e.g., DMSO or acetonitrile).

  • Quantify the amount of this compound in the solution using UV-Vis spectroscopy at its maximum absorbance wavelength.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the in vitro release of this compound from the nanoparticles.[10][13][15]

Materials:

  • This compound loaded nanoparticle suspension

  • Dialysis tubing (MWCO 10 kDa)

  • Release buffer (PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator

Procedure:

  • Place 1 mL of the this compound loaded nanoparticle suspension into a pre-soaked dialysis bag.

  • Seal the dialysis bag and immerse it in 50 mL of release buffer in a conical flask.

  • Incubate the flask at 37°C with constant shaking (100 rpm).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of this compound in the collected samples using UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released versus time.

Table 2: In Vitro Drug Release Profile of this compound Nanoparticles
Time (hours)Cumulative Release from LNPs (%)Cumulative Release from PNPs (%)
0 00
1 15 ± 2.18 ± 1.5
4 35 ± 3.520 ± 2.8
12 60 ± 4.245 ± 3.9
24 78 ± 5.165 ± 4.5
48 85 ± 4.880 ± 5.3
72 88 ± 5.085 ± 5.1
Protocol 5: In Vitro Cytotoxicity Assay

This protocol utilizes the MTT assay to assess the cytotoxicity of this compound formulations on a relevant cancer cell line (e.g., oral squamous cell carcinoma cell line HSC-3).[9][16]

Materials:

  • HSC-3 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Free this compound

  • This compound loaded LNPs and PNPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HSC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of free this compound, this compound loaded LNPs, and this compound loaded PNPs for 48 hours. Include untreated cells as a control.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Table 3: In Vitro Cytotoxicity (IC50) of this compound Formulations on HSC-3 Cells
FormulationIC50 (µM)
Free this compound 25.8 ± 3.2
This compound LNPs 15.2 ± 2.5
This compound PNPs 18.9 ± 2.8

In Vivo Evaluation

A comprehensive in vivo evaluation is crucial to determine the therapeutic efficacy and safety of the this compound nanoparticle formulations. Key studies include pharmacokinetics, biodistribution, and tumor growth inhibition in relevant animal models.[7][12]

InVivo_Evaluation_Workflow cluster_PK Pharmacokinetic Study cluster_BD Biodistribution Study cluster_Efficacy Efficacy Study Start Prepare this compound Formulations (Free Drug, LNPs, PNPs) Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Start->Animal_Model Grouping Randomize Animals into Treatment Groups Animal_Model->Grouping Administration Administer Formulations (e.g., Intravenous Injection) Grouping->Administration PK_Sampling Blood Sampling at Various Time Points Administration->PK_Sampling BD_Sacrifice Sacrifice Animals at Specific Time Points Administration->BD_Sacrifice Efficacy_Tumor Monitor Tumor Volume and Body Weight Administration->Efficacy_Tumor PK_Analysis Quantify this compound Levels (LC-MS/MS) PK_Sampling->PK_Analysis PK_Parameters Determine PK Parameters (t1/2, AUC, Cmax) PK_Analysis->PK_Parameters BD_Tissues Harvest Organs and Tumors BD_Sacrifice->BD_Tissues BD_Analysis Quantify this compound Accumulation BD_Tissues->BD_Analysis Efficacy_Endpoint Endpoint Analysis (e.g., Tumor Weight, Histology) Efficacy_Tumor->Efficacy_Endpoint

Caption: Workflow for in vivo evaluation.

Conclusion

The development of nanoparticle-based delivery systems for this compound holds significant promise for enhancing its therapeutic potential. The protocols outlined in these application notes provide a framework for the formulation, characterization, and in vitro evaluation of both lipid-based and polymeric nanoparticles. Further in vivo studies are essential to validate the efficacy and safety of these formulations for clinical translation. The enhanced anti-cancer effects observed with this compound nanoparticles in preclinical studies underscore the potential of this approach to improve patient outcomes.[17]

References

Application Notes and Protocols for MF-094 Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MF-094 is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2] USP30 acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged or superfluous mitochondria.[3] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial outer membrane proteins, thereby facilitating the recruitment of the autophagy machinery and enhancing the removal of dysfunctional mitochondria.[1][3] This mechanism holds significant therapeutic potential for neurodegenerative diseases and other conditions associated with mitochondrial dysfunction, where impaired mitophagy is a contributing factor.[4][5] In primary neuron cultures, treatment with this compound has been shown to be neuroprotective, particularly under conditions of cellular stress, by promoting the clearance of damaged mitochondria and reducing apoptosis.[3][6]

These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action: USP30 Inhibition and Mitophagy Induction

This compound enhances mitophagy through the PINK1/Parkin signaling pathway. Under conditions of mitochondrial stress (e.g., depolarization), the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin molecules.[1][7] This recruits the E3 ubiquitin ligase Parkin, which further ubiquitinates various outer mitochondrial membrane proteins, including Mitofusin 2 (MFN2).[3][6] These ubiquitin chains serve as a signal for the autophagosome to engulf the damaged mitochondrion.[1]

USP30 counteracts this process by removing ubiquitin chains from mitochondrial proteins.[2] this compound inhibits the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and a more robust mitophagy response.[1][3] This targeted enhancement of mitochondrial quality control can protect neurons from various insults.[3]

MF094_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mitochondrial_Stress Mitochondrial Stress (e.g., Depolarization) PINK1 PINK1 Accumulation & Activation Mitochondrial_Stress->PINK1 pUb p-Ub (S65) PINK1->pUb phosphorylates Ub Ubiquitin Ub->pUb Parkin_active Parkin (active) pUb->Parkin_active recruits & activates Parkin_inactive Parkin (inactive) Parkin_inactive->Parkin_active Ub_OMM Ubiquitinated OMM Proteins Parkin_active->Ub_OMM ubiquitinates OMM_proteins OMM Proteins (e.g., MFN2, TOM20) OMM_proteins->Ub_OMM Ub_OMM->OMM_proteins deubiquitinates Mitophagy Mitophagy Ub_OMM->Mitophagy signals for USP30 USP30 USP30->Ub_OMM MF094 This compound MF094->USP30 inhibits

Caption: Signaling pathway of this compound in promoting mitophagy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in primary neuron cultures subjected to hemoglobin (Hb)-induced injury, a model for subarachnoid hemorrhage.

Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability

This compound Concentration (nM)Neuronal Viability (% of Control)
0 (Hb only)~50%
100Increased
140Increased
180Maximally Increased (~80%)
220Decreased from peak
260Decreased from peak

Data is approximated from graphical representations in the source literature and indicates a neuroprotective effect of this compound, with a peak at 180 nM.

Table 2: Time-Course of Neuroprotection by 180 nM this compound

Time after Hb Stimulation (hours)Neuronal Viability (% of Control)
0100%
6Protected
12Protected
24Maximally Protected
48Protection Sustained
72Protection Sustained

Data is approximated from graphical representations in the source literature.

Table 3: Effect of this compound on Protein Expression and Cellular Stress Markers

Protein/MarkerHb-Stimulated NeuronsHb-Stimulated + this compound (180 nM)
USP30UpregulatedDownregulated
MFN2UpregulatedDownregulated
Cytochrome CUpregulatedDownregulated
AIFUpregulatedDownregulated
ROS LevelsIncreasedDecreased
Mitochondrial Membrane PotentialDecreasedIncreased (Restored)
Apoptosis RateIncreasedDecreased

This table summarizes the directional changes in protein levels and cellular markers following this compound treatment in a neuronal injury model.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents.

Materials:

  • Timed-pregnant rodent (e.g., E17-19 rat or mouse)

  • Dissection medium (e.g., Hibernate-A)

  • Digestion solution (e.g., Papain or Trypsin in HBSS)

  • Trypsin inhibitor (if using trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine (PDL) or Poly-L-lysine (PLL) coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Prepare PDL/PLL-coated culture vessels by incubating with the coating solution (e.g., 50 µg/mL in sterile water) for at least 1 hour at 37°C, followed by thorough washing with sterile water and drying.

  • Euthanize the pregnant rodent according to approved institutional protocols and dissect the embryos.

  • Isolate the desired brain region (cortex or hippocampus) from the embryos in ice-cold dissection medium.

  • Mince the tissue and incubate in the digestion solution at 37°C for 15-30 minutes with gentle agitation.

  • If using trypsin, neutralize with trypsin inhibitor.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 1,000–5,000 cells per mm²) in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • Perform a partial medium change every 3-4 days. Neurons are typically mature and ready for experiments within 7-14 days in vitro (DIV).

Protocol 2: this compound Treatment

Materials:

  • Mature primary neuron cultures (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neuronal growth medium

  • Agent to induce neuronal stress (e.g., hemoglobin, glutamate, or a mitochondrial depolarizing agent like CCCP), if applicable.

Procedure:

  • Prepare serial dilutions of this compound in neuronal growth medium to achieve the desired final concentrations (e.g., 100 nM, 180 nM, 260 nM).

  • Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • For neuroprotection studies, pre-treat the neuron cultures by replacing the existing medium with the medium containing the different concentrations of this compound or vehicle. Incubate for 1-2 hours.

  • Induce neuronal injury by adding the stress-inducing agent to the medium. Do not add the stressor to the negative control wells.

  • Return the plates to the incubator and incubate for the desired duration (e.g., 24-72 hours).

  • Proceed with downstream assays to evaluate the effects of this compound.

Experimental_Workflow start Primary Neuron Culture (Protocol 1) treatment This compound Treatment (Protocol 2) start->treatment assays Downstream Assays treatment->assays viability Cell Viability Assay (Protocol 3) assays->viability western Western Blotting (Protocol 4) assays->western ros ROS Measurement (Protocol 5) assays->ros apoptosis Apoptosis Assay (Protocol 6) assays->apoptosis if_staining Immunofluorescence (Protocol 7) assays->if_staining data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis ros->data_analysis apoptosis->data_analysis if_staining->data_analysis

Caption: General experimental workflow for studying this compound in primary neurons.

Protocol 3: Cell Viability Assay (MTT)

Materials:

  • Treated primary neuron cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well (for a 100 µL final volume).

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly and incubate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 4: Western Blotting

Materials:

  • Treated primary neuron cultures

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-USP30, anti-MFN2, anti-Cytochrome C, anti-AIF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 5: Reactive Oxygen Species (ROS) Measurement by Flow Cytometry

Materials:

  • Treated primary neuron cultures

  • Cell-permeable ROS-sensitive dye (e.g., CM-H2DCFDA or MitoSOX Red)

  • HBSS or other suitable buffer

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the treated cultures.

  • Wash the cells with HBSS.

  • Resuspend the cells in HBSS containing the ROS-sensitive dye at the recommended concentration.

  • Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in buffer for flow cytometry analysis.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer. An increase in fluorescence indicates higher ROS levels.

Protocol 6: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Materials:

  • Treated primary neuron cultures

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Collect the culture supernatant (containing floating cells) and detach the adherent cells.

  • Combine the floating and adherent cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 7: Immunofluorescence for Mitophagy

Materials:

  • Treated primary neuron cultures on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-LC3, anti-TOM20)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies (e.g., rabbit anti-LC3 and mouse anti-TOM20) overnight at 4°C.

  • Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a confocal microscope. Co-localization of LC3 puncta with mitochondria (TOM20) indicates the formation of mitophagosomes.

References

Application Notes and Protocols for Assessing MF-094 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MF-094 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1] Emerging research has identified USP30 as a promising therapeutic target in oncology. Inhibition of USP30 by this compound has been shown to impede cancer cell proliferation and survival, primarily through the destabilization of the oncoprotein c-Myc.[2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in various cancer cell lines, focusing on cell viability, apoptosis, cell cycle progression, and target engagement.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP30. USP30 is known to remove ubiquitin chains from its substrates, thereby protecting them from proteasomal degradation. One of the key substrates of USP30 in cancer is the transcription factor c-Myc, a potent oncogene that is frequently overexpressed in a wide range of human cancers. By inhibiting USP30, this compound promotes the ubiquitination and subsequent degradation of c-Myc, leading to the downregulation of c-Myc target genes involved in cell proliferation, metabolism, and survival. This ultimately results in decreased cancer cell viability and increased apoptosis.

MF094_Pathway cluster_0 Inhibition cluster_1 Deubiquitination cluster_2 Degradation Pathway MF094 This compound USP30 USP30 MF094->USP30 inhibits cMyc c-Myc USP30->cMyc deubiquitinates (stabilizes) Ub Ubiquitin Proteasome Proteasome cMyc->Proteasome targeted for Proliferation Cell Proliferation & Survival cMyc->Proliferation promotes Degradation Degradation Proteasome->Degradation leads to

Caption: Signaling pathway of this compound action.

Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound in cancer cell lines. Researchers should determine the IC50 values in their specific cell lines of interest.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationReference
HSC4Oral Squamous Cell CarcinomaCCK-8Significant viability decrease at 0.2 - 2 µM[2]
HOECHuman Oral Epithelial Cells (non-cancerous)CCK-8Significant viability decrease at 0.2 - 2 µM[2]

Note: The provided data is based on a single study. It is highly recommended to perform dose-response experiments to determine the optimal concentration of this compound for each cancer cell line under investigation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of this compound on cancer cell viability.

CCK8_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add CCK-8 Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Calculate Cell Viability (%) G->H

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound via flow cytometry.

Apoptosis_Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide D->E F 6. Incubate (15 min, dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Apoptotic Cells G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the use of propidium iodide (PI) to analyze the effect of this compound on cell cycle distribution.

CellCycle_Workflow A 1. Seed & Treat Cells with this compound B 2. Harvest & Wash Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Wash with PBS C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide E->F G 7. Analyze by Flow Cytometry F->G H 8. Determine Cell Cycle Distribution G->H

Caption: Workflow for propidium iodide cell cycle analysis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of c-Myc

This protocol describes the detection of c-Myc protein levels by Western blot to confirm the on-target effect of this compound.

WesternBlot_Workflow A 1. Seed & Treat Cells with this compound B 2. Lyse Cells & Quantify Protein A->B C 3. SDS-PAGE B->C D 4. Transfer to PVDF Membrane C->D E 5. Block Membrane D->E F 6. Incubate with Primary Antibody (c-Myc) E->F G 7. Incubate with HRP-conjugated Secondary F->G H 8. Detect with ECL & Image G->H I 9. Analyze Band Intensity H->I

Caption: Workflow for Western blot analysis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., ß-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described previously.

    • Wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for a loading control.

    • Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in c-Myc protein levels after this compound treatment.

Troubleshooting

  • Low Cell Viability in Control Group: Check for contamination, ensure proper cell handling and culture conditions, and use cells within a low passage number.

  • High Variability in Replicates: Ensure accurate and consistent cell seeding and reagent addition. Mix plates gently after adding reagents.

  • Weak Signal in Western Blot: Increase the amount of protein loaded, optimize antibody concentrations, or use a more sensitive ECL substrate. Ensure complete transfer of proteins to the membrane. c-Myc is a protein with a short half-life; ensure rapid lysis with protease inhibitors.

  • No Apoptosis Detected: The concentration of this compound may be too low, or the incubation time may be too short. Perform a time-course and dose-response experiment. Ensure the apoptosis detection kit is not expired and has been stored correctly.

By following these detailed protocols, researchers can effectively evaluate the anti-cancer efficacy of this compound and elucidate its mechanism of action in various cancer cell line models.

References

Troubleshooting & Optimization

troubleshooting MF-094 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the selective USP30 inhibitor MF-094, achieving consistent and appropriate concentrations in aqueous solutions is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO), with reported concentrations of up to 50 mM or 125 mg/mL.[1][2][3] However, it exhibits low solubility in aqueous solutions, a common characteristic for many small molecule inhibitors.

Q2: Why does my this compound precipitate when I dilute my DMSO stock into an aqueous buffer?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds like this compound. When the highly concentrated DMSO stock is introduced into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final mixed-solvent system, causing it to crash out of solution. The final percentage of DMSO is often too low to maintain the solubility of the compound at the desired concentration.

Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A3: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Undissolved particles can also interfere with certain assay technologies. It is crucial to ensure a homogenous solution before application.

Q4: What is the recommended starting point for preparing an aqueous working solution of this compound?

A4: The standard approach is to first prepare a high-concentration stock solution in 100% anhydrous DMSO.[3] This stock solution can then be serially diluted into your final aqueous experimental medium. It is critical to maintain the final DMSO concentration as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological systems.

Q5: Are there any strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These often involve the use of co-solvents and excipients. For instance, a formulation for oral or intraperitoneal injection might involve a multi-component system including DMSO, PEG300, Tween-80, and saline.[3] Another approach is the use of cyclodextrins, such as 20% SBE-β-CD in saline, to form inclusion complexes that increase aqueous solubility.[3]

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound and provides a template for recording experimental solubility data.

Solvent/VehicleReported SolubilityExperimental ConcentrationObservations (e.g., Clear, Precipitate)
DMSO50 mM[1][2] to 125 mg/mL (233.34 mM)[3]
Aqueous Buffer (e.g., PBS, pH 7.4)Low (Not Quantified)
10% DMSO in PBSNot Reported
1% DMSO in Cell Culture MediaNot Reported
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3]≥ 2.08 mg/mL (Suspension)
10% DMSO in 20% SBE-β-CD in Saline[3]≥ 5 mg/mL (Clear Solution)

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound for your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 535.7 g/mol .[1][2]

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After incubation, visually confirm that excess solid this compound is still present.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of dissolved this compound using a validated analytical method.

Visualizations

This compound Solubility Troubleshooting Workflow Troubleshooting Workflow for this compound Aqueous Solubility start Start: Need Aqueous Solution of this compound prep_stock Prepare High-Conc. Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe success Success: Clear Solution Proceed with Experiment observe->success No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot option1 Option 1: Optimize Dilution (e.g., Vortexing, Sonication) troubleshoot->option1 option2 Option 2: Lower Final Concentration troubleshoot->option2 option3 Option 3: Use Co-solvents (e.g., PEG300, Ethanol) troubleshoot->option3 option4 Option 4: Use Surfactants/Excipients (e.g., Tween-80, SBE-β-CD) troubleshoot->option4 option1->dilute option2->dilute option3->dilute option4->dilute

Caption: A workflow diagram for troubleshooting this compound solubility issues.

This compound Signaling Pathway Simplified USP30 Signaling Pathway and this compound Inhibition cluster_mitochondria Mitochondrial Outer Membrane Damaged Mitochondrion Damaged Mitochondrion Ubiquitination Ubiquitination Damaged Mitochondrion->Ubiquitination gets tagged by Ubiquitin (Ub) Ubiquitin (Ub) Ubiquitin (Ub)->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination reversed by Mitophagy Mitophagy Ubiquitination->Mitophagy promotes USP30 USP30 USP30->Deubiquitination This compound This compound This compound->USP30 inhibits

Caption: The role of this compound in the USP30-mediated mitophagy pathway.

References

identifying and mitigating MF-094 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MF-094. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane.[1][2][3] Its primary on-target effect is the inhibition of USP30's deubiquitinase activity, leading to an increase in the ubiquitination of mitochondrial proteins. This, in turn, promotes the selective removal of damaged or superfluous mitochondria through a process called mitophagy.[1][4]

Q2: What is the reported selectivity of this compound?

A2: this compound has demonstrated good selectivity within the ubiquitin-specific protease family. At a concentration of 10 µM, it showed less than 30% inhibitory activity against a panel of 22 other USPs.[2][3] However, comprehensive screening against a broader range of protein families, such as kinases (kinome scan), is not extensively documented in publicly available literature. At higher concentrations, the potential for off-target engagement increases. For instance, some cyanopyrrolidine-based USP30 inhibitors have shown off-target activity against USP6, USP21, and USP45 at 10 µM.[5][6]

Q3: Is the effect of this compound on the NLRP3 inflammasome an off-target effect?

A3: Current evidence suggests that the effect of this compound on the NLRP3 inflammasome is likely a downstream consequence of its on-target inhibition of USP30, rather than a direct off-target interaction.[7] Mechanistic studies have shown that USP30 can directly deubiquitinate NLRP3, leading to its activation.[7][8] Therefore, by inhibiting USP30, this compound prevents the deubiquitination of NLRP3, subsequently leading to the inhibition of the inflammasome.[7][9]

Q4: How does this compound influence the c-Myc pathway?

A4: The regulation of c-Myc by this compound is also considered an on-target-mediated downstream effect. USP30 has been identified as a deubiquitinase for the oncoprotein c-Myc, stabilizing it by removing ubiquitin chains and thereby preventing its degradation.[1] Inhibition of USP30 by this compound would therefore be expected to lead to increased ubiquitination and subsequent degradation of c-Myc.[10] This highlights a potential therapeutic application for this compound in cancers where c-Myc is overexpressed.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound, particularly when using high concentrations in your experiments.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound, especially at high concentrations.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment and compare the concentration at which the unexpected phenotype is observed with the IC50 of this compound for USP30 (120 nM). A significant rightward shift in the potency for the unexpected phenotype suggests an off-target effect.

    • Use a Structurally Unrelated USP30 Inhibitor: Treat cells with a different, structurally distinct USP30 inhibitor. If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to this compound's chemical structure.

    • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a catalytically inactive form of USP30. If the phenotype is not rescued, it may indicate the involvement of other targets.

    • Target Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP30 expression. If the phenotype persists in the absence of the primary target, it is unequivocally an off-target effect.

Issue 2: Significant cytotoxicity observed at concentrations intended for USP30 inhibition.

  • Possible Cause: The cytotoxicity could be due to on-target effects (e.g., excessive mitophagy) or off-target toxicity.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is effective at inhibiting USP30 without causing significant cell death.

    • Time-Course Experiment: Assess cytotoxicity at different time points. On-target effects leading to cell death may have a different temporal profile than acute off-target toxicity.

    • Off-Target Profiling: If significant off-target effects are suspected, consider profiling this compound against a broad panel of targets, such as a kinome scan or a safety panel that includes common toxicity-related proteins.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)% Inhibition at 10 µM
On-Target
USP30120>99% (calculated)
Off-Target (Selected USPs)
Panel of 22 other USPs>10,000 (estimated)<30%

Data compiled from publicly available sources.[2][3]

Table 2: Hypothetical Kinome Scan Data for this compound at 10 µM

Kinase% Inhibition
Kinase A85%
Kinase B55%
Kinase C25%
... (and so on for a full panel)...

This table is a hypothetical representation to illustrate how kinome scan data would be presented. Actual data for this compound is not publicly available.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to USP30 in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against USP30, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands and quantify the band intensities. A positive result is indicated by a higher amount of soluble USP30 at elevated temperatures in the this compound-treated samples compared to the vehicle control.

Protocol 2: MTT Assay for Cytotoxicity

This protocol measures cell viability by assessing the metabolic activity of cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Protocol 3: Quantitative Proteomics for Off-Target Identification

This is a general workflow for identifying potential off-targets of this compound using mass spectrometry-based proteomics.

  • Sample Preparation:

    • Treat cells with a high concentration of this compound (e.g., 10x the IC50 for the on-target effect) and a vehicle control.

    • Lyse the cells and extract the proteins.

  • Protein Digestion and Labeling:

    • Digest the proteins into peptides using trypsin.

    • Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Separate the labeled peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify them.

  • Data Analysis:

    • Process the raw MS data using appropriate software to identify proteins and quantify their relative abundance between the this compound-treated and control samples.

    • Proteins that show a significant change in abundance upon this compound treatment are potential off-targets or are part of pathways affected by the compound. Further validation is required to confirm direct binding.

Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito Damaged Mitochondrion Ub_Proteins Ubiquitinated Mitochondrial Proteins USP30 USP30 USP30->Ub_Proteins Deubiquitinates Mitophagy Mitophagy Ub_Proteins->Mitophagy Promotes MF094 This compound MF094->USP30 Inhibits Ub Ubiquitin Parkin Parkin (E3 Ligase) Ub->Parkin Parkin->Mito Ubiquitinates

Caption: On-target effect of this compound on the USP30-mediated mitophagy pathway.

Off_Target_Workflow Start Unexpected Phenotype or Cytotoxicity Dose_Response Dose-Response Analysis Start->Dose_Response Compare_IC50 Compare to On-Target IC50 Dose_Response->Compare_IC50 Secondary_Inhibitor Test Structurally Distinct Inhibitor Compare_IC50->Secondary_Inhibitor Discrepancy On_Target_Effect Likely On-Target Effect Compare_IC50->On_Target_Effect No Discrepancy Phenotype_Reproduced Phenotype Reproduced? Secondary_Inhibitor->Phenotype_Reproduced Genetic_Validation Genetic Validation (siRNA/CRISPR) Phenotype_Reproduced->Genetic_Validation No Phenotype_Reproduced->On_Target_Effect Yes Phenotype_Persists Phenotype Persists? Genetic_Validation->Phenotype_Persists Off_Target_Confirmed Off-Target Effect Confirmed Phenotype_Persists->Off_Target_Confirmed Yes Phenotype_Persists->On_Target_Effect No Proteomics Proteomic Profiling (Off-Target ID) Off_Target_Confirmed->Proteomics

Caption: Workflow for identifying this compound off-target effects.

NLRP3_Pathway cluster_Cell Cell NLRP3 NLRP3 Ub_NLRP3 Ubiquitinated NLRP3 USP30 USP30 Ub_NLRP3->USP30 Active_NLRP3 Active NLRP3 Inflammasome Inflammation Inflammation Active_NLRP3->Inflammation Promotes USP30->Active_NLRP3 Deubiquitinates (Activates) MF094 This compound MF094->USP30 Inhibits Ub Ubiquitin E3_Ligase E3 Ligase Ub->E3_Ligase E3_Ligase->NLRP3 Ubiquitinates

Caption: this compound's indirect effect on the NLRP3 inflammasome via USP30.

References

potential cytotoxicity of MF-094 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of MF-094 in various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), with an IC50 of 120 nM.[1] USP30 is a deubiquitinating enzyme that plays a role in several cellular processes, including mitochondrial quality control and protein stability. By inhibiting USP30, this compound can lead to an increase in protein ubiquitination, which can trigger various downstream effects, including apoptosis and mitophagy.

Q2: In which cell lines has this compound demonstrated cytotoxic effects?

A2: this compound has shown cytotoxic effects in oral squamous cell carcinoma (OSCC) cell lines, such as HSC4 and SCC4, by decreasing cell viability and inducing apoptosis.[2][3] Its cytotoxic potential has also been suggested in other cancer cell lines through its mechanism of sensitizing cells to apoptosis, including lung cancer, osteosarcoma (U2-OS), and breast cancer (MCF7) cells.[4] Additionally, it has been observed to affect the viability of human skin fibroblasts (HSF2).[5][6]

Q3: How does the inhibition of USP30 by this compound lead to cancer cell death?

A3: The inhibition of USP30 by this compound can induce cancer cell death through multiple pathways. In OSCC, it has been shown to downregulate c-Myc, a key oncoprotein, leading to decreased glutamine consumption and apoptosis.[2] this compound also regulates BAX/BAK-dependent apoptosis, and its depletion can sensitize cancer cells to BH3-mimetics, which are pro-apoptotic drugs.[7] Furthermore, USP30 inhibition can impact the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8][9]

Q4: Is there a way to enhance the cytotoxic effects of this compound?

A4: Yes, studies have shown that a nanodelivery system for this compound (this compound@NPs) can significantly enhance its anti-tumor effects.[2] This formulation was found to increase the inhibition of cell viability and the induction of apoptosis in HSC4 cells compared to this compound alone.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent cytotoxicity results Cell line variability (passage number, confluency).Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
This compound degradation.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Inaccurate drug concentration.Calibrate pipettes regularly. Perform serial dilutions carefully to ensure accurate final concentrations in the cell culture medium.
Low or no observed cytotoxicity Insufficient incubation time or drug concentration.Perform a time-course and dose-response experiment to determine the optimal incubation period and effective concentration range for your specific cell line.
Cell line resistance.Some cell lines may be inherently resistant to USP30 inhibition. Consider using a positive control known to induce cytotoxicity in your cell line to validate the assay. Investigate the expression levels of USP30 in your cell line, as lower expression may lead to reduced sensitivity.
Assay interference.The chosen cytotoxicity assay (e.g., MTT) may be affected by the chemical properties of this compound or the experimental conditions. Consider using an alternative assay (e.g., CellTiter-Glo®, LDH release assay) to confirm the results.
High background in apoptosis assay (flow cytometry) Excessive cell death in the untreated control.Ensure gentle handling of cells during harvesting and staining to minimize mechanical stress. Optimize cell density to prevent overcrowding and nutrient depletion.
Autofluorescence.Include an unstained cell sample as a control to set the baseline fluorescence. Use appropriate compensation controls if using multiple fluorescent dyes.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the viability of different cell lines. Please note that direct IC50 value comparisons should be made with caution due to variations in experimental conditions between studies.

Cell LineCell TypeAssayObserved EffectConcentration RangeReference
HSC4 Human Oral Squamous Cell CarcinomaCCK-8Decreased cell viability0.2 to 2 µM[2]
HOEC Human Oral Epithelial CellsCCK-8Decreased cell viability0.2 to 2 µM[2]
HSF2 Human Skin FibroblastsCCK-8Restored viability of AGE-treated cells100 nM[5][6]

Experimental Protocols

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and CCK-8 only) from the absorbance of all other wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the steps to quantify apoptosis and necrosis in cells treated with this compound.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • This compound stock solution

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to overconfluence by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) from each well.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Signaling Pathways and Experimental Workflows

MF094_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates incubation1 Incubate for 24h (Attachment) start->incubation1 treatment Treat with this compound (Dose-response & Time-course) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 cck8 Cell Viability (CCK-8 Assay) incubation2->cck8 Endpoint Measurement flow Apoptosis (Annexin V/PI Staining) incubation2->flow Cell Harvesting data_analysis Calculate % Viability & % Apoptosis cck8->data_analysis flow->data_analysis ic50 Determine IC50 Values data_analysis->ic50

USP30_cMyc_Pathway MF094 This compound USP30 USP30 MF094->USP30 inhibits cMyc_Ub c-Myc-Ubiquitin USP30->cMyc_Ub deubiquitinates cMyc c-Myc cMyc_Ub->cMyc Proteasome Proteasomal Degradation cMyc_Ub->Proteasome Apoptosis Apoptosis cMyc->Apoptosis inhibits Glutamine_Metabolism Glutamine Metabolism cMyc->Glutamine_Metabolism promotes Proteasome->Apoptosis leads to increased

BAX_BAK_Apoptosis_Pathway MF094 This compound USP30 USP30 MF094->USP30 inhibits BAX_Ub BAX-Ubiquitin USP30->BAX_Ub deubiquitinates BAX BAX BAX_Ub->BAX Apoptosis Apoptosis BAX_Ub->Apoptosis promotes Mitochondria Mitochondria BAX->Mitochondria translocates to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c facilitates Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

References

Optimizing MF-094 Concentration to Avoid Mitochondrial Toxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MF-094, a potent and selective USP30 inhibitor, while mitigating the risk of mitochondrial toxicity. By following the detailed protocols and troubleshooting advice herein, users can confidently determine the optimal concentration of this compound for their specific cellular models and experimental questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] Its primary mechanism of action is to increase protein ubiquitination, which in turn accelerates the process of mitophagy, the selective degradation of damaged or superfluous mitochondria.[1][2][3]

Q2: What is the known effective concentration of this compound?

A2: this compound has an IC50 of 120 nM for USP30 inhibition.[1] Cellular studies have demonstrated its effectiveness in promoting mitophagy and eliciting neuroprotective effects at concentrations ranging from 180 nM to concentrations as low as 0.1 µM in some experimental setups.[4][5][6]

Q3: Is this compound known to cause mitochondrial toxicity?

A3: While this compound is a valuable tool for studying mitophagy, like many chemical compounds, it has the potential to induce mitochondrial toxicity at higher concentrations or with prolonged exposure. One study indicated that a concentration of 10 µM could lead to mitochondrial depolarization after 24 to 72 hours of incubation.[6] Therefore, it is crucial to empirically determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Q4: What are the general signs of mitochondrial toxicity?

A4: Common indicators of mitochondrial toxicity include a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), altered oxygen consumption rates, and ultimately, reduced cell viability.[7][8][9]

Troubleshooting Guide: Assessing and Mitigating this compound Induced Mitochondrial Toxicity

This guide provides a systematic approach to identifying and resolving potential mitochondrial toxicity when using this compound.

Observed Problem Potential Cause Recommended Action
Reduced cell viability in this compound treated cells compared to vehicle control. This compound concentration is too high, leading to off-target cytotoxic effects.Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50). Select a concentration that maximizes the therapeutic window (ratio of CC50 to EC50).
Increased Reactive Oxygen Species (ROS) production. Mitochondrial dysfunction leading to electron transport chain leakage.Lower the concentration of this compound. Reduce the incubation time. Consider co-treatment with a mitochondrial-targeted antioxidant as a control to confirm ROS-mediated effects.
Decreased mitochondrial membrane potential (ΔΨm). Disruption of the proton gradient across the inner mitochondrial membrane, an early indicator of apoptosis and mitochondrial dysfunction.Titrate this compound to a lower concentration. Use a sensitive fluorescent probe (e.g., TMRM or JC-10) to precisely measure ΔΨm changes at various concentrations.[7]
Altered oxygen consumption rate (OCR). Inhibition of the electron transport chain or uncoupling of oxidative phosphorylation.Perform a Seahorse XF or similar respirometry assay to profile the effects of different this compound concentrations on basal respiration, ATP-linked respiration, and maximal respiration.[8]
Inconsistent results between experiments. Variability in cell health, passage number, or seeding density. Inconsistent this compound dilution and storage.Standardize all cell culture parameters. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Experimental Protocols

A critical step in optimizing this compound concentration is to perform a comprehensive assessment of mitochondrial health. The following are key experimental protocols that should be adapted to your specific cell type and instrumentation.

Dose-Response Curve for Cell Viability

Objective: To determine the cytotoxic concentration 50 (CC50) of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 nM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • Viability Assay: Use a standard cell viability assay such as MTT, XTT, or a live/dead cell staining kit.[7]

  • Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the CC50.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of this compound on mitochondrial membrane integrity.

Methodology:

  • Cell Treatment: Treat cells with a range of this compound concentrations for the desired time.

  • Staining: Incubate the cells with a fluorescent dye that is sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-10.[7]

  • Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. For JC-10, a shift from red to green fluorescence indicates mitochondrial depolarization.[7] For TMRM, a decrease in fluorescence intensity indicates depolarization.

  • Quantification: Quantify the fluorescence intensity or the ratio of red to green fluorescence to determine the percentage of cells with depolarized mitochondria at each this compound concentration.

Assessment of Reactive Oxygen Species (ROS) Production

Objective: To measure the impact of this compound on mitochondrial ROS generation.

Methodology:

  • Cell Treatment: Expose cells to different concentrations of this compound.

  • ROS Detection: Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorodihydrofluorescein diacetate) or a mitochondrial-specific probe like MitoSOX Red.

  • Analysis: Measure the fluorescence intensity using a plate reader, fluorescence microscope, or flow cytometer.

  • Interpretation: An increase in fluorescence indicates an elevation in ROS levels.

Quantitative Data Summary

The following table provides a summary of key quantitative data related to this compound. Researchers should aim to generate similar data for their specific cellular systems to determine the optimal experimental conditions.

Parameter Reported Value Cell Type/System Reference
IC50 (USP30 Inhibition) 120 nMIn vitro enzymatic assay[1]
Effective Concentration (Mitophagy Induction) 0.1 µM - 10 µMC2C12 myotubes, SH-SY5Y cells[2][6]
Effective Concentration (Neuroprotection) 180 nMPrimary neurons[5]
Potential Toxic Concentration (Mitochondrial Depolarization) 10 µM (after 24-72h)SH-SY5Y cells[6]

Visualizing Experimental Workflows and Pathways

Mitophagy Signaling Pathway and the Role of this compound

The following diagram illustrates the core PINK1/Parkin-mediated mitophagy pathway and the inhibitory action of USP30, which is counteracted by this compound.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Machinery Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 induces Parkin_rec Parkin Recruitment PINK1->Parkin_rec recruits Ubiquitination OMM Protein Ubiquitination Parkin_rec->Ubiquitination catalyzes Autophagy_Receptors Autophagy Receptors (e.g., p62, OPTN) Ubiquitination->Autophagy_Receptors recruits USP30 USP30 USP30->Ubiquitination removes ubiquitin (inhibits mitophagy) MF094 This compound MF094->USP30 inhibits Autophagosome Autophagosome Formation Autophagy_Receptors->Autophagosome Lysosome Lysosome Autophagosome->Lysosome fuses with Mitophagy Mitophagy Lysosome->Mitophagy leads to Experimental_Workflow start Start: Define Experimental Cell Model and Endpoint dose_response 1. Cell Viability Dose-Response (e.g., MTT, XTT) Determine CC50 start->dose_response concentration_selection 2. Select Initial Concentration Range (Well below CC50) dose_response->concentration_selection mito_health_assays 3. Assess Mitochondrial Health - ΔΨm (TMRM, JC-10) - ROS Production (DCFDA, MitoSOX) - Oxygen Consumption (Seahorse) concentration_selection->mito_health_assays data_analysis 4. Analyze Data to Identify Non-Toxic Concentration Range mito_health_assays->data_analysis functional_assay 5. Perform Functional Assay (e.g., Mitophagy Assay) with optimized concentrations data_analysis->functional_assay end End: Optimal this compound Concentration Determined functional_assay->end

References

Navigating MF-094 Instability in Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address the challenges associated with the stability of MF-094 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?

A1: A decline in this compound efficacy in long-term experiments is likely due to its inherent instability in aqueous solutions, such as cell culture media. It is recommended that solutions of this compound be prepared fresh for each application. In experiments spanning several days, this may necessitate frequent media changes with freshly prepared this compound to maintain the desired effective concentration.

Q2: What are the recommended solvent and storage conditions for this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store this compound as a solid at -20°C. Once dissolved in DMSO, it is best to prepare single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: How can I determine if my this compound has degraded in my experiment?

A3: The most direct method to assess the stability of this compound in your experimental conditions is to measure its concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over the experimental duration would confirm its degradation.

Q4: Are there any general practices I can follow to minimize the instability of small molecule inhibitors like this compound in my long-term experiments?

A4: Yes, several best practices can help mitigate compound instability:

  • Prepare Fresh Solutions: As emphasized, always prepare working solutions of this compound fresh from a stock solution immediately before use.

  • Minimize Light Exposure: Protect your compound and experimental setup from light, as light can accelerate the degradation of some molecules.

  • Control Temperature: While cell cultures are maintained at 37°C, minimize the time your stock solutions and media containing this compound are exposed to this temperature before being added to the cells.

  • pH Considerations: Be aware that the pH of your cell culture medium can change over time, which may affect the stability of your compound.

  • Serum Interactions: Components in serum can sometimes interact with and degrade small molecules. If your experiment allows, consider the use of serum-free media.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variable or inconsistent results in long-term assays. Degradation of this compound in the culture medium over time.Implement a schedule of regular media changes with freshly prepared this compound. The frequency will depend on the degradation rate in your specific experimental setup.
Precipitation of this compound upon dilution in aqueous media. The concentration of this compound exceeds its solubility limit in the final medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low and is compatible with your cell line. Perform serial dilutions to avoid shocking the compound out of solution.
Complete loss of compound activity. Significant degradation of the this compound stock solution.Prepare a fresh stock solution from the solid compound. Always store stock solutions in small, single-use aliquots at -80°C.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.

Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.

Materials:

  • This compound

  • Cell culture medium (the same as used in your experiments)

  • Sterile, light-protected microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Methodology:

  • Preparation of this compound Spiked Medium: Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiments.

  • Incubation: Aliquot the this compound-spiked medium into sterile, light-protected microcentrifuge tubes. Place the tubes in your cell culture incubator.

  • Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately freeze the sample at -80°C until analysis. Before analysis, thaw the sample and centrifuge at high speed to pellet any precipitates.

  • Analytical Quantification: Analyze the supernatant from each time point using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation profile.

Visualizations

experimental_workflow Workflow for Investigating this compound Instability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO, -80°C aliquots) prep_media Spike Cell Culture Medium with this compound prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 (Light-protected) prep_media->incubate timepoints Collect Aliquots at Time = 0, 6, 12, 24, 48, 72h incubate->timepoints analyze Quantify this compound (HPLC or LC-MS) timepoints->analyze plot Plot Concentration vs. Time analyze->plot

Caption: Workflow for investigating this compound instability.

signaling_pathway This compound Mechanism of Action cluster_mitophagy Mitophagy Pathway MF094 This compound USP30 USP30 MF094->USP30 Inhibits Ubiquitination Mitochondrial Protein Ubiquitination USP30->Ubiquitination Deubiquitinates (Inhibits Mitophagy) Mitophagy Mitophagy Ubiquitination->Mitophagy Promotes

Caption: this compound inhibits USP30, promoting mitophagy.

minimizing variability in MF-094 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MF-094 Experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2][3] The primary application of this compound is to accelerate mitophagy by increasing protein ubiquitination.[1] This document aims to help you minimize variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane that counteracts Parkin-mediated ubiquitination.[4] By inhibiting USP30, this compound prevents the removal of ubiquitin from mitochondrial proteins, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface.[1][5] This "ubiquitin coat" serves as a signal for the recruitment of the autophagy machinery, ultimately leading to the clearance of damaged or dysfunctional mitochondria through a process called mitophagy.[4][5]

  • Target: Ubiquitin-Specific Protease 30 (USP30)

  • Reported IC50: 120 nM[1]

  • Effect: Promotes mitophagy and increases protein ubiquitination.[1][5]

MF094_Pathway cluster_Mitochondria Outer Mitochondrial Membrane Mito_Protein Mitochondrial Protein Ub_Mito_Protein Ubiquitinated Mitochondrial Protein Ub_Mito_Protein->Mito_Protein Deubiquitination Mitophagy Mitophagy (Clearance) Ub_Mito_Protein->Mitophagy USP30 USP30 Parkin Parkin (E3 Ligase) Parkin->Mito_Protein Ubiquitination MF094 This compound MF094->USP30 Inhibition

Caption: Mechanism of action for this compound in the mitophagy pathway.

Q2: How should I prepare and store this compound stock solutions?

A2: Variability often begins with reagent preparation. To ensure consistency, follow these guidelines:

ParameterRecommendationRationale
Solvent Anhydrous DMSOThis compound is soluble in DMSO. Using an anhydrous grade minimizes the introduction of water, which can affect compound stability over time.
Stock Concentration 10 mMA high-concentration stock allows for small-volume additions to culture media, minimizing the final DMSO concentration in your experiment.
Preparation Warm gently (37°C) and vortex to ensure complete dissolution. Centrifuge briefly to pellet any undissolved particulates.Ensures a homogenous solution. Never boil.
Storage Store at -20°C or -80°C in small, single-use aliquots.Avoids repeated freeze-thaw cycles which can lead to compound degradation and precipitation.
Working Dilutions Prepare fresh daily from a thawed aliquot using your experimental buffer or culture medium.This compound may be less stable at lower concentrations in aqueous solutions.

Q3: Why am I seeing high variability in my cell-based assay results?

A3: Cell-based assays are susceptible to multiple sources of variability.[6] Key factors to control include:

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[2][7] High passage numbers can lead to phenotypic drift.

  • Seeding Density: Uneven cell plating can dramatically alter results.[8] Ensure a single-cell suspension and optimize seeding density to avoid over-confluence, which can affect metabolic rates and drug response.[7]

  • Media and Supplements: Use the same lot of media, serum, and supplements for the duration of a study to avoid batch-to-batch variability.[7][9]

  • Incubation Conditions: Maintain consistent temperature and CO2 levels.[7] Evaporation, especially in multi-well plates, can concentrate media components and the drug, altering the effective dose.[8]

  • Contamination: Regularly test for mycoplasma and other microbial contaminants.[7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability/cytotoxicity assays.

High variability in IC50 values is a common issue. Use this decision tree to troubleshoot.

IC50_Troubleshooting Start Inconsistent IC50 Values Check_Compound Step 1: Verify Compound Handling Start->Check_Compound Check_Cells Step 2: Assess Cell Culture Practices Start->Check_Cells Check_Assay Step 3: Review Assay Protocol Start->Check_Assay Solubility Is this compound fully dissolved? Any precipitation? Check_Compound->Solubility FreezeThaw Were aliquots subjected to multiple freeze-thaw cycles? Check_Compound->FreezeThaw Passage Is cell passage number consistent? Check_Cells->Passage Density Is seeding density uniform? Check_Cells->Density Timing Is treatment duration identical? Check_Assay->Timing Reagent Are assay reagents expired or from different lots? Check_Assay->Reagent

Caption: Troubleshooting logic for inconsistent IC50 values.

Problem 2: No change in downstream ubiquitination after this compound treatment in Western Blot.

If you do not observe the expected increase in mitochondrial protein ubiquitination, several experimental factors could be the cause.

Possible CauseRecommended Action
Suboptimal this compound Concentration/Duration Perform a dose-response and time-course experiment. The optimal concentration and incubation time can be cell-type dependent.
Low Target (USP30) Expression Confirm USP30 expression in your cell line or tissue model via qPCR or a validated antibody.[10]
Poor Lysate Preparation Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.[10] For mitochondrial proteins, specific lysis protocols may be required.
Ineffective Antibody Use an antibody validated for detecting ubiquitin or specific ubiquitinated substrates. The quality of the primary antibody is critical.[11]
Western Blot Technical Issues High background or weak signal can obscure results. Optimize blocking conditions, antibody dilutions, and wash times.[10][11][12]

Experimental Protocols

Protocol 1: Western Blot for Mitochondrial Protein Ubiquitination

This protocol outlines a general workflow for detecting changes in ubiquitination on mitochondrial proteins following this compound treatment.

WB_Workflow A 1. Cell Culture & Treatment Seed cells and treat with this compound (include vehicle control, e.g., DMSO) B 2. Cell Lysis & Mitochondrial Isolation Use a mitochondrial isolation kit for enriched mitochondrial fractions. A->B C 3. Protein Quantification Perform BCA or Bradford assay to normalize protein loading. B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. D->E F 6. Blocking Incubate membrane in blocking buffer (e.g., 5% BSA or milk in TBST) for 1 hour. E->F G 7. Primary Antibody Incubation Incubate overnight at 4°C with primary antibody (e.g., anti-Ubiquitin). F->G H 8. Secondary Antibody Incubation Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at RT. G->H I 9. Detection Apply ECL substrate and image. H->I

Caption: Standard experimental workflow for Western Blot analysis.

Methodology Details:

  • Cell Treatment: Plate cells (e.g., HeLa or C2C12) to reach 70-80% confluency. Treat with desired concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Mitochondrial Isolation: After treatment, harvest cells and perform subcellular fractionation using a commercial mitochondrial isolation kit. This step is crucial to enrich for your target proteins and reduce background from cytosolic ubiquitination.

  • Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[10][12]

    • Incubate the membrane with a primary antibody against ubiquitin (or a specific mitochondrial target) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times for five minutes each with TBST.[10]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Normalize the ubiquitin signal to a mitochondrial loading control (e.g., VDAC1 or COX IV).

References

Technical Support Center: Troubleshooting Poor Cellular Uptake of MF-094

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MF-094, a potent and selective inhibitor of the deubiquitinating enzyme USP30. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving this compound, with a specific focus on addressing challenges related to cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2][3] USP30 negatively regulates mitophagy, the process of clearing damaged mitochondria, by removing ubiquitin chains from mitochondrial proteins.[3][4][5] By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, thereby accelerating mitophagy.[1][4][6] This mechanism of action is being explored for therapeutic potential in various conditions, including neurodegenerative diseases and cancer.[2][5][7][8]

Q2: I am not observing the expected biological effect of this compound in my cell-based assays. Could this be due to poor cellular uptake?

A2: Yes, a lack of biological effect can be a primary indicator of insufficient intracellular concentration of the compound. Poor cellular uptake is a common reason for discrepancies between in vitro biochemical assays and cell-based experiments. It is crucial to verify the intracellular concentration of this compound to ensure it is reaching its target, USP30, at a sufficient concentration to exert its inhibitory effect.

Q3: What are the typical concentrations of this compound used in cell culture experiments?

A3: Published studies have used a range of concentrations for this compound in cell culture, typically in the nanomolar to low micromolar range. For example, some studies have used concentrations around 180 nM in neuronal cells, while others in cancer cell lines have used up to 2 µM.[4][8] The optimal concentration will be cell-type dependent and should be determined empirically through dose-response experiments.

Q4: How can I improve the solubility of this compound for my experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] To prepare a working solution, the DMSO stock is further diluted in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution, consider preparing an intermediate dilution in a serum-containing medium or using a formulation aid like Pluronic F-127.

Troubleshooting Guide: Addressing Poor Cellular Uptake

This guide provides a step-by-step approach to diagnosing and resolving issues with this compound cellular uptake.

Problem 1: Sub-optimal Biological Response Despite Using Published Concentrations
Possible Cause Troubleshooting Step Detailed Protocol/Rationale
Low effective intracellular concentration 1. Verify Intracellular Concentration: Directly measure the amount of this compound inside the cells.Protocol: Perform cell lysis followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This is the most accurate method to determine the intracellular concentration. A detailed protocol for measuring intracellular drug concentration can be adapted from established methods.[9][10][11][12]
2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal intracellular accumulation.Rationale: The uptake of small molecules is a dynamic process. Equilibrium may not be reached at earlier time points. Assess this compound levels at various time points (e.g., 1, 4, 8, 24 hours).
3. Increase Extracellular Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.Rationale: The relationship between extracellular and intracellular concentration is not always linear. Increasing the external concentration may be necessary to achieve the desired intracellular level, but be mindful of potential off-target effects and cytotoxicity at higher concentrations.
Problem 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step Detailed Protocol/Rationale
Inconsistent cell density or health 1. Standardize Cell Seeding and Culture Conditions: Ensure consistent cell numbers and viability across all experimental wells.Protocol: Use a cell counter to seed a precise number of cells. Monitor cell morphology and viability (e.g., using a trypan blue exclusion assay) before and during the experiment.
Compound precipitation 2. Check for Compound Precipitation: Visually inspect the media for any signs of precipitation after adding this compound.Rationale: Precipitation will lead to a lower effective concentration of the compound in the media. If precipitation is observed, refer to the solubility optimization tips in the FAQs.
Non-specific binding 3. Assess Non-specific Binding: Evaluate binding of this compound to serum proteins, plasticware, and the cell membrane.Protocol: The amount of non-specific binding can be significant and can be assessed by measuring the compound concentration in the supernatant of cell-free wells or by performing uptake experiments at 4°C to minimize active transport.[13]
Problem 3: Known Low Permeability of the Cell Line Being Used
Possible Cause Troubleshooting Step Detailed Protocol/Rationale
Cell membrane properties 1. Use Permeabilizing Agents (with caution): In specific endpoint assays (e.g., fixed-cell immunofluorescence), mild detergents like digitonin or saponin can be used to permeabilize the cell membrane.Rationale: This is not suitable for live-cell assays but can be a useful control to confirm that the compound can interact with its intracellular target if the membrane barrier is bypassed.
Active efflux by transporters 2. Co-incubate with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this increases intracellular this compound levels.Rationale: Some cell lines express high levels of ATP-binding cassette (ABC) transporters that can actively pump out small molecules, reducing their intracellular accumulation.
Alternative delivery strategies 3. Explore Advanced Delivery Systems: Consider formulating this compound into nanoparticles or liposomes.Rationale: Encapsulation can enhance cellular uptake through endocytic pathways and protect the compound from degradation. Studies have shown that nanoparticle delivery of this compound can enhance its anti-cancer effects.[8]

Quantitative Data Summary

Cell LineThis compound Concentration (Extracellular)Incubation Time (hours)Intracellular Concentration (nmol/10^6 cells)Uptake Efficiency (%)
Example: HEK2931 µM4User-determined valueUser-determined value
Example: HeLa1 µM4User-determined valueUser-determined value
Example: SH-SY5Y1 µM4User-determined valueUser-determined value

Experimental Protocols

Protocol 1: Measurement of Intracellular this compound Concentration by LC-MS/MS
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired concentration of this compound for the specified incubation time. Include a vehicle control (e.g., DMSO).

  • Cell Washing: Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Lysis: Add a known volume of lysis buffer (e.g., methanol or acetonitrile) to each well. Scrape the cells and collect the lysate.

  • Protein Precipitation: Centrifuge the lysate to pellet the precipitated protein.

  • Sample Analysis: Analyze the supernatant containing the intracellular this compound by a validated LC-MS/MS method.

  • Data Normalization: Normalize the amount of this compound to the cell number or total protein content in each sample.

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Poor Cellular Uptake cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Sub-optimal Biological Response verify_uptake Verify Intracellular Concentration (LC-MS/MS) start->verify_uptake optimize_time Optimize Incubation Time verify_uptake->optimize_time If uptake is low optimize_dose Optimize Dose optimize_time->optimize_dose check_solubility Check Compound Solubility optimize_dose->check_solubility end Optimized Biological Effect optimize_dose->end If uptake is sufficient assess_binding Assess Non-specific Binding check_solubility->assess_binding permeabilize Use Permeabilizing Agents (Endpoint Assays) assess_binding->permeabilize If uptake remains low efflux_inhibitors Use Efflux Pump Inhibitors permeabilize->efflux_inhibitors delivery_systems Utilize Advanced Delivery Systems efflux_inhibitors->delivery_systems delivery_systems->end

Caption: Troubleshooting workflow for poor cellular uptake of this compound.

signaling_pathway This compound Mechanism of Action cluster_mito Mitochondrion usp30 USP30 mito_protein Mitochondrial Protein usp30->mito_protein deubiquitinates mitophagy Mitophagy (Clearance of Damaged Mitochondria) mito_protein->mitophagy promotes ubiquitin Ubiquitin ubiquitin->mito_protein ubiquitinates mf094 This compound mf094->usp30 inhibits

Caption: Simplified signaling pathway of this compound in promoting mitophagy.

References

Technical Support Center: Overcoming Challenges in MF-094 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the USP30 inhibitor, MF-094, in in vivo experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins, thereby inhibiting mitophagy. By inhibiting USP30, this compound promotes the ubiquitination of mitochondrial proteins, leading to the selective clearance of damaged mitochondria through an accelerated mitophagy process. This mechanism has shown therapeutic potential in various disease models, including those for neurodegenerative diseases, diabetic wound healing, and certain cancers.[2][3]

Q2: What is the in vitro potency of this compound?

A2: this compound has a reported IC50 (half-maximal inhibitory concentration) of 120 nM for USP30. It demonstrates high selectivity, with less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases when tested at a concentration of 10 µM.[1]

Q3: We are observing inconsistent or no therapeutic effect in our animal model. What are the potential causes?

A3: Inconsistent in vivo efficacy can arise from several factors, primarily related to the compound's delivery and the biological system. Key areas to investigate include:

  • Drug Formulation and Administration: Due to its poor aqueous solubility, improper formulation of this compound can lead to precipitation, resulting in inaccurate and inconsistent dosing. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will also significantly impact bioavailability.

  • Pharmacokinetics: The compound may have a short half-life, rapid clearance, or poor penetration into the target tissue, preventing it from reaching a therapeutic concentration at the site of action.

  • Dose Optimization: The dosage may be suboptimal for your specific animal model and disease state. A dose-response study is often necessary to determine the optimal effective dose.

  • Animal Model Variability: Factors such as the age, sex, weight, and genetic background of the animals can influence drug metabolism and therapeutic response.

Q4: Are there any published toxicity data for this compound?

A4: In a study involving a nanodelivery system of this compound for oral squamous cell carcinoma in mice, no toxicity was observed in major organs such as the liver, heart, lungs, kidneys, and spleen. However, comprehensive toxicology studies, including the determination of a maximum tolerated dose (MTD), are not widely published. It is recommended that researchers conduct pilot studies to assess the tolerability of their chosen formulation and dose in their specific animal model.

Troubleshooting Guides

Issue 1: this compound is precipitating out of my vehicle solution.

Poor aqueous solubility is a primary challenge for the in vivo delivery of this compound. Precipitation leads to inaccurate dosing and low bioavailability.

Troubleshooting Steps:

  • Vehicle Selection: Standard aqueous vehicles like saline or PBS are not suitable for this compound. A multi-component solvent system is required to maintain solubility.

  • Formulation Optimization: Several vehicle formulations can be used to improve the solubility and stability of this compound. The choice of vehicle may depend on the intended route of administration.

  • Preparation Technique: The order of solvent addition and proper mixing are critical. Always start by dissolving this compound in a small amount of a strong organic solvent like DMSO before adding co-solvents and aqueous components. Sonication can aid in dissolution, but be cautious of potential compound degradation with excessive heat.

  • Fresh Preparation: It is highly recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation over time.

Issue 2: How should I choose the route of administration?

The choice between intraperitoneal (IP), intravenous (IV), oral gavage (p.o.), or direct tissue injection depends on the experimental goals and the properties of the formulation.

  • Intraperitoneal (IP) Injection: Often used for systemic delivery of compounds with poor oral bioavailability. It allows for rapid absorption into the bloodstream, though it may not be as precise as IV injection.

  • Oral Gavage (p.o.): This route is less invasive but may result in lower bioavailability due to first-pass metabolism in the liver. The formulation must be stable in the gastrointestinal tract.

  • Intravenous (IV) Injection: Provides 100% bioavailability and precise dose control. However, it can be technically challenging and may require a completely clear, soluble formulation to prevent embolism.

  • Lateral Ventricular Injection: For central nervous system targets, direct injection into the brain ventricles can bypass the blood-brain barrier and achieve higher local concentrations.[4]

Data Presentation

Table 1: In Vivo Dosing and Administration of this compound in Preclinical Models

Animal ModelDisease/ConditionRoute of AdministrationDosageVehicle/FormulationReference
MouseSubarachnoid HemorrhageLateral Ventricular Injection1, 5, 10 mg/kg5% DMSO in saline[4]
MouseOral Squamous Cell CarcinomaIntravenous (tail vein)1 mg/kg/dayNanoparticle formulation[3]
RatDiabetic Wound HealingNot specifiedNot specifiedNot specified[2]

Table 2: Recommended Formulations for In Vivo Delivery of this compound

Formulation ComponentsFinal ConcentrationSuitable forPreparation NotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLIntraperitoneal, Oral GavagePrepare a stock in DMSO first, then add other components sequentially with thorough mixing.[1][1][5]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLIntraperitoneal, Oral GavageMay not be suitable for long-term studies. Ensure thorough mixing to create a uniform suspension.[1][1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLNot specifiedSBE-β-CD can significantly enhance solubility.[1]
5% DMSO, 95% SalineNot specifiedLateral Ventricular InjectionSuitable for direct CNS administration where lower organic solvent concentration is critical.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal or Oral Administration

This protocol is adapted from a general method for poorly soluble small molecules and is suitable for achieving a concentration of approximately 2 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use a vortex mixer or sonicate briefly to ensure complete dissolution.

  • Add Co-solvent: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.

  • Combine and Mix: To the PEG300, add 100 µL of the this compound/DMSO stock solution. Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure uniform mixing.

  • Final Dilution: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex one last time. The final solution should be a clear or slightly opalescent suspension.

  • Administration: Administer the freshly prepared solution to the animals based on their body weight to achieve the desired dose.

Protocol 2: Preparation of this compound for Lateral Ventricular Injection

This protocol is based on a study investigating the neuroprotective effects of this compound.[4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Dilution: On the day of the experiment, dilute the stock solution with sterile saline to achieve the desired final concentration for injection. The final concentration of DMSO should be 5% or less to minimize neurotoxicity.

  • Administration: Following established stereotactic surgical procedures, inject the prepared solution into the lateral ventricle of the anesthetized animal.

Visualizations

USP30_Mitophagy_Pathway This compound Mechanism of Action cluster_mito Mitochondrion Mito Damaged Mitochondrion USP30 USP30 Mitophagy Mitophagy (Clearance) Mito->Mitophagy Initiates Ub Ubiquitin USP30->Ub Removes Ub->Mito Tags Parkin Parkin (E3 Ligase) Parkin->Ub Adds MF094 This compound MF094->USP30 Inhibits Deubiquitination Deubiquitination Ubiquitination Ubiquitination

Caption: this compound inhibits USP30, promoting mitophagy.

experimental_workflow In Vivo Dosing Workflow start Start prep_mf094 Weigh this compound Powder start->prep_mf094 dissolve_dmso Dissolve in 100% DMSO (Stock Solution) prep_mf094->dissolve_dmso combine Combine Stock with Vehicle (Vortex/Sonicate) dissolve_dmso->combine prep_vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) prep_vehicle->combine check_sol Check for Precipitation combine->check_sol administer Administer to Animal (IP, PO, etc.) check_sol->administer Clear troubleshoot Troubleshoot Formulation check_sol->troubleshoot Precipitate monitor Monitor Animal Health & Therapeutic Effect administer->monitor endpoint Endpoint monitor->endpoint troubleshoot->prep_vehicle

Caption: Workflow for preparing and administering this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent or No In Vivo Effect q1 Is the formulation prepared fresh daily? start->q1 sol1 Prepare formulation fresh before each use. q1->sol1 No q2 Is the solution clear before injection? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize vehicle. (See Table 2) q2->sol2 No q3 Is the dose optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform a dose-response pilot study. q3->sol3 No q4 Consider other factors: - Pharmacokinetics - Animal model variability - Target engagement q3->q4 Yes a3_yes Yes a3_no No sol3->q3

References

refining MF-094 treatment protocols for enhanced specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MF-094, a potent and selective inhibitor of the deubiquitinating enzyme, Ubiquitin Specific Peptidase 30 (USP30). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the effective and specific application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of USP30, a deubiquitinating enzyme located on the outer mitochondrial membrane.[1] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the selective autophagic removal of damaged or superfluous mitochondria, a process known as mitophagy.[2][3][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, a good starting point for in vitro experiments is a concentration range of 100 nM to 1 µM. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and assay. For example, in primary neurons, a concentration of 180 nM has been shown to be effective.[5]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, this compound can be dissolved in a vehicle such as 5% DMSO in saline.[5] Stock solutions should be stored at -20°C or -80°C to ensure stability. Avoid repeated freeze-thaw cycles.

Q4: What are the known off-target effects of this compound?

A4: While this compound is reported to be highly selective for USP30, high concentrations may lead to off-target effects.[6] One study noted that at 10 µM, this compound showed less than 30% inhibition of a panel of 22 other ubiquitin-specific proteases.[1] A proteomics analysis of cells treated with another USP30 inhibitor, FT3967385, or with USP30 genetically knocked out, revealed some changes in the ubiquitylation of non-mitochondrial proteins, suggesting potential, though minimal, off-target effects.[3][7] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target activities.

Q5: How does this compound compare to other USP30 inhibitors like ST-539 and FT3967385?

A5: this compound, ST-539, and FT3967385 are all inhibitors of USP30 that promote mitophagy. This compound is a potent and selective non-covalent inhibitor.[4][6] FT3967385 is a highly selective covalent inhibitor.[7][8] ST-539 has been shown to induce tissue-specific mitophagy in vivo.[9] The choice of inhibitor may depend on the specific experimental requirements, such as the need for covalent versus non-covalent inhibition and the desired in vivo properties.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable increase in mitophagy after this compound treatment. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.[10][11][12][13]
Insufficient Treatment Duration: The incubation time with this compound may not be long enough to induce a measurable increase in mitophagy.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Low Basal Mitophagy Rate: The cell line used may have a very low basal rate of mitophagy, making it difficult to detect an increase.Consider using a known mitophagy-inducing agent (e.g., CCCP, Oligomycin/Antimycin A) as a positive control to ensure the assay is working.
Inefficient Mitophagy Machinery: The cells may have defects in the core autophagy or mitophagy machinery (e.g., low expression of Parkin).Use a cell line known to have a robust mitophagy response or overexpress key mitophagy proteins like Parkin.
High cellular toxicity or cell death observed. This compound Concentration is Too High: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your mitophagy experiment to determine the cytotoxic threshold.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%). Include a vehicle-only control in your experiments.
Inconsistent or variable results between experiments. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth conditions can affect the cellular response to this compound.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Instability of this compound: Improper storage or handling of the this compound stock solution can lead to its degradation.Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Difficulty in detecting changes in protein ubiquitination. Inefficient Lysis or Immunoprecipitation: The protocol for cell lysis or immunoprecipitation of ubiquitinated proteins may not be optimal.Use a lysis buffer containing a potent inhibitor of deubiquitinating enzymes (DUBs), such as N-ethylmaleimide (NEM), to preserve ubiquitin chains. Optimize your immunoprecipitation protocol by titrating antibody and bead concentrations.
Low Abundance of Ubiquitinated Target Protein: The specific mitochondrial protein of interest may not be heavily ubiquitinated.Consider enriching for mitochondrial fractions before performing the ubiquitination assay. Use a pan-ubiquitin antibody for Western blotting to detect overall changes in ubiquitination.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Other USP30 Inhibitors

InhibitorIC50 (USP30)Cell LineEffective ConcentrationObserved EffectReference
This compound 120 nMC2C12 myotubesNot specifiedAccelerated mitophagy[1][6]
Primary neurons180 nMNeuroprotection[5]
ST-539 Not specifiedHeLa-ParkinNot specifiedRestored A/O induced mitophagy[9]
FT3967385 Not specifiedhTERT-RPE1 (YFP-Parkin)200 nMEnhanced ubiquitylation and degradation of TOM20[8]
Compound 39 ~20 nMSH-SY5YNot specifiedEnhanced mitophagy and pexophagy[14]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageRoute of AdministrationObserved EffectReference
Diabetic RatsNot specifiedNot specifiedAccelerated wound healing, decreased NLRP3 and caspase-1 p20[15]
SAH Mice5 mg/kgLateral Ventricular InjectionImproved neurological injury and inflammatory response[5]

Experimental Protocols

In Vitro Mitophagy Flux Assay using MitoTracker Green and Deep Red

Objective: To quantify mitophagy flux in cultured cells treated with this compound. This protocol utilizes two mitochondrial dyes: MitoTracker Green, which stains all mitochondria regardless of their membrane potential, and MitoTracker Deep Red, which accumulates only in mitochondria with an active membrane potential. A decrease in the Deep Red to Green fluorescence ratio indicates an increase in the population of depolarized mitochondria, which are subsequently targeted for mitophagy.

Materials:

  • This compound (stock solution in DMSO)

  • MitoTracker Green FM (e.g., Thermo Fisher Scientific)

  • MitoTracker Deep Red FM (e.g., Thermo Fisher Scientific)

  • CCCP (positive control for mitochondrial depolarization)

  • Bafilomycin A1 (inhibitor of lysosomal degradation)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence microscopy or plate reader) at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control) for the predetermined duration. Include a positive control group treated with CCCP (e.g., 10 µM for 4-6 hours). To measure mitophagy flux, also include a group treated with both this compound and Bafilomycin A1 (e.g., 100 nM, added for the last 4-6 hours of the this compound treatment).

  • Mitochondrial Staining:

    • Thirty minutes before the end of the treatment, add MitoTracker Green FM (e.g., 100 nM final concentration) and MitoTracker Deep Red FM (e.g., 200 nM final concentration) to the culture medium.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium or PBS to the wells.

  • Image Acquisition/Fluorescence Measurement:

    • Microscopy: Acquire images using appropriate filter sets for MitoTracker Green (e.g., FITC channel) and MitoTracker Deep Red (e.g., Cy5 channel).

    • Plate Reader: Measure the fluorescence intensity for both dyes using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the ratio of MitoTracker Deep Red to MitoTracker Green fluorescence for each condition.

    • An increase in mitophagy flux will be observed as a decrease in this ratio in the this compound treated group compared to the vehicle control. The addition of Bafilomycin A1 should lead to an accumulation of depolarized mitochondria, resulting in a more pronounced decrease in the ratio, which represents the mitophagy flux.

Analysis of Protein Ubiquitination by Western Blot

Objective: To assess the effect of this compound on the ubiquitination of mitochondrial proteins.

Materials:

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and a DUB inhibitor (e.g., 10 mM N-ethylmaleimide, NEM).

  • Protein A/G agarose beads

  • Antibody against the mitochondrial protein of interest (e.g., TOM20)

  • Pan-ubiquitin antibody

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in the prepared lysis buffer.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation (Optional, for specific protein ubiquitination):

    • Incubate a portion of the cell lysate with an antibody against the mitochondrial protein of interest overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the protein lysates (for total ubiquitination) or the immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody against ubiquitin.

    • Wash the membrane and incubate with a secondary antibody.

    • Develop the blot using a chemiluminescence substrate.

    • To confirm equal loading or successful immunoprecipitation, the membrane can be stripped and re-probed with an antibody against the protein of interest.

  • Data Analysis:

    • An increase in high molecular weight smears or distinct bands above the unmodified protein of interest in the this compound treated samples indicates an increase in ubiquitination.

Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito Damaged Mitochondrion Mitophagy Mitophagy Mito->Mitophagy Induces USP30 USP30 Ub Ubiquitin USP30->Ub Removes Ub Mito_Protein Mitochondrial Protein Ub->Mito_Protein Deubiquitination Ub->Mitophagy Signal for Mito_Protein->Ub Ubiquitination MF094 This compound MF094->USP30 Inhibits

Caption: The signaling pathway of this compound in promoting mitophagy.

Experimental_Workflow_Mitophagy_Flux start Seed Cells treatment Treat with this compound (and controls: Vehicle, CCCP, this compound+BafA1) start->treatment staining Stain with MitoTracker Green and MitoTracker Deep Red treatment->staining wash Wash Cells staining->wash acquire Acquire Images or Fluorescence Readings wash->acquire analyze Analyze Deep Red / Green Ratio (Mitophagy Flux) acquire->analyze end Results analyze->end

Caption: Experimental workflow for the mitophagy flux assay.

Troubleshooting_Logic start No Mitophagy Induction Observed check_conc Is this compound concentration optimal? start->check_conc Start Here check_time Is treatment duration sufficient? check_conc->check_time Yes optimize_conc Perform dose-response experiment check_conc->optimize_conc No check_assay Is the assay working? (Positive Control) check_time->check_assay Yes optimize_time Perform time-course experiment check_time->optimize_time No troubleshoot_assay Troubleshoot assay (e.g., check cell line, reagents) check_assay->troubleshoot_assay No solution Problem Solved check_assay->solution Yes optimize_conc->solution optimize_time->solution troubleshoot_assay->solution

Caption: A logical approach to troubleshooting failed mitophagy induction.

References

assessing the selectivity of MF-094 against USP6, USP21, and USP45

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the selectivity of the deubiquitinase (DUB) inhibitor MF-094 against USP6, USP21, and USP45.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

Q2: Which assays are suitable for determining the selectivity of this compound against USP6, USP21, and USP45?

A2: Several robust in vitro assays can be employed to determine the inhibitory activity of this compound against USP6, USP21, and USP45. The choice of assay may depend on available laboratory equipment and specific experimental needs. Commonly used methods include:

  • Fluorescence-Based Ubiquitin-AMC Assay: This is a widely used, straightforward method for measuring DUB activity.[3][4][5][6]

  • Fluorescence Polarization (FP) Assay: This real-time method is particularly useful for high-throughput screening and inhibitor characterization.[2][7][8][9][10][11]

  • Diubiquitin Cleavage Assay: This assay is more physiologically relevant as it uses a natural substrate linkage and is particularly important for DUBs that show linkage specificity.[12]

Q3: Where can I find detailed protocols for these assays?

A3: Detailed experimental protocols for the Ubiquitin-AMC, Fluorescence Polarization, and Diubiquitin Cleavage assays are provided in the "Experimental Protocols" section of this guide.

Data Presentation

To facilitate a clear comparison of this compound's inhibitory activity, all quantitative data should be summarized in a structured table.

Table 1: Inhibitory Activity of this compound against Target USPs

DeubiquitinaseAssay TypeThis compound IC50 (µM)Positive Control IC50 (µM)
USP30Ub-AMCInsert experimental valueInsert experimental value
USP6Ub-AMCInsert experimental valueInsert experimental value
USP21Ub-AMCInsert experimental valueInsert experimental value
USP45Ub-AMCInsert experimental valueInsert experimental value

Experimental Protocols

Ubiquitin-AMC Fluorescence Assay

This protocol outlines the measurement of DUB activity through the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

  • Recombinant human USP6, USP21, and USP45 enzymes

  • This compound compound

  • Ubiquitin-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the DUB enzyme (final concentration typically in the low nanomolar range) to each well.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding Ub-AMC substrate (final concentration typically 0.1-1 µM).

  • Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes.

  • Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This protocol describes a competition assay to measure the inhibition of DUB activity.

Materials:

  • Recombinant human USP6, USP21, and USP45 enzymes

  • This compound compound

  • Fluorescently labeled ubiquitin probe (e.g., TAMRA-Ub)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In the wells of a 384-well plate, combine the DUB enzyme and the fluorescently labeled ubiquitin probe.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization.

  • A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.

  • Plot the change in polarization against the logarithm of this compound concentration to determine the IC50 value.

Diubiquitin Cleavage Assay

This protocol details the assessment of DUB activity using specific diubiquitin chains, followed by SDS-PAGE analysis.

Materials:

  • Recombinant human USP6, USP21, and USP45 enzymes

  • This compound compound

  • Diubiquitin chains (e.g., K48-linked or K63-linked)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM DTT)

  • SDS-PAGE gels and electrophoresis equipment

  • Coomassie blue stain or silver stain

  • Densitometry software

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Pre-incubate the DUB enzyme with the serially diluted this compound or vehicle control for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the diubiquitin substrate.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve them on an SDS-PAGE gel.

  • Stain the gel with Coomassie blue or silver stain.

  • Quantify the intensity of the bands corresponding to the diubiquitin and cleaved mono-ubiquitin using densitometry.

  • Determine the rate of cleavage and calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

Troubleshooting Guides

Issue 1: High background fluorescence in the Ub-AMC assay.

  • Possible Cause: Contamination of buffers or reagents with fluorescent compounds. Autohydrolysis of the Ub-AMC substrate.

  • Troubleshooting Steps:

    • Use high-purity reagents and freshly prepared buffers.

    • Run a control with substrate and buffer only to determine the background fluorescence.

    • Store the Ub-AMC stock solution protected from light and minimize freeze-thaw cycles.

Issue 2: No or low signal in the fluorescence polarization assay.

  • Possible Cause: The change in molecular weight upon binding is too small to cause a significant change in polarization. The fluorophore is not rigidly attached to the ubiquitin.

  • Troubleshooting Steps:

    • Ensure the purity and activity of the DUB enzyme.

    • Optimize the concentrations of the enzyme and the fluorescent probe.

    • Consider using a different fluorophore or a larger binding partner to increase the change in molecular weight.[8]

Issue 3: Inconsistent results in the diubiquitin cleavage assay.

  • Possible Cause: Incomplete reaction termination. Variability in gel loading or staining.

  • Troubleshooting Steps:

    • Ensure rapid and complete mixing with the SDS-PAGE loading buffer to stop the reaction.

    • Use a loading control to normalize for any variations in gel loading.

    • Optimize staining and destaining times for consistent results.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways involving USP6, USP21, and USP45.

USP6_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_JAK_STAT JAK-STAT Signaling Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 β-catenin β-catenin Dishevelled->β-catenin Stabilization TCF/LEF TCF/LEF β-catenin->TCF/LEF Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation Gene Expression Gene Expression STAT->Gene Expression USP6 USP6 USP6->Frizzled Deubiquitination USP6->JAK Deubiquitination

Caption: USP6 signaling pathways.

USP21_Signaling_Pathway cluster_NFkB NF-κB Signaling TNFα TNFα TNFR TNFR TNFα->TNFR RIP1 RIP1 TNFR->RIP1 IKK Complex IKK Complex RIP1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes USP21 USP21 USP21->RIP1 Deubiquitination

Caption: USP21 in NF-κB signaling.

USP45_Signaling_Pathway DNA Damage DNA Damage ERCC1 ERCC1-XPF Complex DNA Damage->ERCC1 NER Pathway NER Pathway ERCC1->NER Pathway Cell Migration Cell Migration SPDL1 SPDL1 SPDL1->Cell Migration USP45 USP45 USP45->ERCC1 Deubiquitination & Stabilization USP45->SPDL1 Deubiquitination

Caption: USP45 in DNA repair and cell migration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the selectivity of a DUB inhibitor.

DUB_Inhibitor_Selectivity_Workflow Start Start Primary_Screening Primary Screening (e.g., Ub-AMC Assay) Start->Primary_Screening Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screening->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (e.g., FP or Di-Ub Cleavage) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Panel of DUBs) Orthogonal_Assay->Selectivity_Panel Data_Analysis Data Analysis and Selectivity Assessment Selectivity_Panel->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Improving the Bioavailability of MF-094 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of MF-094 in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), with an in vitro IC₅₀ of 120 nM.[1][2] Its primary mechanism involves preventing the removal of ubiquitin chains from proteins, which enhances processes like mitophagy—the selective degradation of damaged mitochondria.[1][2][3] By inhibiting USP30, this compound can increase the ubiquitination of mitochondrial proteins, such as MFN2, by Parkin, leading to the clearance of dysfunctional mitochondria.[3] This mechanism is being explored for therapeutic potential in conditions like subarachnoid hemorrhage and diabetic wound healing.[3][4]

Q2: Why is the bioavailability of this compound a common issue in animal studies?

A2: The primary challenge with this compound's bioavailability stems from its poor aqueous solubility.[1] For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[5] Compounds with low solubility often exhibit low dissolution rates, leading to incomplete absorption and, consequently, low and variable plasma concentrations.[5][6] Vendor-supplied data for this compound suggests multiple formulation strategies involving co-solvents and surfactants are necessary for in vivo use, confirming its challenging solubility profile.[1]

Q3: What are the initial steps to troubleshoot low or inconsistent plasma exposure of this compound in my animal experiments?

A3: When encountering low or variable plasma concentrations of this compound, the first step is to critically evaluate your vehicle and formulation strategy. Confirm that the compound is fully dissolved or homogenously suspended in your vehicle prior to administration. If precipitation is observed, or if you are using a simple aqueous vehicle, it is highly likely that the formulation is the root cause. Consider adopting a formulation designed for poorly soluble compounds.

Q4: What are some recommended vehicle formulations for administering this compound?

A4: Based on technical data sheets and common practices for poorly soluble drugs, several vehicle formulations can be used to improve the solubility and absorption of this compound. These often involve a combination of solvents, surfactants, and complexing agents. See the Data & Protocols section for specific, ready-to-use formulation protocols.

Q5: Can this compound be administered via routes other than oral gavage?

A5: Yes. To bypass the challenges of oral absorption, alternative routes can be used, particularly in early-stage or proof-of-concept studies. Intraperitoneal (IP) injection is a common alternative. For central nervous system studies, direct administration, such as a lateral ventricular injection, has been successfully used to deliver this compound to the brain.[3]

Troubleshooting Guide: Low Oral Bioavailability

Problem: You observe low and/or highly variable plasma concentrations of this compound following oral administration in your animal model.

Potential Cause 1: Poor Compound Dissolution in the GI Tract

A drug must be in solution to be absorbed. This compound's low aqueous solubility is the most significant barrier to its oral bioavailability.

Solution: Enhance the solubility and dissolution rate using established formulation techniques. The choice of strategy depends on the required dose, animal species, and study duration.

Enhancement Strategy Description Advantages Considerations
Co-solvents & Surfactants Using a mixture of solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to create a solution or a fine suspension.[6][7]Simple to prepare; suitable for initial screening.Risk of precipitation upon dilution in the stomach; potential for vehicle-induced toxicity.
Cyclodextrin Complexation Encapsulating the drug molecule within a cyclodextrin (e.g., SBE-β-CD) to form a water-soluble inclusion complex.[8][9]Significantly increases aqueous solubility; generally well-tolerated.Can be dose-limited by the amount of cyclodextrin that can be safely administered.
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon contact with GI fluids.[9][10]Maintains the drug in a solubilized state, improving absorption and potentially bypassing first-pass metabolism via lymphatic uptake.More complex to develop and characterize; requires careful selection of excipients.[11]
Particle Size Reduction (Nanosuspension) Reducing the drug particle size to the sub-micron range, which increases the surface area for dissolution.[5]Increases dissolution velocity; suitable for high-dose formulations.Requires specialized equipment (e.g., high-pressure homogenizer, wet mill).
Potential Cause 2: Precipitation of this compound in Aqueous Vehicles

When a concentrated stock solution of this compound (typically in DMSO) is diluted into an aqueous vehicle (like saline), the drug may "crash out" or precipitate, leading to an inaccurate and non-homogenous dosing formulation.

Solution: Employ a systematic formulation development approach. Avoid simple dilution into aqueous buffers. Use vehicles specifically designed to maintain the solubility of hydrophobic compounds.

Data Presentation: In Vivo Formulation Examples

The following table summarizes vehicle formulations that can be prepared for animal studies with this compound, based on vendor recommendations.[1]

Formulation Type Composition Final Concentration (Example) Administration Route Key Feature
Aqueous Solution 10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mLOral, IPForms a clear solution, ideal for ensuring dose uniformity.
Suspension 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline~2 mg/mLOral, IPCreates a suspended solution suitable for compounds that are difficult to solubilize completely.
Lipid Solution 10% DMSO, 90% Corn Oil≥ 2 mg/mLOral, IPUseful for lipophilic compounds; may enhance lymphatic absorption.

Experimental Protocols

Protocol 1: Preparation of this compound in SBE-β-CD for Oral/IP Administration [1]

  • Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved, using sonication if necessary.

  • Prepare Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Final Formulation: To prepare a 1 mL working solution of 5 mg/mL this compound, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD vehicle.

  • Mixing: Mix thoroughly by vortexing until a clear solution is obtained.

  • Administration: Prepare fresh daily and administer to the animal at the desired volume (e.g., 5-10 mL/kg for rats).

Protocol 2: Preparation of this compound Suspension for Oral/IP Administration [1]

  • Prepare Stock Solution: Prepare a ~20 mg/mL stock solution of this compound in 100% DMSO.

  • Final Formulation (1 mL):

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix evenly.

    • Add 50 µL of Tween-80 and mix evenly.

    • Add 450 µL of sterile saline to reach a final volume of 1 mL.

  • Mixing: Vortex thoroughly before each administration to ensure a homogenous suspension.

  • Administration: Administer to the animal at the desired volume.

Protocol 3: Lateral Ventricular Injection in Mice (Adapted from literature) [3]

  • Vehicle Preparation: Dissolve this compound in 5% Dimethyl Sulfoxide (DMSO) and dilute to the final desired concentration with sterile saline.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotactic Procedure:

    • Secure the animal in a stereotactic apparatus.

    • Expose the skull and identify the bregma.

    • Drill a small burr hole at the target coordinates for the lateral ventricle (e.g., 0.6 mm posterior to bregma, 1.5 mm lateral to midline).

  • Injection: Slowly inject the prepared this compound solution into the ventricle at the correct depth (e.g., 1.7 mm).

  • Post-Procedure: Suture the incision and monitor the animal during recovery.

Visualizations

Signaling & Experimental Pathways

MF094_Pathway cluster_0 This compound Mechanism of Action MF094 This compound USP30 USP30 MF094->USP30 Ub_Proteins Ubiquitinated Mitochondrial Proteins (e.g., MFN2) USP30->Ub_Proteins Deubiquitinates Mitophagy Mitophagy (Clearance of Damaged Mitochondria) Ub_Proteins->Mitophagy Parkin Parkin (E3 Ligase) Parkin->Ub_Proteins Ubiquitinates

Caption: Mechanism of this compound in promoting mitophagy via USP30 inhibition.

Formulation_Workflow start Start: Low/Variable Bioavailability route Select Administration Route start->route oral Oral Gavage route->oral Preferred parenteral Parenteral (IP, IV) route->parenteral Bypass GI solubility_check Assess Required Dose & Solubility Limit oral->solubility_check sol_cyclodextrin Solution: Use SBE-β-CD parenteral->sol_cyclodextrin low_dose Low to Moderate Dose solubility_check->low_dose high_dose High Dose solubility_check->high_dose low_dose->sol_cyclodextrin sol_cosolvent Solution: Co-solvent (e.g., PEG300) low_dose->sol_cosolvent lipid Lipid-Based: Corn Oil Vehicle low_dose->lipid suspension Suspension: PEG300/Tween-80 high_dose->suspension

Caption: Decision workflow for selecting a suitable this compound formulation.

Bioavailability_Barriers cluster_strategies Enhancement Strategies cluster_process Physiological Process s1 Micronization Solid Dispersion d1 Drug in Dosage Form s1->d1 s2 Co-solvents Cyclodextrins d2 Drug Dissolved in GI Tract s2->d2 s3 Lipid Formulations s3->d2 d1->d2 Dissolution Barrier d3 Drug Absorbed (Systemic Circulation) d2->d3 Permeation & Metabolism Barrier

Caption: Key barriers to oral bioavailability and corresponding enhancement strategies.

References

Technical Support Center: Strategies for Optimal Use of MF-094 and Troubleshooting Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MF-094. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting strategies for common issues encountered during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] By inhibiting USP30, this compound prevents the removal of ubiquitin chains from mitochondrial proteins. This enhanced ubiquitination marks damaged or depolarized mitochondria for selective degradation through a process called mitophagy.[1][3][4] Essentially, this compound accelerates the clearance of dysfunctional mitochondria.

Q2: Is this compound expected to induce cellular stress?

A2: The primary role of this compound is to help resolve pre-existing cellular stress by promoting the removal of damaged mitochondria, which are a major source of reactive oxygen species (ROS) and pro-apoptotic factors.[5][6] In experimental models of disease or cellular injury, this compound treatment has been shown to reduce apoptosis, decrease inflammation, and improve overall cell viability by enhancing mitochondrial quality control.[4][7][8] However, like any bioactive compound, off-target effects or cellular stress can occur, particularly at high concentrations or with prolonged exposure. It is also crucial to account for potential stress induced by the vehicle, typically DMSO.[9][10][11]

Q3: What is the recommended working concentration for this compound?

A3: The optimal concentration of this compound is cell-type and context-dependent. It is always recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup. Based on published studies, a range of concentrations has been shown to be effective.

Cell/System TypeEffective Concentration RangeReference
Neurons (in vitro)180 nM[7]
Human Skin FibroblastsNot specified, used with shRNA[8]
Oral Squamous Carcinoma Cells0.2 - 2 µM[12]
C2C12 MyotubesNot specified, confirmed activity

Note: The IC50 for this compound inhibition of USP30 is approximately 120 nM.[2] Effective cellular concentrations may be higher due to factors like cell permeability.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[13] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working dilution in cell culture media, ensure the final concentration of DMSO is low (ideally ≤ 0.1%) to minimize solvent-induced cellular stress.[9][10][14]

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Reduced Viability After this compound Treatment

This section addresses scenarios where researchers observe a decline in cell health following the application of this compound.

Possible Cause Troubleshooting Strategy
This compound concentration is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., near the IC50 of 120 nM) and titrate up. Assess cell viability using assays like MTT, CCK-8, or live/dead staining.[15]
Excessive mitophagy is depleting the mitochondrial pool. While this compound promotes clearance of damaged mitochondria, excessive activity could lead to a net loss of healthy mitochondria and an energy crisis. 1. Reduce this compound concentration or treatment duration. 2. Measure total mitochondrial mass using dyes like MitoTracker Green or by quantifying mitochondrial DNA (mtDNA). 3. Assess cellular ATP levels to determine if there is a bioenergetic deficit.[7]
Solvent (DMSO) toxicity. The vehicle used to dissolve this compound can be toxic to cells, especially at concentrations above 0.5%.[10][11] 1. Run a vehicle-only control with the same final concentration of DMSO used in your this compound experiments. 2. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[14] 3. If cells are particularly sensitive, explore alternative, though less common, solubilization methods.
Pre-existing cellular stress is exacerbated. In highly stressed or compromised cell lines, a rapid change in mitochondrial dynamics could push them towards apoptosis. Consider pre-conditioning cells or using a lower, more gradual induction of mitophagy.
Issue 2: No Observable Effect of this compound on Mitophagy

This section provides guidance for when this compound does not appear to induce the expected biological response.

Possible Cause Troubleshooting Strategy
This compound concentration is too low. Consult the dose-response curve from your initial experiments. If no toxicity was observed at the highest concentration, you may need to test a higher range.
The assay for mitophagy is not sensitive enough. Mitophagy is a dynamic process and can be challenging to measure. 1. Use multiple methods to assess mitophagy. A combination of biochemical and imaging techniques is recommended for robust conclusions.[16] 2. Ensure you have a positive control. Use a well-established mitophagy inducer like CCCP or a combination of oligomycin and antimycin A to validate your assay.
Low basal level of mitochondrial damage. This compound accelerates the clearance of damaged mitochondria. If the baseline level of mitochondrial stress in your culture is very low, the effect of a USP30 inhibitor may be subtle. Consider including a positive control where mitochondrial damage is induced (e.g., with a low dose of a mitochondrial toxin) to confirm that this compound can enhance clearance under stress.
Cell type-specific differences in the PINK1/Parkin pathway. The canonical pathway for mitophagy that this compound modulates relies on the PINK1 and Parkin proteins.[4] Some cell types have very low or absent expression of Parkin, which may blunt the effect of USP30 inhibition. Verify the expression of key mitophagy proteins in your cell line.

Experimental Protocols & Data Presentation

Protocol 1: Assessing Mitophagy using mt-Keima

The fluorescent protein Keima, when targeted to the mitochondrial matrix (mt-Keima), exhibits pH-dependent fluorescence. It emits a green signal in the neutral pH of mitochondria and a red signal in the acidic environment of the lysosome. An increase in the red/green fluorescence ratio is indicative of mitophagy.[1]

Methodology:

  • Transduce cells with a lentiviral or other vector expressing mt-Keima.

  • Culture cells to allow for stable expression.

  • Treat cells with your experimental conditions:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (at optimized concentration)

    • Positive Control (e.g., 10 µM CCCP for 4-24 hours)

    • This compound + Positive Control

  • Image cells using fluorescence microscopy or analyze by flow cytometry.[16]

    • Microscopy: Acquire images using two excitation wavelengths (e.g., 458 nm for green and 561 nm for red). Quantify the ratio of red to green puncta per cell.

    • Flow Cytometry: Use dual-laser excitation to quantify the shift in the cell population's fluorescence profile.[16]

Protocol 2: Western Blot for Mitochondrial Protein Clearance

This method assesses the degradation of mitochondrial proteins as an endpoint for mitophagy.

Methodology:

  • Treat cells with experimental conditions as described above. For endpoint assays, it may be necessary to block lysosomal degradation to observe the accumulation of autophagosomes containing mitochondria. This can be done by co-treating with agents like Bafilomycin A1 or Chloroquine for the final 4-6 hours of the experiment.

  • Lyse cells and prepare protein lysates.

  • Perform SDS-PAGE and Western blotting.

  • Probe for proteins located in different mitochondrial compartments (e.g., TOM20 for the outer membrane, TIM23 for the inner membrane, HSP60 for the matrix).

  • Probe for a loading control such as β-actin or GAPDH. A decrease in the level of mitochondrial proteins relative to the loading control indicates their degradation via mitophagy.

Visualizations

Signaling Pathway of this compound Action

MF094_Pathway cluster_Mito Mitochondrion cluster_Cell Cytosol Mito_Damage Mitochondrial Damage/Depolarization PINK1 PINK1 Accumulation Mito_Damage->PINK1 triggers Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates Ub Ubiquitin (Ub) Ub->Parkin Ub_Protein Ubiquitinated Mitochondrial Protein Parkin->Ub_Protein ubiquitinates USP30 USP30 Ub_Protein->USP30 deubiquitinates Mitophagy Mitophagy (Clearance of Mitochondria) Ub_Protein->Mitophagy signals for MF094 This compound MF094->USP30 inhibits

Caption: Mechanism of this compound in promoting mitophagy via USP30 inhibition.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow Start Start: Observe Unexpected Cellular Stress with this compound Check_Dose Is this the first time using this concentration? Start->Check_Dose Run_Dose_Response Action: Perform Dose-Response (e.g., 10 nM - 5 µM) Assess viability (MTT/CCK-8) Check_Dose->Run_Dose_Response Yes Check_Vehicle Did you run a vehicle-only control? Check_Dose->Check_Vehicle No Run_Dose_Response->Check_Vehicle Run_Vehicle_Control Action: Run parallel experiment with highest DMSO concentration without this compound Check_Vehicle->Run_Vehicle_Control No Assess_Mitophagy Is mitophagy rate excessive? Check_Vehicle->Assess_Mitophagy Yes Run_Vehicle_Control->Assess_Mitophagy Quantify_Mitophagy Action: Quantify mitophagy (e.g., mt-Keima) and measure ATP levels Assess_Mitophagy->Quantify_Mitophagy Possibly Solution Problem Identified and Resolved Assess_Mitophagy->Solution No, stress is from vehicle or dose Reduce_Treatment Action: Reduce this compound concentration or treatment duration Quantify_Mitophagy->Reduce_Treatment Reduce_Treatment->Solution

Caption: A logical workflow for troubleshooting this compound-related experiments.

References

Validation & Comparative

A Comparative Analysis of the Potency of USP30 Inhibitors: MF-094 vs. MF-095

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency and efficacy of the ubiquitin-specific protease 30 (USP30) inhibitor MF-094 and its structural analog, MF-095. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes the relevant biological pathways and workflows.

This compound is a potent and selective inhibitor of USP30, a deubiquitinase that plays a crucial role in regulating mitophagy, the selective degradation of mitochondria by autophagy. Its analog, MF-095, is structurally similar but exhibits significantly lower potency, often serving as a negative control in experimental settings. This guide will delve into the quantitative differences in their inhibitory activities and the consequential effects on cellular processes.

Data Presentation: Quantitative Comparison of this compound and MF-095

The following table summarizes the key quantitative data comparing the potency of this compound and MF-095 in inhibiting USP30.

CompoundTargetAssay TypeIC50 ValuePotencyReference
This compound USP30Ub-Rho cleavage assay0.12 µM (120 nM)Potent Inhibitor[1][2][3]
MF-095 USP30Ub-Rho cleavage assay> 10 µMSignificantly Less Potent Inhibitor / Negative Control[1][2][3]

Mechanism of Action: USP30 Inhibition and Mitophagy

Both this compound and MF-095 are designed to inhibit the enzymatic activity of USP30. USP30 is localized to the outer mitochondrial membrane where it removes ubiquitin chains from mitochondrial proteins. This deubiquitinating activity counteracts the action of the E3 ubiquitin ligase Parkin, which is a key initiator of mitophagy.

By inhibiting USP30, this compound effectively prevents the removal of ubiquitin tags from damaged mitochondria.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, which serves as a signal for the autophagic machinery to engulf and degrade the damaged organelles. This process is critical for maintaining mitochondrial homeostasis and cell health. Due to its significantly lower potency, MF-095 does not elicit a substantial effect on mitophagy at comparable concentrations to this compound.[1][3]

Signaling Pathway: PINK1/Parkin-Mediated Mitophagy

The primary signaling pathway influenced by this compound is the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates the key steps in this pathway and the role of USP30 inhibition.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Inhibitor cluster_Autophagy Autophagy Mito Damaged Mitochondrion PINK1 PINK1 accumulation Mito->PINK1 Loss of membrane potential Parkin_rec Parkin recruitment PINK1->Parkin_rec Ub Ubiquitination of mitochondrial proteins Parkin_rec->Ub USP30 USP30 Ub->USP30 Deubiquitination (Inhibition of Mitophagy) Autophagosome Autophagosome formation Ub->Autophagosome Recognition by autophagy receptors MF094 This compound MF094->USP30 Inhibits Mitophagy Mitophagy (Degradation of Mitochondrion) Autophagosome->Mitophagy Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Cellular Cell-Based Analysis cluster_Data Data Analysis and Comparison USP30_Assay USP30 Inhibition Assay (Ub-Rho Cleavage) IC50_Det IC50 Determination USP30_Assay->IC50_Det Generate dose-response curves Data_Analysis Analyze Potency and Efficacy Differences IC50_Det->Data_Analysis Cell_Culture C2C12 Myotube Culture and Treatment Mitophagy_Assay Mitophagy Assessment (mtDNA qPCR / Microscopy) Cell_Culture->Mitophagy_Assay Induce and measure mitophagy Mitophagy_Assay->Data_Analysis

References

A Comparative Guide to USP30 Inhibitors: MF-094, S3, and FT3967385

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent small-molecule inhibitors of Ubiquitin-Specific Protease 30 (USP30): MF-094, S3 (15-oxospiramilactone), and FT3967385. USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that acts as a critical negative regulator of mitophagy. By counteracting the ubiquitination of mitochondrial surface proteins mediated by the PINK1/Parkin pathway, USP30 prevents the clearance of damaged or superfluous mitochondria. Inhibition of USP30 is therefore a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound, S3, and FT3967385, offering a clear comparison of their potency, mechanism, and selectivity.

ParameterThis compoundS3 (15-oxospiramilactone)FT3967385 (FT385)
Chemical Class Phenylalanine DerivativeDiterpenoid DerivativeN-cyano Pyrrolidine
Inhibition Type Expected Non-covalentCovalentCovalent
In Vitro IC₅₀ 120 nM[1]Not explicitly reported, but described as a potent inhibitor[2]~1 nM[3]
Selectivity High selectivity; <30% inhibition for a panel of 22 other USPs at 10 µM.[1]Potent against USP30; off-target inhibition of the Wnt pathway reported at high concentrations.[4]Highly selective for USP30; USP6 is the most significant off-target in a DUB profiler screen.[3]
Primary Cellular Effect Accelerates mitophagy and increases protein ubiquitination.[1]Promotes mitochondrial fusion by increasing non-degradative ubiquitination of Mfn1/2.[5]Recapitulates genetic loss of USP30, enhancing mitophagy and ubiquitination of TOM complex components.[3][6][7]

Signaling Pathway and Mechanism of Action

USP30 inhibitors enhance mitophagy by preventing the removal of ubiquitin chains from the outer mitochondrial membrane. This allows the full activation of the PINK1/Parkin pathway, leading to the engulfment of damaged mitochondria by autophagosomes.

USP30_Pathway cluster_Mito Mitochondrion cluster_Cytosol Cytosol cluster_Inhibitors USP30 Inhibitors Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 stabilizes Ub Ubiquitin (Ub) PINK1->Ub phosphorylates Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates pUb pS65-Ub OMM_Proteins OMM Proteins (e.g., TOM20) Ub_OMM Ubiquitinated OMM Proteins Autophagosome Autophagosome Formation Ub_OMM->Autophagosome triggers Parkin->OMM_Proteins ubiquitinates Mitophagy Mitophagy (Degradation) Autophagosome->Mitophagy USP30 USP30 USP30->Ub_OMM Deubiquitinates (Inhibits Mitophagy) MF094 This compound MF094->USP30 S3 S3 S3->USP30 FT385 FT385 FT385->USP30

Caption: The PINK1/Parkin mitophagy pathway and the inhibitory role of USP30.

Experimental Protocols and Data

The efficacy of USP30 inhibitors is typically assessed through a combination of in vitro enzymatic assays and cell-based functional assays. Below are detailed methodologies for key experiments.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant USP30.

Protocol:

  • Reagents & Materials: Recombinant human USP30 protein, Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5), test compounds (this compound, S3, FT3967385), 384-well plates, and a fluorescence plate reader.

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. Dispense the diluted compounds into the 384-well plate. c. Add a solution of recombinant USP30 (e.g., 0.2 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for compound binding.[8] d. Initiate the enzymatic reaction by adding the Ub-Rho110 substrate (e.g., 25 nM final concentration).[8] e. Immediately begin monitoring the increase in fluorescence intensity (excitation/emission ~485/520 nm) over 30-60 minutes. f. Calculate the rate of reaction for each compound concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This cell-based assay provides evidence of on-target activity by measuring the ubiquitination status of a known USP30 substrate, TOM20, a component of the outer mitochondrial membrane.[3][7]

Protocol:

  • Cell Culture & Treatment: a. Culture cells (e.g., SH-SY5Y or hTERT-RPE1 cells, often overexpressing Parkin) to ~80% confluency. b. Treat cells with the USP30 inhibitor (e.g., 200 nM FT385) or DMSO (vehicle control) for a specified period (e.g., 4-24 hours).[3][7] c. To induce mitophagy and enhance the signal, co-treat with mitochondrial depolarizing agents like Antimycin A and Oligomycin A (AO; 1 µM each) for the final 4 hours of incubation.[3][7]

  • Protein Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619) to preserve protein ubiquitination.[9] c. Quantify protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane overnight at 4°C with a primary antibody against TOM20. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Develop the blot using an ECL substrate and image the chemiluminescence.

  • Analysis: Look for the appearance of higher molecular weight bands or smears above the main TOM20 band in inhibitor-treated samples, which indicate mono- and poly-ubiquitination.

This fluorescence-based assay uses a pH-sensitive probe, mito-Keima, to quantify the delivery of mitochondria to acidic lysosomes, a hallmark of mitophagy.

Protocol:

  • Cell Line Generation: Stably transfect cells (e.g., SH-SY5Y) with a plasmid encoding mitochondria-targeted Keima (mt-Keima).[10][11]

  • Cell Culture & Treatment: a. Plate the mt-Keima expressing cells in a multi-well plate suitable for microscopy or flow cytometry. b. Treat cells with the USP30 inhibitor or DMSO for an extended period (e.g., 24-96 hours) to allow for the accumulation of mitolysosomes.[7] c. If desired, induce mitophagy with agents like Oligomycin/Antimycin A or CCCP.

  • Data Acquisition (Flow Cytometry): a. Harvest and resuspend cells in FACS buffer. b. Analyze cells on a flow cytometer equipped with dual excitation lasers (e.g., 405 nm for neutral pH and 561 nm for acidic pH).[6] c. Mitophagy is quantified as the proportion of cells showing a high 561 nm to 405 nm emission ratio, indicating the presence of mitochondria in the acidic lysosomal environment.[6]

  • Data Acquisition (Confocal Microscopy): a. Image live cells using a confocal microscope with sequential excitation at ~440 nm and ~560 nm. b. Mitochondria in the cytoplasm will fluoresce under 440 nm excitation (green), while those within lysosomes will fluoresce under 560 nm excitation (red). c. Quantify mitophagy by measuring the ratio of red to green fluorescence intensity per cell.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor's effect on target engagement and cellular activity.

Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_results Data Analysis EnzymeAssay 1. Enzymatic Assay (Recombinant USP30 + Substrate) IC50 2. Determine IC₅₀ Value EnzymeAssay->IC50 Treatment 4. Treat with Inhibitor (+/- Mitophagy Inducer) IC50->Treatment CellCulture 3. Cell Culture (e.g., SH-SY5Y) CellCulture->Treatment Harvest 5. Harvest Cells Treatment->Harvest Lysate Protein Lysate Harvest->Lysate MitophagyAssay 6. Mitophagy Assay (e.g., mito-Keima) Harvest->MitophagyAssay WB 6. Western Blot (for pS65-Ub, TOM20-Ub) Lysate->WB Analysis 7. Quantify Results - Target Engagement - Mitophagy Induction WB->Analysis MitophagyAssay->Analysis

Caption: A standard workflow for characterizing USP30 inhibitors.

References

Unveiling the Potency of MF-094: A Comparative Guide to USP30 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of MF-094, a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), against other known alternatives. Supported by experimental data, this document provides a comprehensive overview of methodologies to validate the inhibitory effects of these compounds, facilitating informed decisions in research and development.

USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane, plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria. Its inhibition has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and certain cancers. This compound has been identified as a highly selective and potent inhibitor of USP30, demonstrating the ability to increase protein ubiquitination and accelerate mitophagy.[1][2]

Comparative Analysis of USP30 Inhibitors

To provide a clear perspective on the efficacy of this compound, the following table summarizes its in vitro potency against that of other reported USP30 inhibitors.

CompoundTypeIC50 (USP30)Key Features & Selectivity Notes
This compound Naphthalene Derivative120 nM Potent and selective; shows less than 30% inhibition against a panel of 22 other USPs at 10 µM.[1]
MF-095 Naphthalene Derivative>10 µMA structurally similar but significantly less potent analog of this compound, often used as a negative control.[3][4][5]
Compound 39 Benzosulphonamide~20 nMA highly selective, non-covalent inhibitor.[6]
USP30Inh-1 N-cyano pyrrolidine15-30 nMA potent, covalent inhibitor with good selectivity against over 40 other DUBs at 1 µM.[7][8][9]
FT3967385 N-cyano pyrrolidine~1 nMA highly potent, covalent inhibitor with high selectivity at concentrations up to 200 nM.[10]
S3 (15-oxospiramilactone) Diterpenoid DerivativeNot specifiedA natural compound that directly inhibits USP30 by interacting with the catalytic cysteine residue.[11][12]
ST-539 Phenylalanine DerivativeNot specifiedInduces tissue-specific mitophagy through USP30 inhibition with minimal mitochondrial toxicity reported in HeLa cells.[13]

Signaling Pathway and Experimental Validation

The inhibitory effect of compounds like this compound on USP30 is primarily validated through its impact on the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates this critical cellular process.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 leads to Ub Ubiquitin (Ub) PINK1->Ub phosphorylates pUb p-S65-Ub Ub->pUb Parkin_inactive Parkin (Inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (Active) Parkin_inactive->Parkin_active OMM_Proteins OMM Proteins Parkin_active->OMM_Proteins ubiquitinates Ub_OMM Ubiquitinated OMM Proteins OMM_Proteins->Ub_OMM Autophagosome Autophagosome Ub_OMM->Autophagosome signals for USP30 USP30 USP30->Ub_OMM deubiquitinates MF094 This compound MF094->USP30 inhibits Mitophagy Mitophagy Autophagosome->Mitophagy leads to

Caption: PINK1/Parkin pathway and USP30 inhibition.

A rigorous validation of a USP30 inhibitor involves a multi-step experimental workflow, starting from enzymatic assays to cellular and in vivo models.

Experimental_Workflow A Step 1: In Vitro Enzymatic Assay B Step 2: In-Cell Target Engagement A->B A_details • Ub-Rhodamine 110 Assay • Determine IC50 A->A_details C Step 3: Cellular Phenotypic Assays B->C B_details • Cellular Thermal Shift Assay (CETSA) • Ub-PA Probe Competition B->B_details D Step 4: In Vivo Model Validation C->D C_details • Western Blot for p-S65-Ub • Mitophagy Assay (mito-Keima) • Ubiquitinated OMM Protein Levels C->C_details D_details • Disease-specific models (e.g., neurodegeneration, oncology) • Assess therapeutic efficacy D->D_details

Caption: Workflow for USP30 inhibitor validation.

The selection of an appropriate USP30 inhibitor for a specific research context depends on a logical evaluation of its characteristics.

Comparison_Logic cluster_params Evaluation Parameters cluster_assays Supporting Assays Inhibitor USP30 Inhibitor (e.g., this compound) Potency Potency (IC50) Inhibitor->Potency Selectivity Selectivity Inhibitor->Selectivity Mechanism Mechanism of Action Inhibitor->Mechanism Cellular_Efficacy Cellular Efficacy Inhibitor->Cellular_Efficacy Enzymatic Enzymatic Assays Potency->Enzymatic DUB_Panel DUB Panel Screening Selectivity->DUB_Panel Covalent_Noncovalent Binding Assays Mechanism->Covalent_Noncovalent Phenotypic Phenotypic Assays Cellular_Efficacy->Phenotypic

References

A Comparative Analysis of MF-094 and CMPD-39 for Mitophagy Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of damaged or superfluous mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases and metabolic disorders. Consequently, small molecules that can modulate this process are of significant interest for both basic research and therapeutic development. Among the emerging class of mitophagy inducers are inhibitors of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme that acts as a negative regulator of mitophagy. This guide provides a comparative analysis of two prominent USP30 inhibitors, MF-094 and CMPD-39, to aid researchers in selecting the appropriate tool for their experimental needs.

Mechanism of Action: Targeting USP30 to Unleash Mitophagy

Both this compound and CMPD-39 function by inhibiting the enzymatic activity of USP30.[1][2] USP30 is localized to the outer mitochondrial membrane, where it removes ubiquitin chains from mitochondrial proteins that have been tagged for degradation by E3 ubiquitin ligases such as Parkin.[2][3] By inhibiting USP30, these compounds prevent the removal of these "eat-me" signals, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This, in turn, promotes the recruitment of the autophagic machinery and the engulfment of the damaged mitochondria into autophagosomes, which then fuse with lysosomes for degradation.[4][5]

Quantitative Comparison of this compound and CMPD-39

The following table summarizes the key quantitative parameters for this compound and CMPD-39 based on available experimental data.

FeatureThis compoundCMPD-39Reference
Target Ubiquitin-Specific Protease 30 (USP30)Ubiquitin-Specific Protease 30 (USP30)[2][4][6]
IC50 ~0.12 µM (120 nM)~20 nM[1][4]
Mechanism USP30 InhibitionSelective non-covalent USP30 Inhibition[1][2]
Reported Effects Enhances mitophagy, increases ubiquitination of mitochondrial proteins, neuroprotective effects.Enhances basal and depolarization-induced mitophagy, enhances pexophagy, increases ubiquitination of TOMM20 and SYNJ2BP.[1][2][4][6][7]
Cell Lines Tested C2C12 myotubes, primary neurons.RPE1-YFP-PRKN, SH-SY5Y, U2OS, iPSC-derived dopaminergic neurons.[1][2][4][5][7]
In Vivo Activity Demonstrated neuroprotective effects in a mouse model of subarachnoid hemorrhage.No in vivo activity reported in the provided search results.[2][3][8]

Experimental Protocols

Below are generalized protocols for inducing and assessing mitophagy using this compound or CMPD-39. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.

Mitophagy Induction in Cultured Cells
  • Cell Plating: Plate cells at a suitable density to allow for optimal growth and treatment.

  • Compound Preparation: Prepare stock solutions of this compound or CMPD-39 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration.

  • Treatment:

    • For this compound: Treat cells with a concentration range of 100 nM to 260 nM for 24 hours.[2] A concentration of 180 nM for 24 hours has been shown to be effective in primary neurons.[2]

    • For CMPD-39: For enhancing basal mitophagy, treat cells with concentrations ranging from 200 nM to 1 µM for up to 96 hours.[1][7][9] For depolarization-induced mitophagy, a pre-treatment with 200 nM for 1-4 hours can be used prior to inducing mitochondrial depolarization.[1][6]

  • Induction of Mitochondrial Damage (Optional): To study depolarization-dependent mitophagy, co-treat cells with a mitochondrial uncoupler such as CCCP (10 µM) or a combination of Antimycin A/Oligomycin (1 µM each) for the final few hours of the experiment.[10]

  • Cell Harvesting and Analysis: Following treatment, harvest cells for downstream analysis of mitophagy.

Assessment of Mitophagy

Several methods can be used to quantify mitophagy.

  • Western Blotting:

    • Prepare cell lysates and perform SDS-PAGE.

    • Probe for mitochondrial proteins such as TOMM20, COX-IV, or MFN2. A decrease in the levels of these proteins indicates mitochondrial clearance.

    • To confirm that the degradation is autophagy-dependent, include a control group treated with an autophagy inhibitor like Bafilomycin A1 (10 nM) for the last few hours of the experiment.[11]

    • Analyze the levels of LC3-II, a marker for autophagosome formation. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • Fluorescence Microscopy (using mito-Keima or mito-QC reporters):

    • Transfect cells with a pH-sensitive mitochondrial reporter plasmid (e.g., mt-mKeima or mito-QC).[12]

    • Treat cells with this compound or CMPD-39 as described above.

    • Image cells using a fluorescence microscope. The reporter will fluoresce with a different color in the acidic environment of the lysosome (indicating mitolysosome formation) compared to the neutral pH of the mitochondria.

    • Quantify the ratio of the lysosomal to mitochondrial fluorescence signal to determine the extent of mitophagy.

  • Flow Cytometry (using mito-Keima):

    • Transfect cells with the mt-mKeima reporter.

    • Treat and harvest cells as described above.

    • Analyze the cells by flow cytometry, measuring the fluorescence emission at both the neutral and acidic pH excitation wavelengths.

    • The ratio of the two signals provides a quantitative measure of mitophagy at the single-cell level.[12]

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathway of USP30 Inhibition-Induced Mitophagy

USP30_Inhibition_Mitophagy cluster_mitochondrion Mitochondrion cluster_inhibitors USP30 Inhibitors cluster_autophagy Autophagy Machinery Mito Damaged Mitochondrion Mito_Ub Ubiquitinated Mitochondrion Mito->Mito_Ub Ubiquitination (e.g., by Parkin) Ub Ubiquitin USP30 USP30 Mito_Ub->Mito Deubiquitination Autophagosome Autophagosome Mito_Ub->Autophagosome Recruitment MF094 This compound MF094->USP30 CMPD39 CMPD-39 CMPD39->USP30 Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfment Lysosome Lysosome Mitolysosome Mitolysosome Lysosome->Mitolysosome Fusion Mitophagosome->Mitolysosome Degradation Degradation Mitolysosome->Degradation Degradation

Caption: USP30 inhibitors block deubiquitination, promoting mitophagy.

Experimental Workflow for Assessing Mitophagy

Mitophagy_Workflow cluster_analysis Analysis Methods start Start: Cell Culture treatment Treatment: - this compound or CMPD-39 - Optional: Mitochondrial Depolarizer start->treatment harvest Cell Harvesting treatment->harvest western Western Blot: - Mitochondrial Proteins (TOMM20) - LC3-II/I Ratio harvest->western microscopy Fluorescence Microscopy: - mito-Keima or mito-QC - Colocalization with Lysosomes harvest->microscopy flow Flow Cytometry: - mito-Keima harvest->flow results Data Analysis and Quantification of Mitophagy western->results microscopy->results flow->results

Caption: Workflow for studying mitophagy induction by small molecules.

Conclusion

Both this compound and CMPD-39 are valuable chemical tools for inducing mitophagy through the targeted inhibition of USP30. CMPD-39 exhibits a lower IC50 value, suggesting higher potency in biochemical assays.[1][4] Extensive in vitro characterization of CMPD-39 has demonstrated its efficacy in enhancing both basal and stress-induced mitophagy in various cell types, including those derived from Parkinson's disease patients.[7][9] this compound, while also a potent inhibitor, has demonstrated in vivo efficacy in a preclinical model of neurological injury, highlighting its potential for translational research.[2][3] The choice between these two compounds will ultimately depend on the specific research question, the experimental system being used, and whether in vitro or in vivo effects are being investigated. Researchers are encouraged to perform pilot experiments to determine the optimal conditions for their specific application.

References

On-Target Efficacy of MF-094 Confirmed with USP30 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective USP30 inhibitor, MF-094, with USP30 knockout models to validate its on-target effects. This guide summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways.

The deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 30 (USP30) has emerged as a critical negative regulator of mitophagy, the cellular process responsible for the clearance of damaged mitochondria. Its inhibition is a promising therapeutic strategy for a range of pathologies, including neurodegenerative diseases and metabolic disorders. This compound is a small molecule inhibitor designed to selectively target USP30. To rigorously validate that the biological effects of this compound are a direct consequence of USP30 inhibition, researchers utilize USP30 knockout (KO) models as a benchmark. This guide outlines the comparative evidence demonstrating that pharmacological inhibition with this compound phenocopies the genetic deletion of USP30.

Comparison of this compound and USP30 Knockout Effects

The primary mechanism of action of USP30 is to remove ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin. Both the genetic knockout of USP30 and its pharmacological inhibition by this compound are expected to result in an accumulation of ubiquitinated mitochondrial proteins, leading to enhanced mitophagy.

Expected Convergent Effects of this compound Treatment and USP30 Knockout:

ParameterEffect of USP30 KnockoutEffect of this compound Treatment
Mitochondrial Protein Ubiquitination IncreasedIncreased
Mitophagy Flux EnhancedEnhanced
Clearance of Damaged Mitochondria AcceleratedAccelerated
Cell Viability (under stress) Often IncreasedOften Increased

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core signaling pathway of mitophagy regulation by USP30 and a typical experimental workflow for validating the on-target effects of this compound using a USP30 knockout model.

USP30_Mitophagy_Pathway USP30-Mediated Regulation of Mitophagy cluster_Mitochondrion Mitochondrion Mito Damaged Mitochondrion PINK1 PINK1 Stabilization Mito->PINK1 Damage Signal Parkin Parkin Recruitment & Activation PINK1->Parkin Ub Ubiquitination of Mitochondrial Proteins Parkin->Ub USP30 USP30 Ub->USP30 Deubiquitinates Mitophagy Mitophagy Ub->Mitophagy Promotes MF094 This compound MF094->USP30 Inhibits USP30_KO USP30 Knockout USP30_KO->USP30 Abolishes Experimental_Workflow Workflow for Validating this compound On-Target Effects cluster_CellLines Cell Models WT Wild-Type (WT) Cells Treatment Treatment Groups WT->Treatment KO USP30 Knockout (KO) Cells KO->Treatment WT_Vehicle WT + Vehicle Treatment->WT_Vehicle WT_MF094 WT + this compound Treatment->WT_MF094 KO_Vehicle KO + Vehicle Treatment->KO_Vehicle Assays Downstream Assays WT_Vehicle->Assays WT_MF094->Assays KO_Vehicle->Assays WB Western Blot (Ubiquitinated Proteins) Assays->WB MitophagyAssay Mitophagy Assay (e.g., mito-Keima) Assays->MitophagyAssay Viability Cell Viability Assay Assays->Viability

Unraveling the Mechanism of MF-094: A Comparative Guide to its Cross-Validation in Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of the USP30 Inhibitor MF-094

This compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), has emerged as a promising therapeutic candidate in a variety of research models. Its core mechanism revolves around the enhancement of mitophagy, the cellular process for clearing damaged mitochondria, by preventing USP30-mediated deubiquitination of mitochondrial proteins. This guide provides a comprehensive comparison of the cross-validation of this compound's mechanism across different experimental systems, supported by experimental data and detailed protocols.

Performance and Potency: A Comparative Look at USP30 Inhibitors

This compound demonstrates high potency in inhibiting USP30, with a reported IC50 value of 120 nM[1]. This positions it as a significant tool for studying the physiological roles of USP30 and a potential lead compound for therapeutic development. To provide a broader context, the table below compares the reported potencies of this compound with other known USP30 inhibitors.

CompoundIC50 (USP30)Research Model(s)Key Findings
This compound 120 nM[1]C2C12 myotubes, Diabetic rats, SAH mice, OSCC cellsAccelerates mitophagy, promotes wound healing, provides neuroprotection, exhibits anti-cancer effects[2][3][4][5]
MF-095 >10 µM[5]C2C12 myotubesLess potent structural analog of this compound[5]
Compound 39 ~20 nM[6]SH-SY5Y cells, U2OS cells, Patient-derived neuronsEnhances mitophagy and pexophagy, restores mitochondrial function in PD patient neurons[6][7]
FT3967385 Not explicitly stated, effective at 200 nM[8]SH-SY5Y cellsIncreases TOM20 ubiquitination and mitolysosome formation[9]
ST-593 Not explicitly statedHeLa cells, Mouse modelsIncreased TOM20 ubiquitination and mitophagy in a tissue-specific manner[9]

Cross-Validation of this compound's Mechanism in Diverse Research Models

The mechanism of this compound has been interrogated in a variety of in vitro and in vivo models, each providing unique insights into its therapeutic potential.

In Vitro Models
Cell LineResearch FocusKey Mechanistic Insight
C2C12 Myoblasts/Myotubes Mitophagy InductionThis compound increases protein ubiquitination and accelerates the clearance of damaged mitochondria[10].
HSF2 Human Skin Fibroblasts Diabetic Wound HealingThis compound restores viability and migration of fibroblasts treated with advanced glycation end products (AGEs) by inhibiting the NLRP3 inflammasome[2].
Cultured Neurons / SH-SY5Y NeuroprotectionInhibition of USP30 by this compound promotes mitophagy and protects neurons from injury[9].
Oral Squamous Cell Carcinoma (OSCC) Cells (HSC4) Anti-Cancer EffectsThis compound inhibits cell viability and promotes apoptosis by preventing the deubiquitination of the oncoprotein c-Myc[11].
In Vivo Models
Animal ModelDisease/ConditionKey Mechanistic Insight
Diabetic Rats (Streptozotocin-induced) Diabetic Wound HealingThis compound treatment accelerates wound healing by decreasing the protein levels of NLRP3 and its downstream target caspase-1 p20[2].
Subarachnoid Hemorrhage (SAH) Mice NeuroprotectionThis compound administration improves neurological outcomes by promoting mitophagy and reducing neuronal apoptosis.
Oral Squamous Cell Carcinoma (OSCC) Xenograft Mice Anti-Cancer EffectsNanoparticle-delivered this compound significantly inhibits tumor growth by targeting USP30 and modulating c-Myc signaling[11].

Signaling Pathways Modulated by this compound

This compound's therapeutic effects stem from its ability to modulate several key signaling pathways by inhibiting USP30.

cluster_0 This compound Mechanism of Action cluster_1 Downstream Cellular Processes MF094 This compound USP30 USP30 MF094->USP30 Inhibits Ub Ubiquitination (Increased) USP30->Ub Decreases Mitophagy Mitophagy (Accelerated) Ub->Mitophagy NLRP3 NLRP3 Inflammasome (Inhibited) Ub->NLRP3 cMyc c-Myc Stability (Decreased) Ub->cMyc cluster_workflow NLRP3 Ubiquitination Assay Workflow start Culture & Treat HSF2 Cells (AGEs +/- this compound) lysis Cell Lysis (Denaturing conditions) start->lysis ip Immunoprecipitation (Anti-NLRP3 antibody) lysis->ip wb Western Blot (Anti-Ubiquitin antibody) ip->wb end Analyze NLRP3 Ubiquitination wb->end cluster_invivo In Vivo Model Workflow (General) model Induce Disease Model (e.g., Diabetes, SAH, Cancer) treat Administer this compound or Vehicle model->treat assess Assess Phenotypic Outcomes (e.g., Wound size, Neurological score, Tumor volume) treat->assess analyze Molecular & Histological Analysis of Tissues assess->analyze conclusion Evaluate Therapeutic Efficacy & Mechanism analyze->conclusion

References

The Decisive Advantage: MF-094's Precision in Targeting USP30 Outperforms Non-Selective DUB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in therapeutic development is emerging with the advent of highly selective deubiquitinase (DUB) inhibitors. Among these, MF-094, a potent and specific inhibitor of Ubiquitin-Specific Protease 30 (USP30), represents a significant leap forward from non-selective DUB inhibitors, offering a more targeted and potentially safer approach for treating a range of diseases, including neurodegenerative disorders and cancer.

The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling, with deubiquitinating enzymes (DUBs) playing a pivotal role in reversing ubiquitin signals. While inhibiting DUBs has shown therapeutic promise, the lack of specificity with early-generation, non-selective inhibitors has been a major roadblock, often leading to undesirable off-target effects and cellular toxicity.[1][2][3] this compound addresses this challenge through its remarkable selectivity for USP30, a DUB localized to the mitochondrial outer membrane that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[4][5][6]

Unparalleled Selectivity: The Core Advantage of this compound

The primary advantage of this compound lies in its precision. Unlike non-selective DUB inhibitors that can interact with a broad range of the nearly 100 DUBs in the human genome, this compound exhibits a focused inhibitory action on USP30.[1][4] This selectivity minimizes the potential for unintended disruption of other essential cellular processes regulated by different DUBs, a common concern with non-selective agents.

Experimental data underscores the high selectivity of this compound. In a panel of 22 other ubiquitin-specific proteases, this compound demonstrated less than 30% inhibitory activity at a concentration of 10 µM, a testament to its specific binding to USP30.[4][5] This contrasts sharply with broad-spectrum inhibitors like ubiquitin aldehyde (Ubal) and ubiquitin vinyl sulfone (UbVS), which are known for their lack of specificity.[1]

InhibitorTarget DUB(s)IC50 (USP30)Off-Target DUB Inhibition (at 10 µM)Mechanism
This compound USP30 120 nM [4]<30% inhibition across a panel of 22 USPs [4][5]Non-covalent [5]
b-AP15USP14, UCHL5[1][7]Not applicableInhibits proteasome-associated DUBsCovalent
WP1130USP5, USP9X, USP14, UCH37, UCH-L1[8]Not applicablePartially selective, inhibits multiple DUBsCovalent
Ubiquitin Aldehyde (Ubal)Broad-spectrumNot applicableNon-selectiveCovalent

Enhanced Therapeutic Window and Reduced Off-Target Effects

The high selectivity of this compound translates to a potentially wider therapeutic window and a more favorable safety profile. By specifically targeting USP30, this compound can modulate mitophagy without broadly impacting the ubiquitin-proteasome system. This targeted action is crucial for therapeutic applications, as the indiscriminate inhibition of multiple DUBs can lead to cellular stress and toxicity.[2][3]

The mechanism of this compound involves the enhancement of protein ubiquitination, which in turn accelerates the removal of damaged mitochondria through mitophagy.[4][9] This has shown promise in preclinical models of various diseases. For instance, by promoting mitophagy, this compound has demonstrated neuroprotective effects in models of subarachnoid hemorrhage and has shown potential in treating Parkinson's disease.[6][10] Furthermore, its ability to modulate the NLRP3 inflammasome and c-Myc deubiquitination highlights its therapeutic potential in diabetic wound healing and oral squamous cell carcinoma, respectively.[11][12]

Experimental Protocols

In Vitro DUB Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP30.

Methodology:

  • Recombinant human USP30 enzyme is incubated with varying concentrations of this compound in assay buffer.

  • A fluorogenic ubiquitin-rhodamine110 substrate is added to the reaction.

  • The cleavage of the substrate by USP30 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • The rate of reaction is calculated for each inhibitor concentration.

  • IC50 values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Mitophagy Assay (mito-Keima)

Objective: To assess the effect of this compound on mitophagy in a cellular context.

Methodology:

  • Cells (e.g., HeLa or SH-SY5Y) are transfected with a mito-Keima plasmid. The Keima protein exhibits a pH-dependent fluorescence shift, fluorescing green in the neutral pH of mitochondria and red in the acidic environment of lysosomes.

  • Transfected cells are treated with either this compound or a vehicle control.

  • Mitochondrial stress can be induced using agents like oligomycin and antimycin A to stimulate mitophagy.

  • Cells are imaged using a fluorescence microscope, and the ratio of red to green fluorescence is quantified.

  • An increase in the red/green fluorescence ratio indicates an enhancement of mitophagy, as more mitochondria are being delivered to and degraded in lysosomes.

Signaling Pathway and Experimental Workflow Diagrams

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane PINK1 PINK1 (stabilized on damaged mitochondria) Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits & phosphorylates Parkin_active Parkin (active) Parkin_inactive->Parkin_active activates Ub Ubiquitin Parkin_active->Ub adds to Ub_Mito Ubiquitinated Mitochondrial Proteins Ub->Ub_Mito Mitophagy Mitophagy (mitochondrial clearance) Ub_Mito->Mitophagy signals for USP30 USP30 USP30->Ub_Mito removes Ubiquitin (inhibits mitophagy) MF094 This compound MF094->USP30 inhibits DUB_Inhibitor_Selectivity_Workflow Start Start: DUB Inhibitor Screening Primary_Screen Primary Screen against Target DUB (e.g., USP30) Start->Primary_Screen Identify_Hits Identify Potent Inhibitors (e.g., this compound) Primary_Screen->Identify_Hits Selectivity_Panel Selectivity Profiling against a Panel of other DUBs Identify_Hits->Selectivity_Panel Non_Selective Non-Selective Inhibitor (inhibits multiple DUBs) Selectivity_Panel->Non_Selective Selective Selective Inhibitor (inhibits only target DUB) Selectivity_Panel->Selective Downstream_Assays Cellular & In Vivo Assays Non_Selective->Downstream_Assays Selective->Downstream_Assays Favorable_Outcome Targeted Efficacy Reduced Off-Target Effects Downstream_Assays->Favorable_Outcome with Selective Inhibitor Unfavorable_Outcome Broad Cellular Effects Potential Toxicity Downstream_Assays->Unfavorable_Outcome with Non-Selective Inhibitor

References

A Head-to-Head Comparison of Mitophagy Inducers: MF-094 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective removal of damaged mitochondria through mitophagy presents a promising therapeutic avenue for a range of debilitating diseases. This guide provides a comprehensive head-to-head comparison of MF-094, a potent and selective USP30 inhibitor, with other widely used mitophagy inducers, supported by experimental data and detailed protocols.

Mitophagy, the selective autophagy of mitochondria, is a critical cellular quality control mechanism. Its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, the identification and characterization of pharmacological agents that can modulate this process are of significant interest. This guide focuses on a comparative analysis of this compound against established mitophagy inducers such as Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), a combination of Oligomycin and Antimycin A, and the natural compound Urolithin A.

Mechanism of Action: A Tale of Different Strategies

The induction of mitophagy can be achieved through various mechanisms that ultimately converge on the labeling and engulfment of damaged mitochondria by autophagosomes.

This compound: Targeting the "Don't Eat Me" Signal

This compound is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins, essentially providing a "don't eat me" signal. By inhibiting USP30, this compound promotes the accumulation of ubiquitin on the mitochondrial surface, thereby flagging damaged mitochondria for degradation through the PINK1/Parkin pathway. This targeted approach offers the potential for high specificity in promoting the clearance of dysfunctional mitochondria.[1]

CCCP and Oligomycin/Antimycin A: Inducing Mitochondrial Stress

In contrast to the targeted approach of this compound, CCCP and a combination of Oligomycin and Antimycin A induce mitophagy by directly inducing mitochondrial stress. CCCP is a protonophore that dissipates the mitochondrial membrane potential, a key signal for mitochondrial damage.[2][3] Oligomycin, an ATP synthase inhibitor, and Antimycin A, a complex III inhibitor, also disrupt mitochondrial function, leading to membrane depolarization and the initiation of the mitophagy cascade.[4] While effective in experimental settings, their broad and potent effects on mitochondrial function can lead to cellular toxicity.

Urolithin A: A Natural Modulator

Urolithin A, a metabolite produced by gut bacteria from ellagitannins found in pomegranates and other fruits, represents a natural approach to mitophagy induction. It is thought to activate mitophagy through multiple pathways, including the activation of the PINK1/Parkin pathway and by modulating other cellular signaling pathways involved in autophagy and mitochondrial biogenesis.[5][6][7] Its natural origin and reported safety profile make it an attractive candidate for therapeutic development.[7]

Quantitative Comparison of Mitophagy Inducers

Direct head-to-head quantitative comparisons of mitophagy inducers in the same experimental system are crucial for evaluating their relative potency and efficacy. While comprehensive comparative studies are still emerging, the available data allows for a preliminary assessment.

InducerMechanism of ActionTypical ConcentrationPotency (IC50/EC50)Efficacy (Maximal Induction)Potential Off-Target Effects/Toxicity
This compound USP30 Inhibition180 nM - 6 µM[1][8]IC50 for USP30: ~20 nM[9][10]Potentiates CCCP-induced mitophagy[8]Potential for off-target effects at higher concentrations.[11]
CCCP Mitochondrial Uncoupler10 - 25 µM[2][12]Induces mitophagy in ~67.5% of cells at 24h (10 µM)[2]HighBroad cellular toxicity due to mitochondrial depolarization.[3]
Oligomycin/Antimycin A Complex I & V Inhibition1 µM each[9]Induces significant mitophagyHighInduces significant mitochondrial dysfunction and cellular stress.[4]
Urolithin A Multiple Pathways10 µM - 30 µM[13]Dose-dependent increase in mitophagy markers[7]ModerateGenerally considered safe with a good toxicity profile.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental procedures is essential for a clear understanding of mitophagy induction and its analysis.

Mitophagy_Induction_Pathways Signaling Pathways of Mitophagy Inducers cluster_inducers Mitophagy Inducers cluster_pathway Cellular Mechanisms MF094 This compound USP30 USP30 MF094->USP30 inhibits CCCP CCCP / Oligomycin & Antimycin A MitoStress Mitochondrial Stress CCCP->MitoStress induces UrolithinA Urolithin A PINK1_Parkin PINK1/Parkin Pathway UrolithinA->PINK1_Parkin activates Ub Ubiquitination (eat-me signal) USP30->Ub removes 'eat-me' signal MitoStress->PINK1_Parkin activates Autophagosome Autophagosome Formation Ub->Autophagosome recruits PINK1_Parkin->Ub promotes Mitophagy Mitophagy Autophagosome->Mitophagy leads to

Caption: Signaling pathways of different mitophagy inducers.

Experimental_Workflow Experimental Workflow for Mitophagy Assessment cluster_prep Cell Culture & Treatment cluster_analysis Analysis cluster_quant Quantification CellCulture Culture Cells (e.g., HeLa, SH-SY5Y) Reporter Transfect with Mitophagy Reporter (e.g., mito-Keima, mito-QC) CellCulture->Reporter Treatment Treat with Mitophagy Inducers Reporter->Treatment Imaging Fluorescence Microscopy (e.g., Confocal) Treatment->Imaging Flow Flow Cytometry Treatment->Flow Western Western Blot (TOM20, HSP60, LC3) Treatment->Western ImageAnalysis Image Analysis (Puncta counting, Colocalization) Imaging->ImageAnalysis FlowAnalysis Flow Cytometry Analysis (Ratio of fluorescent signals) Flow->FlowAnalysis Densitometry Densitometry (Protein levels) Western->Densitometry

Caption: A typical experimental workflow for assessing mitophagy.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in the field of mitophagy.

Mito-Keima Mitophagy Assay

The mito-Keima assay is a powerful tool for quantifying mitophagy based on the pH-dependent fluorescence of the Keima protein targeted to the mitochondrial matrix.

Principle: Mito-Keima exhibits a bimodal excitation spectrum with peaks at 440 nm (neutral pH) and 560 nm (acidic pH). In healthy mitochondria with a neutral pH, excitation at 440 nm results in strong emission. Upon delivery to the acidic environment of the lysosome during mitophagy, the excitation maximum shifts to 560 nm. The ratio of emission intensity upon excitation at 560 nm versus 440 nm provides a quantitative measure of mitophagy.

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HeLa or SH-SY5Y) in a suitable culture vessel. Transfect cells with a plasmid encoding the mito-Keima reporter using a standard transfection reagent.

  • Induction of Mitophagy: 24-48 hours post-transfection, treat cells with the desired mitophagy inducer (e.g., this compound, CCCP, Oligomycin/Antimycin A, or Urolithin A) at the appropriate concentration and for the desired duration. Include a vehicle-treated control group.

  • Imaging: Acquire fluorescence images using a confocal microscope equipped with two excitation lasers (e.g., 458 nm and 561 nm) and an emission filter centered around 620 nm.

  • Image Analysis: Quantify the ratio of the fluorescence intensity from the 561 nm excitation to the 458 nm excitation. An increase in this ratio indicates an increase in mitophagy.

Western Blot Analysis of Mitochondrial Protein Degradation

This method assesses mitophagy by measuring the degradation of specific mitochondrial proteins.

Principle: During mitophagy, entire mitochondria are engulfed and degraded by lysosomes. This leads to a decrease in the total cellular levels of mitochondrial proteins. TOM20, a component of the outer mitochondrial membrane, and HSP60, a mitochondrial matrix protein, are commonly used as markers.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with mitophagy inducers as described above.

  • Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against TOM20, HSP60, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of mitochondrial proteins to the loading control. A decrease in the normalized levels of TOM20 and HSP60 indicates mitophagy.

Conclusion

The study of mitophagy inducers is a rapidly evolving field with significant therapeutic potential. This compound, with its targeted mechanism of action as a USP30 inhibitor, represents a promising new class of mitophagy inducers. While classical inducers like CCCP and Oligomycin/Antimycin A are valuable research tools, their inherent toxicity may limit their therapeutic applications. Urolithin A, as a natural compound, offers a favorable safety profile.

Future research should focus on direct, quantitative comparisons of these and other novel mitophagy inducers in a variety of cellular and in vivo models. Such studies will be instrumental in identifying the most potent, specific, and safe compounds for clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute rigorous studies in this exciting area of research.

References

Unveiling the Therapeutic Potential of MF-094: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of MF-094 in preclinical models, supported by available experimental data. This compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), has demonstrated promising results in models of diabetic wound healing and subarachnoid hemorrhage.

This guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's preclinical performance against other relevant alternatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating this compound and comparator molecules in relevant disease models.

Table 1: Efficacy of this compound in a Preclinical Model of Subarachnoid Hemorrhage (SAH)

Treatment GroupDosageNeurological Score (Modified Garcia Score) at 3 days post-SAH (Approximate Value)Brain Water Content (%) at 3 days post-SAH (Approximate Value)
Sham-~17~78%
SAH + Vehicle-~10~81%
SAH + this compound1 mg/kg~11Not significantly different from Vehicle
SAH + this compound 5 mg/kg ~14 ~79%
SAH + this compound10 mg/kg~13Not significantly different from 5 mg/kg

Data extracted from graphical representations in a study by Li et al. and should be considered approximate.

Table 2: Efficacy of this compound and Comparators in Preclinical Models of Diabetic Wound Healing

CompoundModelKey FindingsQuantitative Data
This compound Streptozotocin (STZ)-induced diabetic ratsAccelerated wound healing; Decreased protein levels of NLRP3 and caspase-1 p20.[1]Specific wound closure rates and protein level quantifications are not readily available in the public domain.
MCC950DFU mice modelAccelerated diabetic wound healing by promoting M2 macrophage polarization.[2]Specific wound closure rates are not detailed.
MCC950Obese (Ob/Ob) miceDid not significantly improve chronic wound healing; no significant difference in wound surface area, re-epithelialization, or angiogenesis compared to control.[3]No significant difference in wound closure rate compared to vehicle control.[3]

Table 3: Comparative Efficacy of NLRP3 Inhibitors in Other Inflammatory Models

CompoundModelDosageKey Efficacy EndpointOutcome
MCC950Mouse model of neointimal hyperplasia20 µM (in vitro)Reduced IL-1β expressionSignificantly reduced IL-1β levels compared to control.
CY-09Mouse model of gout40 mg/kg (i.p.)Suppression of MSU-induced IL-1β production and neutrophil influxSimilar efficacy to MCC950 at the same dose.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the mechanism of action of this compound and the workflows of the preclinical models used in its evaluation.

MF094_Mechanism_of_Action cluster_mitophagy Mitophagy Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway USP30 USP30 MFN2 Mitochondrial Proteins (e.g., MFN2) USP30->MFN2 De-ubiquitinates Ub_MFN2 Ubiquitinated Mitochondrial Proteins (e.g., MFN2) Mitophagy Mitophagy (Clearance of damaged mitochondria) Ub_MFN2->Mitophagy USP30_nlrp3 USP30 NLRP3 NLRP3 USP30_nlrp3->NLRP3 De-ubiquitinates Ub_NLRP3 Ubiquitinated NLRP3 NLRP3_active Active NLRP3 Inflammasome Caspase1 Caspase-1 Activation NLRP3_active->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b MF094 This compound MF094->USP30 Inhibits MF094->USP30_nlrp3 Inhibits

Mechanism of Action of this compound.

Diabetic_Wound_Healing_Workflow cluster_model Diabetic Rat Wound Healing Model Start Induce Diabetes in Rats (Streptozotocin) Wound Create Full-Thickness Dorsal Wound Start->Wound Treatment Topical or Systemic Treatment Wound->Treatment Control Vehicle Control Treatment->Control Group 1 MF094_treat This compound Treatment->MF094_treat Group 2 Comparator Alternative (e.g., MCC950) Treatment->Comparator Group 3 Measurement Measure Wound Closure Rate (e.g., daily for 14 days) Control->Measurement MF094_treat->Measurement Comparator->Measurement Analysis Histological & Molecular Analysis (NLRP3, Caspase-1 levels) Measurement->Analysis

Diabetic Wound Healing Model Workflow.

SAH_Workflow cluster_model Mouse Subarachnoid Hemorrhage (SAH) Model Start Induce SAH in Mice (Endovascular Perforation) Treatment Drug Administration Start->Treatment Control Vehicle Control Treatment->Control Group 1 MF094_treat This compound (e.g., 1, 5, 10 mg/kg) Treatment->MF094_treat Group 2 Assessment Neurological Scoring (Modified Garcia Score) Control->Assessment MF094_treat->Assessment Edema Brain Water Content Measurement Assessment->Edema Outcome Evaluation of Therapeutic Efficacy Edema->Outcome

Subarachnoid Hemorrhage Model Workflow.

Experimental Protocols

Diabetic Wound Healing Model (Streptozotocin-Induced Diabetic Rats)
  • Induction of Diabetes: Diabetes is induced in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. Blood glucose levels are monitored to confirm the diabetic state (typically >16.7 mmol/L).[1]

  • Wound Creation: After a period to allow for the establishment of a diabetic phenotype (e.g., 6 weeks), rats are anesthetized. A full-thickness circular wound is created on the dorsal surface using a biopsy punch.[1]

  • Treatment Administration: Animals are divided into treatment groups. This compound can be administered topically to the wound site or systemically. A vehicle control group receives the carrier solution without the active compound.

  • Wound Closure Measurement: The wound area is measured at regular intervals (e.g., daily or every few days) for a specified period (e.g., 14 days). The percentage of wound closure is calculated relative to the initial wound size.

  • Histological and Molecular Analysis: At the end of the study, tissue samples from the wound area are collected for histological examination (e.g., H&E staining for re-epithelialization and granulation tissue formation) and molecular analysis (e.g., Western blot to quantify protein levels of NLRP3 and caspase-1 p20).[1]

Subarachnoid Hemorrhage Model (Endovascular Perforation in Mice)
  • Induction of SAH: Anesthesia is induced in adult male C57BL/6 mice. The endovascular perforation model involves the insertion of a sharpened filament through the external carotid artery to perforate the anterior cerebral artery, causing a subarachnoid hemorrhage.

  • Treatment Administration: this compound is administered at varying doses (e.g., 1, 5, and 10 mg/kg) via a suitable route (e.g., intraperitoneal injection) at a specified time point relative to the SAH induction. A vehicle control group receives the carrier solution.

  • Neurological Assessment: Neurological function is assessed at specific time points (e.g., 24, 48, and 72 hours) post-SAH using a standardized scoring system, such as the modified Garcia score. This scale evaluates spontaneous activity, motor function, and sensory responses.

  • Brain Edema Measurement: At the end of the observation period, animals are euthanized, and the brains are removed. Brain water content is measured by comparing the wet and dry weight of the brain tissue to quantify the extent of cerebral edema.

  • Molecular Analysis: Brain tissue can be further processed for molecular analysis, such as Western blotting, to assess the levels of inflammatory and cell death markers.

Conclusion

The available preclinical data suggests that this compound holds therapeutic potential in conditions characterized by excessive inflammation and impaired cellular clearance mechanisms. In a diabetic wound healing model, this compound demonstrated the ability to accelerate healing, likely through its inhibitory effect on the NLRP3 inflammasome.[1] In a subarachnoid hemorrhage model, this compound showed neuroprotective effects by improving neurological outcomes and reducing brain edema.

Direct comparative studies between this compound and other NLRP3 inhibitors like MCC950 and CY-09 in these specific models are currently lacking in the public domain. However, the existing data on these comparators in similar inflammatory models provide a context for evaluating the potential of this compound. Further research with direct, head-to-head comparisons and more extensive quantitative data will be crucial to fully elucidate the therapeutic efficacy of this compound relative to other emerging treatment strategies.

References

Assessing the Translational Potential of MF-094: A Comparative Analysis with Leading NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapies targeting inflammation, the selective inhibition of aberrant cellular signaling pathways offers a promising avenue for precision medicine. This guide provides a comparative analysis of MF-094, a novel ubiquitin-specific protease 30 (USP30) inhibitor with indirect effects on the NLRP3 inflammasome, against prominent direct inhibitors of the NLRP3 inflammasome: Dapansutrile (OLT1177), DFV890, and the well-characterized preclinical tool compound, MCC950. This report aims to objectively assess the translational potential of this compound by juxtaposing its performance with these alternatives, supported by available experimental data.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between this compound and its counterparts lies in their mechanism of action. This compound represents an indirect approach to inflammasome modulation, while Dapansutrile, DFV890, and MCC950 directly target the NLRP3 protein.

This compound: This compound is a potent and selective inhibitor of USP30, a deubiquitinase enzyme localized to the outer mitochondrial membrane.[1] By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial proteins, which in turn promotes mitophagy—the selective degradation of damaged mitochondria.[2][3] This is crucial because damaged mitochondria are a key activator of the NLRP3 inflammasome. Mechanistic studies have shown that USP30 can deubiquitinate and activate the NLRP3 inflammasome; therefore, inhibition by this compound leads to a downstream reduction in NLRP3 activity.[4]

Dapansutrile (OLT1177), DFV890, and MCC950: These compounds are direct inhibitors of the NLRP3 inflammasome. They function by binding to the NLRP3 protein, preventing its ATPase activity and subsequent oligomerization, which is a critical step in the formation of the active inflammasome complex.[4][5][6] This direct inhibition blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[7]

cluster_0 This compound Pathway cluster_1 Direct NLRP3 Inhibitor Pathway This compound This compound USP30 USP30 This compound->USP30 inhibits Ubiquitination Ubiquitination USP30->Ubiquitination inhibits Mitophagy Mitophagy Ubiquitination->Mitophagy promotes Damaged Mitochondria Damaged Mitochondria Mitophagy->Damaged Mitochondria clears NLRP3 Inflammasome NLRP3 Inflammasome Damaged Mitochondria->NLRP3 Inflammasome activates Direct Inhibitors Dapansutrile, DFV890, MCC950 NLRP3_direct NLRP3 Inflammasome Direct Inhibitors->NLRP3_direct inhibit Caspase-1 Activation Caspase-1 Activation NLRP3_direct->Caspase-1 Activation leads to IL-1β/IL-18 Release IL-1β/IL-18 Release Caspase-1 Activation->IL-1β/IL-18 Release leads to

Figure 1: Contrasting mechanisms of action of this compound and direct NLRP3 inhibitors.

Potency and Selectivity

A critical aspect of a drug's translational potential is its potency and selectivity. The following table summarizes the available in vitro data for each compound.

CompoundTargetIC50Cell TypeSelectivity
This compound USP30120 nM[1]-High selectivity for USP30 over other deubiquitinases.[1]
Dapansutrile NLRP3~1 µM[8]J774 MacrophagesSelective for NLRP3 over AIM2 and NLRC4 inflammasomes.[9]
DFV890 NLRP31.0–2.9 nM[4]Human Myeloid CellsSelective for NLRP3.
MCC950 NLRP37.5 nM[10]Mouse BMDMsSelective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[11]

Pharmacokinetics

The pharmacokinetic profiles of these compounds are crucial for determining their dosing regimens and potential for clinical success.

CompoundParameterSpeciesValueReference
This compound --Preclinical pharmacokinetic data not extensively published.-
Dapansutrile Oral BioavailabilityHumanGood[12]
CmaxHuman (1000mg)~20 µg/mL[13]
TmaxHuman~2 hours[13]
DFV890 Oral BioavailabilityHumanDose-proportional increase in exposure with spray-dried dispersion.[14][14]
Cmax (100mg tablet, fasting)Human~150 ng/mL[14]
T1/2Human~10-15 hours[14]
MCC950 Oral BioavailabilityMouseGood[15]
ED50 (in vivo IL-1β reduction)Mouse~15 mg/kg[15]

In Vivo Efficacy

The translational potential of these compounds is ultimately demonstrated by their efficacy in relevant animal models of disease.

CompoundDisease ModelSpeciesKey FindingsReference
This compound Diabetic Wound HealingRatAccelerated wound healing, decreased levels of NLRP3 and caspase-1 p20.[16][16]
Subarachnoid HemorrhageMouseImproved neurological outcomes and reduced inflammatory response.[17][17]
Oral Squamous Cell CarcinomaMouseNanoparticle-delivered this compound inhibited tumor growth.[18][18]
Dapansutrile Gouty Arthritis (MSU-induced)MouseReduced joint inflammation and inflammatory cytokine levels.[1][1]
Experimental Autoimmune Encephalomyelitis (EAE)MouseAmeliorated neurological decline and reduced pro-inflammatory cytokines in the spinal cord.[8][8]
DFV890 Osteoarthritis-Currently in Phase II clinical trials.[19][19]
Coronary Heart Disease-Currently in Phase II clinical trials.[19][19]
MCC950 Experimental Autoimmune Encephalomyelitis (EAE)MouseAttenuated disease severity.[11][11]
Spinal Cord InjuryMouseImproved neurological outcomes and reduced inflammation.[20][20]
Atherosclerosis (apoE-/- mice)MouseInhibited atherosclerotic lesion development.[21][21]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

In Vitro NLRP3 Inflammasome Activation Assay

Cell_Culture Culture macrophages (e.g., BMDMs, THP-1) Priming Prime with LPS (e.g., 1 µg/mL for 3-4 hours) Cell_Culture->Priming Inhibition Add compound (e.g., this compound, Dapansutrile) Priming->Inhibition Activation Activate with ATP (e.g., 5 mM for 45 min) or Nigericin (e.g., 10 µM for 1 hour) Inhibition->Activation Supernatant_Collection Collect supernatant Activation->Supernatant_Collection Analysis Measure IL-1β and IL-18 by ELISA and Caspase-1 by Western Blot Supernatant_Collection->Analysis MSU_Injection Inject MSU crystals into the paw or air pouch of a mouse Compound_Administration Administer test compound (e.g., Dapansutrile) orally or intraperitoneally MSU_Injection->Compound_Administration Assessment Measure paw swelling, inflammatory cell infiltration, and cytokine levels in paw tissue or pouch exudate Compound_Administration->Assessment Diabetes_Induction Induce diabetes in rodents (e.g., with streptozotocin or using db/db mice) Wounding Create a full-thickness cutaneous wound Diabetes_Induction->Wounding Treatment Apply test compound (e.g., this compound) topically or systemically Wounding->Treatment Wound_Closure_Analysis Monitor wound closure rate and re-epithelialization Treatment->Wound_Closure_Analysis Histological_Analysis Assess inflammation, angiogenesis, and collagen deposition in wound tissue Wound_Closure_Analysis->Histological_Analysis

References

Independent Verification of MF-094's Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the USP30 inhibitor MF-094 with other known inhibitors, supported by available experimental data. The information is intended to assist researchers in evaluating the selectivity and potential applications of this compound in their studies.

Executive Summary

This compound is a potent and selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane.[1] USP30 plays a crucial role in regulating mitophagy, the selective removal of damaged mitochondria, by counteracting the ubiquitination of mitochondrial proteins mediated by the PINK1/Parkin pathway. Inhibition of USP30 is therefore a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease. This guide compares the selectivity profile of this compound with other notable USP30 inhibitors, including MTX115325 (USP30i), Compound 39, and ST-539.

Comparative Selectivity Profile of USP30 Inhibitors

The following table summarizes the available quantitative data on the potency and selectivity of this compound and its alternatives against USP30 and other deubiquitinating enzymes.

CompoundTargetIC50 (USP30)Selectivity Profile
This compound USP30120 nM[1]<30% inhibition against a panel of 22 other USPs at 10 µM[1]
MTX115325 (USP30i) USP3012 nM[2]>2000-fold selectivity against a panel of 54 DUBs[3]
Compound 39 USP30~20 nM[4]Highly selective over >40 DUBs[4]
ST-539 USP30Not specifiedRacemic phenylalanine derivative, enhances mitophagy[5]
USP30Inh-1 USP3015-30 nMGood selectivity against 40 DUBs at 1 µM, but off-target effects at higher concentrations (USP6, USP21, USP45)[6]
FT385 USP301 nMHigh selectivity, only inhibited USP6 at 200 nM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PINK1/Parkin-mediated mitophagy pathway and a typical experimental workflow for assessing USP30 inhibitor selectivity.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol PINK1 PINK1 Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active Mitochondrial_Protein Mitochondrial Proteins Parkin_active->Mitochondrial_Protein ubiquitinates Ubiquitinated_Protein Ubiquitinated Mitochondrial Proteins Mitochondrial_Protein->Ubiquitinated_Protein Mitophagy_Induction Mitophagy Ubiquitinated_Protein->Mitophagy_Induction signals for USP30 USP30 USP30->Ubiquitinated_Protein deubiquitinates MF094 This compound MF094->USP30 inhibits Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 stabilizes

Caption: PINK1/Parkin-mediated mitophagy pathway and the role of USP30 and this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound and competitor compounds Incubation Incubate DUB enzyme with inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare recombinant DUB enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Ub-Rhodamine 110 substrate solution Reaction_Initiation Add Ub-Rhodamine 110 to initiate reaction Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Fluorescence_Measurement Measure fluorescence intensity over time (Ex/Em: 485/535 nm) Reaction_Initiation->Fluorescence_Measurement Data_Processing Calculate initial reaction velocities Fluorescence_Measurement->Data_Processing IC50_Determination Determine IC50 values by plotting % inhibition vs. inhibitor concentration Data_Processing->IC50_Determination Selectivity_Assessment Compare IC50 values across DUB panel IC50_Determination->Selectivity_Assessment

Caption: Workflow for DUB inhibitor selectivity profiling using a fluorescence-based assay.

Experimental Protocols

Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110 Cleavage Assay)

This protocol describes a common in vitro method for determining the inhibitory activity of compounds against a panel of DUBs.

Materials:

  • Recombinant human DUB enzymes (e.g., USP30, and a panel of other USPs for selectivity testing)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 5 mM DTT, and 0.05% (w/v) bovine serum albumin (BSA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, black, low-volume microplates

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant DUB enzymes to the desired concentration in cold Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

  • Assay Reaction: a. Add 5 µL of the diluted DUB enzyme solution to the wells of the 384-well plate. b. Add 50 nL of the diluted test compound solution to the wells containing the enzyme. c. Incubate the enzyme and compound mixture for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding 5 µL of the Ub-Rho110 substrate solution (final concentration is typically in the low nanomolar range, e.g., 100 nM).

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at 37°C. Take readings every 60 seconds for 30-60 minutes.

  • Data Analysis: a. Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control wells (representing 0% inhibition) and wells with no enzyme (representing 100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

To confirm that the inhibitor engages with USP30 within a cellular context, a variety of assays can be employed, such as monitoring the ubiquitination status of known USP30 substrates like TOMM20 via Western blot. An increase in ubiquitinated TOMM20 upon treatment with the inhibitor would indicate successful target engagement.

Conclusion

The available data indicates that this compound is a potent inhibitor of USP30. While it demonstrates good selectivity against a panel of 22 other deubiquitinating enzymes, other inhibitors such as MTX115325 and Compound 39 have been reported to have even higher selectivity across a broader range of DUBs. The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, the need for exquisite selectivity, and the experimental system being used. The provided protocols offer a starting point for the independent verification of these selectivity profiles.

References

comparative studies of MF-094's impact on different disease models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MF-094, a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), across various disease models. This compound's primary mechanism of action is the enhancement of mitophagy, a cellular process for clearing damaged mitochondria, by preventing the deubiquitination of mitochondrial proteins. This guide will objectively compare its performance with other alternatives and provide supporting experimental data.

Mechanism of Action: The Role of USP30 Inhibition in Mitophagy

This compound exerts its therapeutic potential by selectively inhibiting USP30, a deubiquitinating enzyme localized to the outer mitochondrial membrane. In cellular stress or damage, the PINK1/Parkin pathway is activated, leading to the ubiquitination of mitochondrial outer membrane proteins. This ubiquitination acts as a signal for the selective engulfment and degradation of damaged mitochondria by autophagosomes (mitophagy). USP30 counteracts this process by removing ubiquitin chains, thereby inhibiting the clearance of dysfunctional mitochondria. By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, thus accelerating mitophagy and maintaining mitochondrial homeostasis.[1]

USP30_Inhibition_Pathway cluster_mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin Parkin Recruitment & Activation PINK1->Parkin Ub Ubiquitination of Mitochondrial Proteins Parkin->Ub Mitophagy Mitophagy Ub->Mitophagy USP30 USP30 Ub->USP30 Deubiquitination MF094 This compound USP30->MF094 Inhibition

USP30 inhibition by this compound promotes mitophagy.

Comparative Studies in Disease Models

Diabetic Wound Healing

In preclinical models of diabetes, this compound has demonstrated a significant acceleration of wound healing.[2] The proposed mechanism involves the inhibition of the NLRP3 inflammasome, a key player in the prolonged inflammatory phase often observed in diabetic wounds.

Quantitative Data Summary

Treatment GroupParameterResultReference
This compound Wound Closure Rate (in vivo, diabetic rats) Significantly accelerated compared to vehicle control.[2]
NLRP3 Protein Levels (in vivo) Decreased levels of NLRP3 and its downstream target caspase-1 p20.[2]
Cell Viability and Migration (in vitro, AGE-treated fibroblasts) Restored viability and migration of fibroblasts.[2]
Standard of Care (e.g., Metformin, Topical Growth Factors) Wound Closure Rate Variable efficacy, often with incomplete healing in chronic ulcers.[3]
Inflammation Aims to modulate the chronic inflammatory state.[3]

Experimental Protocol: Streptozotocin-Induced Diabetic Rat Wound Model

Diabetic_Wound_Model_Workflow Start Start Induction Induce Diabetes in Rats (Single intraperitoneal injection of Streptozotocin) Start->Induction Confirmation Confirm Hyperglycemia (Blood glucose ≥16.7 mmol/L) Induction->Confirmation Wounding Create Full-Thickness Dermal Wounds Confirmation->Wounding Treatment Topical Application of this compound or Vehicle Control Wounding->Treatment Analysis Monitor Wound Closure Rate (e.g., days 3, 7, 14) Histological Analysis Western Blot for NLRP3, Caspase-1 Treatment->Analysis End End Analysis->End

Workflow for the diabetic wound healing model.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 65 mg/kg.[4]

  • Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels of ≥16.7 mmol/L for three consecutive measurements are considered diabetic and included in the study.[4]

  • Wounding: After a period of sustained hyperglycemia (e.g., 8 weeks), full-thickness excisional wounds are created on the dorsum of the anesthetized rats using a sterile biopsy punch.

  • Treatment: Wounds are treated topically with this compound formulated in a suitable vehicle or with the vehicle alone as a control.

  • Analysis: Wound closure is monitored at regular intervals by measuring the wound area. At the end of the study, wound tissue is harvested for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation) and biochemical analysis (e.g., Western blot for NLRP3, caspase-1 p20).[2]

Subarachnoid Hemorrhage (SAH)

This compound has shown neuroprotective effects in in vitro and in vivo models of SAH. The mechanism is attributed to the promotion of mitophagy, which helps clear damaged mitochondria in neurons, thereby reducing apoptosis and neuroinflammation.

Quantitative Data Summary

Treatment GroupParameterResultReference
This compound Neuronal Viability (in vitro, hemoglobin exposure) Increased cell viability at a concentration of 180 nmol/L.
Apoptosis Markers (in vitro) Reduced levels of Cytochrome C and AIF.
Neurological Injury (in vivo, SAH mice) Significant improvement in neurological function.
Nimodipine Delayed Cerebral Ischemia Reduces the risk of ischemic neurologic deficits.[5]
Functional Outcome Improves functional outcomes after aneurysmal SAH.[5]
Cilostazol Clinical Outcome May be superior to nimodipine in improving clinical outcomes post-aSAH.[6][7]

Experimental Protocol: In Vitro Model of Subarachnoid Hemorrhage

SAH_In_Vitro_Workflow Start Start Culture Culture Primary Neurons Start->Culture SAH_Model Induce SAH-like conditions (Exposure to Hemoglobin) Culture->SAH_Model Treatment Treat with this compound or Vehicle Control SAH_Model->Treatment Analysis Assess Neuronal Viability (e.g., CCK-8 assay) Measure Apoptosis Markers (e.g., Western Blot for Cytochrome C, AIF) Evaluate Mitochondrial Function Treatment->Analysis End End Analysis->End

Workflow for the in vitro SAH model.

Detailed Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.

  • SAH Model: To mimic the conditions of SAH in vitro, cultured neurons are exposed to bovine hemoglobin (e.g., 25 µmol/L) in the culture medium.[8]

  • Treatment: this compound is added to the culture medium at various concentrations (e.g., 180 nmol/L) prior to or concurrently with hemoglobin exposure. A vehicle-treated group serves as a control.

  • Analysis:

    • Cell Viability: Assessed using assays such as the Cell Counting Kit-8 (CCK-8).

    • Apoptosis: Measured by Western blot analysis of apoptosis-related proteins like Cytochrome C and Apoptosis-Inducing Factor (AIF).

    • Mitochondrial Function: Can be assessed by measuring mitochondrial membrane potential and reactive oxygen species (ROS) production.

Neurodegenerative Diseases (Parkinson's Disease Models)

Given the central role of mitochondrial dysfunction in neurodegenerative diseases like Parkinson's, USP30 inhibition with this compound is a promising therapeutic strategy. By enhancing mitophagy, this compound can help clear the accumulation of damaged mitochondria, a hallmark of these disorders.

Quantitative Data Summary

Treatment GroupParameterResultReference
This compound Mitophagy in C2C12 myotubes Accelerates mitophagy.
Other USP30 Inhibitors (e.g., MTX115325) Mitophagy in vivo (mouse model) Stimulates mitophagy and provides neuroprotection against α-synuclein toxicity.[9]
Dopaminergic Neuron Loss (in vivo) Significantly attenuated the loss of dopaminergic neurons.[9]
L-DOPA (Standard of Care for Parkinson's) Symptomatic Relief Primarily provides symptomatic relief by replenishing dopamine levels.[10]
Disease Progression Does not halt the underlying neurodegenerative process.[10]

Experimental Protocol: Mitophagy Assay in C2C12 Myotubes

Mitophagy_Assay_Workflow Start Start Differentiate Differentiate C2C12 Myoblasts into Myotubes Start->Differentiate Induce Induce Mitophagy (e.g., with CCCP or other mitochondrial uncouplers) Differentiate->Induce Treat Treat with this compound or Vehicle Control Induce->Treat Analyze Assess Mitophagy (e.g., Western blot for mitochondrial proteins like TOM20, mtDNA levels) Treat->Analyze End End Analyze->End

Workflow for assessing mitophagy in C2C12 cells.

Detailed Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and then differentiated into myotubes by switching to a low-serum differentiation medium.[11]

  • Induction of Mitophagy: To induce mitochondrial damage and subsequent mitophagy, differentiated myotubes can be treated with a mitochondrial uncoupler such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

  • Treatment: Cells are treated with this compound or a vehicle control during the mitophagy induction period.

  • Analysis:

    • Western Blot: The degradation of mitochondrial proteins, such as TOM20, can be monitored by Western blotting. A decrease in the levels of these proteins indicates enhanced mitophagy.

    • Mitochondrial DNA (mtDNA) Levels: A reduction in mtDNA content, as measured by quantitative PCR, can also be used as an indicator of mitochondrial clearance.

Conclusion

This compound, as a potent and selective USP30 inhibitor, demonstrates significant therapeutic potential across a range of preclinical disease models characterized by mitochondrial dysfunction and inflammation. Its ability to enhance mitophagy provides a targeted mechanism to address the underlying pathology in conditions such as diabetic wound healing, subarachnoid hemorrhage, and neurodegenerative diseases. While direct comparative studies with all existing therapies are not yet available, the data presented in this guide highlight the promising efficacy of this compound and warrant further investigation and development. The provided experimental protocols offer a foundation for researchers to further explore the impact of this compound and other USP30 inhibitors in these and other disease contexts.

References

Safety Operating Guide

Essential Safety and Handling Protocols for MF-094

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a comprehensive Safety Data Sheet (SDS) for MF-094 necessitates treating it as a compound of unknown toxicity. All handling and disposal procedures should be conducted with caution, adhering to stringent laboratory safety standards for hazardous materials.

Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. Due to the lack of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general laboratory best practices for compounds with unknown hazard profiles.

Personal Protective Equipment (PPE)

Given the unknown nature of this compound's specific hazards, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:

  • Eye Protection: Chemical splash goggles are required to protect against potential splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. It is recommended to use double gloves.[2] Gloves should be changed regularly, and immediately if they become contaminated.[2]

  • Body Protection: A laboratory coat is required. For procedures with a risk of significant splashing or aerosol generation, chemical-resistant coveralls are recommended.

  • Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to avoid inhalation of airborne particles.[3]

Quantitative Data Summary

The available product datasheets for this compound provide limited quantitative safety information. This data is summarized in the table below.

ParameterValueSource
Storage Temperature-20°CProduct Datasheet
SolubilitySoluble to 50 mM in DMSOProduct Datasheet

Handling Procedures

All procedures involving this compound should be conducted in a designated area within a laboratory, and access should be restricted to authorized personnel only.

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don the required PPE as outlined above.

  • Weighing: Weigh the solid this compound powder within the chemical fume hood. Use a tared, sealed container to minimize exposure.

Dissolution:

  • Solvent Addition: Add the desired solvent (e.g., DMSO) to the this compound powder within the fume hood.

  • Mixing: Gently agitate the solution to ensure complete dissolution. Avoid splashing.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

MF094_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh this compound Powder prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Figure 1: Safe Handling Workflow for this compound.

Disposal Plan

As there are no specific disposal instructions for this compound, it must be treated as hazardous chemical waste.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) and liquid waste solutions should be collected in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.

  • Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][5]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, the container should be defaced to remove the original label and disposed of according to institutional guidelines.[6]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.